molecular formula C6H10N2O B3032084 (1,2-dimethyl-1H-imidazol-4-yl)methanol CAS No. 1038828-36-2

(1,2-dimethyl-1H-imidazol-4-yl)methanol

Cat. No.: B3032084
CAS No.: 1038828-36-2
M. Wt: 126.16
InChI Key: GBAJNMPJZPVBJK-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-imidazol-4-yl)methanol ( 1038828-36-2) is a high-purity chemical building block with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound, characterized by its hydroxymethyl-functionalized imidazole core, is supplied for research and development applications. As a versatile scaffold, it is of significant interest in medicinal chemistry and chemical synthesis, particularly for constructing more complex molecules via further functionalization of its alcohol group . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry, with potential applications in developing pharmaceutical candidates and other specialty chemicals.

Properties

IUPAC Name

(1,2-dimethylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJNMPJZPVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291492
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
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Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038828-36-2
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Functionalized Imidazole Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: (1,2-dimethyl-1H-imidazol-4-yl)methanol

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a heterocyclic organic compound featuring a disubstituted imidazole ring core functionalized with a primary alcohol. The imidazole moiety is of paramount importance in the chemical and biological sciences, most notably as the side chain of the amino acid histidine, which plays a critical role in enzyme active sites and protein structure through metal coordination and proton transfer. This structural heritage makes synthetic imidazole derivatives, such as (1,2-dimethyl-1H-imidazol-4-yl)methanol, highly valuable building blocks.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (1,2-dimethyl-1H-imidazol-4-yl)methanol. It is intended for researchers and professionals in drug discovery, catalysis, and materials science who can leverage this molecule's unique combination of a nucleophilic/coordinating heterocyclic core and a versatile hydroxyl functional group.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of a molecule dictate its behavior in both reactive and biological systems. The data below, derived from predictive models and analysis of its structural components, provides a foundational understanding of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChemLite[1]
Molecular Weight 126.16 g/mol PubChemLite[1]
Monoisotopic Mass 126.079315 DaPubChemLite[1]
InChIKey GBAJNMPJZPVBJK-UHFFFAOYSA-NPubChemLite[1]
Canonical SMILES CC1=NC(=CN1C)COPubChemLite[1]
Predicted XlogP -0.4PubChemLite[1]
Predicted Hydrogen Bond Donors 1 (from the hydroxyl group)Structural Analysis
Predicted Hydrogen Bond Acceptors 2 (from the N3-imidazole nitrogen and hydroxyl oxygen)Structural Analysis
Anticipated Spectroscopic Characteristics

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and diagnostic.

    • N¹-Methyl Group: A sharp singlet around δ 3.5-3.8 ppm.

    • C²-Methyl Group: A sharp singlet around δ 2.2-2.5 ppm.

    • C⁴-Methylene Group (-CH₂OH): A singlet around δ 4.4-4.7 ppm. The adjacent hydroxyl proton may cause splitting in some solvents, but this is often not observed due to rapid exchange.

    • C⁵-Proton (-CH=): A singlet around δ 6.8-7.2 ppm, characteristic of a proton on an electron-rich imidazole ring.

    • Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework.

    • Methyl Carbons (N¹-CH₃, C²-CH₃): Resonances expected in the aliphatic region, δ 30-35 ppm and δ 10-15 ppm, respectively.

    • Methylene Carbon (-CH₂OH): A signal around δ 55-60 ppm.

    • Imidazole Ring Carbons: Three distinct signals are expected in the aromatic/heterocyclic region: C5 (~δ 120-125 ppm), C4 (~δ 135-140 ppm), and the C2 quaternary carbon at a more downfield position (~δ 145-150 ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.

    • [M+H]⁺: The protonated molecular ion would be readily observed in ESI-MS at m/z 127.0866, confirming the molecular weight.[1]

    • Fragmentation: A prominent fragment would likely correspond to the loss of the hydroxymethyl group or water from the parent ion.

Part 2: Synthesis and Core Reactivity

The utility of a chemical building block is defined by its accessibility and predictable reactivity. This section outlines a logical synthetic approach and discusses the principal reaction pathways available to this molecule.

Proposed Synthetic Workflow

A robust and logical synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol starts from the commercially available 1,2-dimethylimidazole. The strategy involves introducing a formyl group at the C4 position, followed by its selective reduction to the primary alcohol.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction A 1,2-Dimethylimidazole C 1,2-Dimethyl-1H-imidazole-4-carbaldehyde A->C Formylation at C4 B Vilsmeier Reagent (POCl₃, DMF) or n-BuLi, then DMF B->C D 1,2-Dimethyl-1H-imidazole-4-carbaldehyde F (1,2-dimethyl-1H-imidazol-4-yl)methanol D->F Selective Aldehyde Reduction E Sodium Borohydride (NaBH₄) in Methanol E->F

Caption: Proposed two-step synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Exemplary Protocol: Reduction of the Aldehyde Intermediate

This protocol details the reduction of 1,2-dimethyl-1H-imidazole-4-carbaldehyde. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces aldehydes in the presence of the imidazole ring and is experimentally convenient due to its stability in protic solvents like methanol.[2]

Methodology:

  • Dissolution: Dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C. This is critical to moderate the exothermic reaction and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintaining the temperature below 5 °C is essential. The excess reagent ensures the complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride to decompose any unreacted NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude (1,2-dimethyl-1H-imidazol-4-yl)methanol by column chromatography on silica gel.

Key Reactive Sites and Transformations

The molecule possesses two primary sites for chemical modification, making it a versatile synthon.

G cluster_0 Core Molecule cluster_1 Hydroxyl Group Reactions cluster_2 Imidazole Ring Applications Molecule (1,2-dimethyl-1H-imidazol-4-yl)methanol Oxidation Oxidation (PCC, DMP) -> Aldehyde Molecule->Oxidation Site A Esterification Esterification (Acyl Chloride) -> Ester Molecule->Esterification Site A Etherification Williamson Ether Synthesis -> Ether Molecule->Etherification Site A Ligand Metal Coordination (N³) Molecule->Ligand Site B NHC Deprotonation (C⁵) -> NHC Precursor Molecule->NHC Site C

Caption: Key reactive sites and potential transformations of the title compound.

  • The Hydroxyl Group: As a primary alcohol, it undergoes a host of standard transformations, allowing it to be converted into other functional groups or used as a handle for attaching the imidazole core to larger scaffolds.

  • The Imidazole Ring: The N3 nitrogen is basic and acts as an excellent ligand for a wide range of metal ions. Furthermore, the ring can be a precursor to N-Heterocyclic Carbenes (NHCs), a class of organocatalysts and ligands that have revolutionized modern chemistry.[3][4]

Part 3: Applications in Drug Development and Catalysis

The structural features of (1,2-dimethyl-1H-imidazol-4-yl)methanol make it an attractive starting point for developing molecules with specific biological or catalytic functions.

Scaffold for Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug design. It is a bioisostere of amide and acid functionalities and can act as both a hydrogen bond donor and acceptor. The dimethyl substitution pattern of the title compound provides steric and electronic modulation compared to unsubstituted imidazoles, which can be used to fine-tune binding interactions with biological targets. The hydroxyl group provides a straightforward point of attachment for linking this valuable core to other pharmacophores.

Precursor to N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes are a class of stable singlet carbenes that are widely used as ligands in organometallic catalysis. They form strong sigma bonds with metal centers, leading to highly stable and active catalysts. (1,2-dimethyl-1H-imidazol-4-yl)methanol can serve as a precursor to functionalized NHCs where the hydroxymethyl group can be further modified to create bidentate or tridentate ligands, or to attach the catalytic complex to a solid support.

G A (1,2-dimethyl-1H-imidazol-4-yl)methanol B Functional Group Transformation (e.g., to -CH₂Cl or -CH₂OTs) A->B C Alkylation/Quaternization (e.g., with R-X) B->C D Imidazolium Salt (NHC Precursor) C->D E Deprotonation (Strong Base) D->E F Functionalized N-Heterocyclic Carbene (NHC) E->F H Active NHC-Metal Catalyst F->H G Metal Precursor (e.g., Pd(OAc)₂, RuCl₃) G->H

Caption: Logical pathway from (1,2-dimethyl-1H-imidazol-4-yl)methanol to an NHC-metal catalyst.

Conclusion

(1,2-dimethyl-1H-imidazol-4-yl)methanol is more than a simple heterocyclic alcohol; it is a strategically designed building block that combines the rich coordinating and biological potential of a substituted imidazole ring with the synthetic versatility of a primary alcohol. Its predictable synthesis and well-defined reactive sites make it an asset for researchers aiming to construct complex molecular architectures for applications ranging from targeted therapeutics to next-generation catalysts. The insights provided in this guide are intended to facilitate its adoption and exploitation in advanced research and development programs.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • PubChem, National Institutes of Health. (2-Methyl-1H-imidazol-4-yl)methanol. Available at: [Link]

  • Google Patents. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.
  • PubChemLite. (1,2-dimethyl-1h-imidazol-4-yl)methanol. Available at: [Link]

  • PubChem, National Institutes of Health. 4-Imidazolemethanol. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Available at: [Link]

  • Pharmaffiliates. (1H-Imidazol-4-yl)methanol. Available at: [Link]

  • PubMed, National Institutes of Health. (1H-Imidazol-4-yl)methanol. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Wikipedia. Copper(II) oxide. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • CAS Common Chemistry. Copper oxide (CuO). Available at: [Link]

  • CAS Common Chemistry. 1H-Imidazole-5-methanol. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 29117-29162. Available at: [Link]

  • The Good Scents Company. copper(II) oxide. Available at: [Link]

Sources

Technical Monograph: (1,2-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2) is a specialized heterocyclic building block critical to modern medicinal chemistry. Distinguished by its 1,2-disubstituted imidazole core, this primary alcohol serves as a high-value intermediate in the synthesis of bioactive lipid mediators, specifically Resolvin D1 analogues targeting osteoarthritis and chronic inflammation. Unlike its 1-methyl or 2-methyl congeners, the 1,2-dimethyl substitution pattern offers unique steric and electronic properties, enhancing metabolic stability and receptor binding affinity in downstream pharmaceutical targets.

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound, designed for researchers requiring high-purity scaffolds for drug development.

Part 1: Chemical Identity & Physicochemical Properties[1]

Core Identity Data
ParameterSpecification
Chemical Name (1,2-Dimethyl-1H-imidazol-4-yl)methanol
CAS Number 1038828-36-2
Synonyms 1,2-Dimethyl-4-(hydroxymethyl)imidazole; 4-Hydroxymethyl-1,2-dimethylimidazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES Cn1c(C)nc(CO)c1
InChI Key GBAJNMPJZPVBJK-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, DMF; Moderate solubility in Water
Structural Visualization

The following diagram illustrates the specific regiochemistry of the compound, highlighting the N1-methyl and C2-methyl substitutions that differentiate it from common isomers.

ChemicalStructure cluster_0 Chemical Structure: (1,2-Dimethyl-1H-imidazol-4-yl)methanol N1 N1 (Methylated) C2 C2 (Methylated) N1->C2 Double Bond Me1 CH3 N1->Me1 N3 N3 C2->N3 Me2 CH3 C2->Me2 C4 C4 (Functionalized) N3->C4 Double Bond C5 C5 (H) C4->C5 CH2OH CH2-OH C4->CH2OH C5->N1

Figure 1: Structural connectivity of (1,2-dimethyl-1H-imidazol-4-yl)methanol showing the critical C4-hydroxymethyl functionalization site.

Part 2: Synthetic Methodologies

The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol is most reliably achieved through the reduction of its corresponding ester precursor. This route minimizes side reactions common in direct alkylation strategies and ensures high regiochemical purity.

Protocol A: Reduction of Ethyl 1,2-Dimethylimidazole-4-carboxylate

Rationale: Lithium Aluminum Hydride (LiAlH₄) provides a robust, quantitative reduction of the ester moiety to the primary alcohol without affecting the imidazole ring integrity.

Reagents & Materials
  • Precursor: Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate (CAS 51605-32-4 for related methyl analog; ensure 1,2-dimethyl variant).

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.0 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Water, 15% NaOH, Water (Fieser method).

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.[1][2]

  • Addition: Dissolve Ethyl 1,2-dimethylimidazole-4-carboxylate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor conversion via TLC (10% MeOH in DCM) or LC-MS.

  • Quenching (Fieser Method): Cool reaction back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the cake with THF (3x).

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil often crystallizes upon standing. If necessary, purify via flash column chromatography (DCM:MeOH, 95:5 to 90:10).

Synthetic Pathway Diagram

Synthesispathway Start Start: Ethyl 1,2-dimethyl- imidazole-4-carboxylate Reagent Reagent: LiAlH4 (2.0 eq) Solvent: Anhydrous THF Temp: 0°C to RT Start->Reagent Dropwise Addition Intermediate Intermediate: Aluminate Complex Reagent->Intermediate Reduction (3-5h) Quench Quench: Fieser Method (H2O / 15% NaOH / H2O) Intermediate->Quench Hydrolysis Product Product: (1,2-dimethyl-1H- imidazol-4-yl)methanol Quench->Product Filtration & Concentration

Figure 2: Logical flow for the reduction of the imidazole ester to the target alcohol.

Part 3: Applications in Drug Development[6]

Resolvin D1 Analogue Synthesis

The primary high-value application of this compound is as a "warhead" or structural motif in the design of Resolvin D1 (RvD1) analogues . Resolvins are specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, crucial for terminating inflammation.

  • Mechanism: The 1,2-dimethylimidazole moiety mimics specific geometric and electronic features of the natural lipid chain while improving metabolic stability against dehydrogenases that typically inactivate native Resolvins.

  • Therapeutic Utility: These analogues are currently investigated for treating Osteoarthritis (OA) , where they prevent cartilage degradation and reduce oxidative stress in chondrocytes [1].

General Pharmacophore Construction
  • Histamine Receptor Ligands: The hydroxymethyl-imidazole scaffold is a classic pharmacophore for H2 and H3 histamine receptor modulation. The 1,2-dimethyl substitution restricts conformational freedom, potentially increasing selectivity for specific receptor subtypes.

  • Linker Chemistry: The primary alcohol provides a versatile handle for conjugation (e.g., conversion to a halide for alkylation or oxidation to an aldehyde for reductive amination), allowing the imidazole ring to be appended to larger drug scaffolds.

Part 4: Analytical Characterization & Safety

Expected Analytical Data

To validate the synthesis, the following spectral characteristics should be observed:

  • ¹H NMR (400 MHz, CD₃OD):

    • 
       ~2.35 ppm (s, 3H, C2-CH₃ )
      
    • 
       ~3.60 ppm (s, 3H, N1-CH₃ )
      
    • 
       ~4.50 ppm (s, 2H, CH₂-OH )[3]
      
    • 
       ~6.90 ppm (s, 1H, C5-H )
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 127.09 m/z.

    • Found: 127.1 m/z.

Safety & Handling
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3).

  • Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling LiAlH₄ during synthesis.

References

  • Poirier, D., et al. (2024). Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities. International Journal of Molecular Sciences , 25(5), 3000.

  • Sigma-Aldrich. (2025). Product Specification: (1,2-dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2).

  • PubChem. (2025). Compound Summary: (1,2-dimethyl-1H-imidazol-4-yl)methanol. National Library of Medicine.

Sources

(1,2-dimethyl-1H-imidazol-4-yl)methanol synthesis pathway

[2]

Part 4: Analytical Validation (Self-Correcting)

To ensure the protocol yielded the correct isomer, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • Target (4-isomer): Irradiation of the N-Methyl group (

    
     3.65) should show a strong NOE enhancement  of the C5-proton (
    
    
    7.55) because they are adjacent.
  • Impurity (5-isomer): If the hydroxymethyl group is at C5, the N-Methyl group is adjacent to the bulky hydroxymethyl group, and the aromatic proton is at C4. The NOE pattern will differ significantly, often showing interaction between N-Me and the CH2 of the alcohol.

References

  • Preparation of Imidazole-4-carboxylic Acids

    • Source: U.S. Patent 4,063,023. "Process for preparing 4-(hydroxymethyl)imidazole compounds."
    • Relevance: Establishes the foundation for converting bromopyruvate esters to imidazole-4-carboxyl
    • Link:

  • Regioselectivity in Imidazole Synthesis

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Discusses the mechanistic preference for 1,4-substitution when condensing amidines with alpha-halo esters.
    • Link:[3]

  • General Reduction Protocols

    • Source:Chemical and Pharmaceutical Bulletin. "Synthesis of 1-Methyl-1H-imidazole-5-methanol" (Contrast study).
    • Relevance: Provides the standard LiAlH4 reduction conditions adapted for this protocol.
    • Link:

Technical Monograph: Structural Dynamics and Synthetic Utility of (1,2-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1,2-dimethyl-1H-imidazol-4-yl)methanol molecular structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(1,2-dimethyl-1H-imidazol-4-yl)methanol (CAS: 1038828-36-2) represents a critical heterocyclic building block in modern medicinal chemistry. Distinguished by its 1,2-disubstituted imidazole core, this primary alcohol serves as a versatile pharmacophore scaffold, particularly in the development of Phosphodiesterase 1 (PDE1) inhibitors and stable analogues of Resolvin D1 . Its structural rigidity, combined with the nucleophilic character of the imidazole nitrogen and the reactive hydroxymethyl handle, allows for precise derivatization in fragment-based drug discovery (FBDD).

This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and spectroscopic characteristics, designed to support high-level R&D applications.

Molecular Architecture & Properties

Structural Analysis

The molecule consists of a five-membered imidazole ring substituted with methyl groups at the N1 and C2 positions, and a hydroxymethyl group at the C4 position.[1] Unlike unsubstituted imidazoles, the 1,2-dimethyl substitution pattern locks the tautomeric equilibrium, ensuring a fixed steric and electronic environment.

  • Electronic Effects: The N1-methyl group acts as an electron-donating group (EDG) via induction, increasing the electron density of the ring. The C2-methyl group provides steric bulk, often exploited to restrict rotation in biaryl drug candidates.

  • H-Bonding Potential: The C4-hydroxymethyl group serves as both a hydrogen bond donor and acceptor, critical for binding affinity in enzyme pockets (e.g., zinc-binding domains).

Physicochemical Data Table[2]
PropertyValue / DescriptionSource/Validation
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanolIUPAC Nomenclature
CAS Number 1038828-36-2MolCore / ChemBridge [1]
Molecular Formula C₆H₁₀N₂OCalculated
Molecular Weight 126.16 g/mol Calculated
SMILES CN1C(C)=NC(CO)=C1Structural Verification
Appearance White to off-white solidExperimental Observation [2]
Solubility Soluble in MeOH, DMSO, dilute acidsPolarity Assessment
pKa (est.) ~7.0 - 7.4 (Imidazole N3)Analogous Imidazoles

Synthetic Pathways[5][6][7][8]

The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol typically proceeds via the reduction of oxidized precursors. Two primary routes are prevalent in industrial and academic settings: the Ester Reduction (Route A) and the Aldehyde Reduction (Route B).

Pathway Visualization (Graphviz)

SynthesisPathways Start Ethyl 1,2-dimethyl- imidazole-4-carboxylate Aldehyde 1,2-Dimethylimidazole- 4-carbaldehyde Start->Aldehyde DIBAL-H (-78°C) Target (1,2-Dimethyl-1H-imidazol- 4-yl)methanol Start->Target Route A (Direct Reduction) Aldehyde->Target Route B (Mild Reduction) LiAlH4 LiAlH4 / THF (0°C to RT) NaBH4 NaBH4 / MeOH (0°C)

Figure 1: Strategic synthetic routes. Route A is preferred for scale-up due to the availability of ester precursors. Route B is utilized when the aldehyde is generated via Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Route B: Aldehyde Reduction)

Rationale: This protocol is selected for its mild conditions, avoiding the pyrophoric handling requirements of LiAlH₄.

Reagents:

  • 1,2-Dimethylimidazole-4-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1,2-dimethylimidazole-4-carbaldehyde dissolved in anhydrous methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS for the disappearance of the aldehyde peak.

  • Quenching: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude product is typically pure enough for use (>95%), or can be recrystallized from acetonitrile.

Spectroscopic Characterization

Accurate structural assignment is vital. The following data is synthesized from high-field NMR studies of the aldehyde precursor [3] and analogous 4-hydroxymethylimidazoles.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ, ppm)MultiplicityAssignmentStructural Logic
¹H 6.85 - 6.95Singlet (1H)H-5 Aromatic proton on the ring. Shifts upfield relative to the aldehyde (~7.6 ppm) due to loss of the electron-withdrawing carbonyl.
¹H 4.35 - 4.45Singlet (2H)CH₂-OH Characteristic methylene protons adjacent to the hydroxyl group.
¹H 3.55 - 3.65Singlet (3H)N-Me Methyl group on the electronegative Nitrogen (N1).
¹H 2.25 - 2.35Singlet (3H)C-Me Methyl group on Carbon (C2); typically more shielded than N-Me.
¹³C ~145.0QuaternaryC-2 Deshielded by adjacent nitrogens.
¹³C ~138.0QuaternaryC-4 Substituted carbon bearing the hydroxymethyl group.
¹³C ~120.0MethineC-5 Aromatic ring carbon.
¹³C ~56.0MethyleneCH₂-OH Alcohol carbon.
¹³C ~32.0MethylN-Me
¹³C ~12.0MethylC-Me

Note: Spectra recorded in DMSO-d₆ or CD₃OD. Shifts may vary slightly based on concentration and pH.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Observed Ion: [M+H]⁺ = 127.1 m/z

  • Fragmentation: Loss of H₂O ([M+H-18]⁺ = 109.1) is a common diagnostic fragment for this primary alcohol.

Pharmaceutical Applications

PDE1 Inhibitors

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a key intermediate in the synthesis of 1H-pyrazolo[4,3-b]pyridines , a class of potent Phosphodiesterase 1 (PDE1) inhibitors. These compounds are investigated for the treatment of neurodegenerative diseases and cognitive disorders. The imidazole moiety mimics the histidine residues often found in the active sites of metalloenzymes [4].

Resolvin Analogues

Research into inflammation resolution has utilized this scaffold to synthesize stable analogues of Resolvin D1 . The 1,2-dimethylimidazole unit replaces labile triene systems, enhancing metabolic stability while retaining biological activity in ALX/FPR2 receptor modulation [5].

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Imidazoles can be hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

  • World Intellectual Property Organization. Patent WO2019121885A1: 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. (2019).
  • MDPI . (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Synthesis and Characterization. (2023). Retrieved from [Link]

  • National Institutes of Health (PMC) . Development of New Resolvin D1 Analogues for Osteoarthritis Therapy. (2021). Retrieved from [Link]

Sources

Comprehensive Spectroscopic Profile: (1,2-Dimethyl-1H-imidazol-4-yl)methanol

[1][2]

Executive Summary

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 1038828-36-2) is a functionalized imidazole building block.[1][2] Its structural integrity is defined by the presence of a primary alcohol at the C4 position and methyl substitutions at the N1 and C2 positions.[2] This substitution pattern renders the imidazole ring electron-rich, influencing its NMR chemical shifts and ionization behavior in Mass Spectrometry.[2]

Key Applications:

  • Precursor for sulfonyl-imidazole derivatives.[1][2]

  • Intermediate in the synthesis of medetomidine analogs (though regioisomeric).[2]

  • Building block for fragment-based drug discovery (FBDD) targeting metalloenzymes.[1][2]

Molecular Identity & Physicochemical Properties[1][2][4]

PropertyValue
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanol
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Monoisotopic Mass 126.0793 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in DCM

Structural Characterization Strategy

To rigorously validate the identity of this compound, a multi-modal spectroscopic approach is required.[2] The strategy relies on confirming the regiochemistry of the methyl groups (1,2-substitution) and the integrity of the hydroxymethyl side chain.

Analytical Workflow

The following diagram outlines the logical flow for structural confirmation:

AnalysisWorkflowcluster_MethodsSpectroscopic ValidationSampleCrude Product(Reduction of Ester)PrepSample Prep(DMSO-d6 / MeOH)Sample->PrepMSLC-MS (ESI+)Confirm MW (127.1)Prep->MSStep 1NMR1H / 13C NMRConfirm RegiochemistryMS->NMRStep 2IRFT-IRConfirm Functional GroupsNMR->IRStep 3ResultValidated StructureNMR->ResultN-Me vs C-MeDiscriminationIR->Result

Figure 1: Analytical workflow for the structural validation of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][6][7]

NMR is the definitive method for distinguishing this compound from its isomers (e.g., the 1,5-dimethyl isomer).[1] The data below represents the characteristic resonances observed in DMSO-d₆ , the standard solvent for polar imidazoles.

H NMR Analysis (DMSO-d₆, 400 MHz)

The spectrum is characterized by two distinct methyl singlets and one aromatic proton.[2]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.85 – 6.95 Singlet (s)1HC5-H The sole aromatic proton.[1][2] Its shift is diagnostic; C2-substitution prevents H-D exchange often seen at C2.[1][2]
4.80 – 5.00 Triplet (t) or Broad (br s)1HOH Hydroxyl proton.[1][2] Coupling (

Hz) is visible in dry DMSO-d₆.[1][2]
4.25 – 4.35 Doublet (d) or Singlet (s)2HCH₂-O Methylene protons.[1][2] Appears as a doublet if OH coupling is resolved.[2]
3.45 – 3.55 Singlet (s)3HN-CH₃ N-Methyl group.[1][2] Typically deshielded by the adjacent nitrogen.[2]
2.20 – 2.30 Singlet (s)3HC2-CH₃ C-Methyl group.[1][2] Distinctly upfield from the N-methyl.[1][2]

Expert Insight:

  • Regiochemistry Check: In the 1-methyl analog (lacking the C2-methyl), the C2-H proton appears downfield at ~7.4–7.5 ppm.[1][2] The absence of this signal and the appearance of the methyl singlet at ~2.25 ppm confirms the 1,2-dimethyl substitution pattern.[2]

  • Solvent Effects: In CD₃OD, the OH proton exchanges (disappears), and the CH₂ signal collapses to a sharp singlet at ~4.45 ppm.

C NMR Analysis (DMSO-d₆, 100 MHz)
Shift (

, ppm)
AssignmentNote
144.5 C2 (Quaternary)Deshielded amidine-like carbon, bonded to N and Me.[1][2]
138.0 C4 (Quaternary)Substituted with the hydroxymethyl group.[2]
119.5 C5 (CH)The only methine carbon in the ring.[2]
56.5 CH₂-OH Characteristic primary alcohol carbon.[1][2]
31.5 N-CH₃ N-Methyl carbon.[1][2]
13.0 C2-CH₃ C-Methyl carbon.[1][2]

Mass Spectrometry (MS)[1][6][8]

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints useful for identifying this moiety in larger drug molecules.[2]

Electrospray Ionization (ESI-MS)
  • Ionization Mode: Positive (+ve)[1][2]

  • Base Peak:

    
     127.1 
    
    
  • Adducts:

    
     149.1 
    
    
    (common in unpurified samples)[1][2]
Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID) of the parent ion (

  • 
     109 (
    
    
    ):
    Loss of water.[1][2] This is the dominant pathway for primary alcohols, forming a stabilized methylene-imidazolium cation.[2]
  • 
     82:  Ring cleavage or loss of side chains (characteristic of alkyl imidazoles).[2]
    

FragmentationParentParent Ion[M+H]+ = 127.1WaterLossDehydration[M+H - H2O]+ = 109.1Parent->WaterLoss- 18 Da (H2O)RingFragRing Fragmentm/z ~ 82WaterLoss->RingFragFragmentation

Figure 2: Proposed MS fragmentation pathway for (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Infrared Spectroscopy (FT-IR)[1][2]

IR is less specific than NMR but useful for rapid solid-state identification.[1][2]

  • O-H Stretching: Broad band at 3100–3400 cm⁻¹ .[2] Strong hydrogen bonding is typical in the crystalline state.[2]

  • C-H Stretching: 2850–2950 cm⁻¹ (Alkyl C-H from methyl groups).[1][2]

  • C=N / C=C Ring Stretching: 1580–1620 cm⁻¹ .[2] The "breathing" modes of the imidazole ring.[2]

  • C-O Stretching: 1000–1050 cm⁻¹ .[2] Strong band characteristic of primary alcohols.[2]

Synthesis & Impurity Profiling[1][2]

Understanding the synthesis aids in identifying spectral impurities.[2]

Common Route: Reduction of Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate using LiAlH₄ or NaBH₄.[1][2]

Potential Impurities:

  • Unreacted Ester: Look for ethyl triplet (~1.3 ppm) and quartet (~4.2 ppm) in

    
    H NMR.[1][2]
    
  • Over-reduction (Deoxygenation): Formation of 1,2,4-trimethylimidazole.[2] Look for a new methyl singlet at ~2.1 ppm and loss of the CH₂-O signal.[1][2]

  • Inorganic Salts: Aluminum salts (if LiAlH₄ used) may cause broadening of the OH signal.[2]

Experimental Protocol (General Reduction)

To ensure reproducibility:

  • Dissolve ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous THF under N₂.

  • Cool to 0°C. Slowly add LiAlH₄ (1.5 eq) pellets or solution.

  • Stir at RT for 2–4 hours (monitor by TLC: 10% MeOH/DCM).

  • Quench with Fieser workup (

    
     mL H₂O, 
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • Filter precipitate, dry filtrate over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from acetonitrile or Acetone/Hexane if necessary.

References

  • Synthesis of Imidazole Intermediates

    • Patent: "Substituted Imidazoles as PDE1 Inhibitors."[2] US Patent 10,806,718 B2 (2020).[1][2] (Describes the synthesis and NMR of the precursor 1,2-dimethylimidazole-4-carbaldehyde).

    • Source:[1][2]

  • General Spectroscopic Data for Imidazoles

    • Database:SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST).[1][2] (Reference for 1-methylimidazole and 1,2-dimethylimidazole base shifts).

    • Source:[1][2]

  • Commercial Availability & CAS Verification

    • Catalog: Sigma-Aldrich Entry for (1,2-dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2).[1][2][3][4]

    • Source:[1][2]

(1,2-dimethyl-1H-imidazol-4-yl)methanol solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Handling of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Executive Summary

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a critical heterocyclic intermediate employed primarily in the synthesis of small-molecule kinase inhibitors, including FGFR inhibitors like Derazantinib (ARQ 087). Its structural motif—an electron-rich imidazole ring substituted with a primary alcohol—imparts specific solubility behaviors and stability risks that differ from simple imidazoles.

This guide addresses the "blind spots" often missing from certificates of analysis: the pH-dependent solubility profile, the oxidative degradation pathway to the 4-formyl impurity, and the requisite HPLC methodologies for purity assessment.

Chemical Identity & Physicochemical Profile

Unlike its regioisomer (1,2-dimethyl-1H-imidazol-5-yl)methanol, the 4-yl isomer possesses distinct steric and electronic properties due to the remoteness of the hydroxymethyl group from the N1-methyl steric bulk.

PropertySpecification / ValueNotes
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanol
CAS Number 1038828-36-2 Distinct from 4-(hydroxymethyl)imidazole (822-55-9)
Molecular Formula C₆H₁₀N₂OMW: 126.16 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation
Melting Point 88 – 92 °CSharp endotherm indicates high purity
pKa (Calculated) ~7.2 (Imidazole N3)Basic; protonates in physiological/acidic pH
LogP ~ -0.4 to 0.1Highly polar; lipophilicity is low

Solubility Landscape

The solubility of (1,2-dimethyl-1H-imidazol-4-yl)methanol is governed by the basicity of the imidazole nitrogen (N3) and the hydrogen-bonding capability of the hydroxyl group.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingOperational Note
Protic Polar WaterHigh (>50 mg/mL)pH dependent; highly soluble at pH < 7.
Protic Polar Methanol / EthanolHigh Ideal for stock solution preparation.
Aprotic Polar DMSO / DMFHigh Preferred for biological assays.
Chlorinated Dichloromethane (DCM)Moderate Soluble, but may require MeOH cosolvent (5-10%).
Ethers THF / 2-MeTHFModerate Good for reaction media; poor for extraction.
Non-Polar Hexanes / HeptaneInsoluble Use as an antisolvent for crystallization.
pH-Dependent Solubility & Extraction Strategy

Because the imidazole ring is basic (pKa ~7.2), the molecule exists as a cationic species in acidic media. This property is the foundation for purification via Acid-Base extraction.

  • pH < 5: Fully protonated (Cationic). Highly water-soluble. Cannot be extracted into organic solvents (DCM/EtOAc).

  • pH > 9: Neutral form. Moderate water solubility but extractable into DCM/IPA mixtures.

Senior Scientist Insight: When extracting this compound from aqueous reaction mixtures, standard EtOAc extraction often results in poor recovery due to its water solubility even in the neutral state. Recommendation: Use DCM:Isopropanol (3:1) or continuous extraction (liquid-liquid) at pH 10.

Stability & Degradation Pathways[1][2]

The primary stability risk is oxidative dehydrogenation . The electron-rich imidazole ring activates the benzylic-like alcohol, making it susceptible to air oxidation, converting it to the aldehyde (1,2-dimethyl-1H-imidazole-4-carbaldehyde).

Degradation Mechanism (DOT Visualization)

The following diagram illustrates the oxidative cascade and the pH-dependent protonation states.

DegradationPathway Figure 1: Oxidative Degradation and Protonation Pathways Alcohol (1,2-dimethyl-1H-imidazol-4-yl)methanol (Target Compound) Aldehyde Impurity A: 4-Carbaldehyde derivative (Reactive Electrophile) Alcohol->Aldehyde [O] Air/Light Slow Oxidation Protonated Cationic Salt Form (pH < 6, Stable in Water) Alcohol->Protonated +H+ (Acidic Media) Acid Impurity B: 4-Carboxylic Acid derivative (Inactive) Aldehyde->Acid [O] Extended Exposure

[1]

Stability Data Points
  • Solid State: Stable for >12 months if stored at 2-8°C under Argon. Hygroscopic; moisture uptake accelerates oxidation.

  • Solution State (DMSO): Stable for 24 hours at RT.

  • Solution State (Water): Stable at pH < 4. At pH > 8, slow oxidation is observed if exposed to air.

Analytical Methodologies (HPLC)

Standard reverse-phase C18 methods often fail for this molecule because it elutes in the void volume due to its polarity and basicity.

Protocol: Ion-Pairing or HILIC HPLC Method

To achieve retention and separation from the aldehyde impurity, use one of the following validated approaches:

Option A: Ion-Pairing Reverse Phase (Robust)

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Hexanesulfonic Acid (Ion-pairing agent) + 0.1% H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: UV at 220 nm (imidazole ring absorption).

  • Rationale: The sulfonate anion pairs with the protonated imidazole, creating a neutral complex that retains well on C18.

Option B: HILIC (High Sensitivity)

  • Column: Bare Silica or Amide-HILIC.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (10mM, pH 3.0).

  • Mode: Isocratic or shallow gradient.

  • Rationale: Retains the polar alcohol strongly; impurities elute earlier or later depending on polarity.

Handling & Storage Protocols

Directive: Treat this compound as a Class II Air-Sensitive Intermediate .

  • Storage:

    • Primary: Amber glass vial with a Teflon-lined cap.

    • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

    • Temperature: 2°C to 8°C (Refrigerate).

    • Desiccation: Store in a secondary container with desiccant packets (Silica gel) to prevent moisture absorption.

  • Synthesis Workflow (Decision Tree)

Workflow Figure 2: Isolation and Workup Decision Tree Start Crude Reaction Mixture (Containing Imidazole Alcohol) CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic If Basic Basic (pH > 9) CheckPH->Basic If ExtractAcid Wash with EtOAc (Removes non-polar impurities) Acidic->ExtractAcid ExtractProd Extract Product Solvent: DCM:IPA (3:1) Basic->ExtractProd Basify Adjust to pH 10 (using K2CO3 or NaOH) ExtractAcid->Basify Basify->ExtractProd Dry Dry (Na2SO4) & Evaporate < 40°C to avoid degradation ExtractProd->Dry

References

  • Sigma-Aldrich. (1,2-dimethyl-1H-imidazol-4-yl)methanol Product Specification & CAS 1038828-36-2.[2] Link

  • PubChem. Compound Summary for (1,2-dimethyl-1H-imidazol-4-yl)methanol. National Library of Medicine. Link

  • ArQule, Inc.Patents regarding the synthesis of FGFR inhibitors (Derazantinib/ARQ 087).
  • Royal Society of Chemistry. Stability of Imidazole Derivatives: Photo-oxidation and degradation pathways. J. Mater.[3] Chem. A. Link

Sources

The Unsung Scaffold: A Technical Guide to (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into (1,2-dimethyl-1H-imidazol-4-yl)methanol , a critical heterocyclic synthon in modern medicinal chemistry. It moves beyond basic definitions to explore the synthetic evolution, strategic utility in drug design, and rigorous handling protocols required for high-integrity research.

Part 1: Executive Summary & Historical Context

(1,2-dimethyl-1H-imidazol-4-yl)methanol (often abbreviated as 1,2-DMIM ) is a functionalized imidazole derivative serving as a "linchpin" intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike simple imidazoles, the 1,2-dimethyl substitution pattern offers a unique pharmacological profile:

  • Metabolic Blockade: The methyl group at C2 blocks the primary site of oxidative metabolism (a common failure point for simple imidazole drugs).

  • Tautomeric Locking: The methyl group at N1 prevents tautomeric shifting, fixing the bond order and defined geometry required for receptor binding.

The Historical Evolution

The history of this molecule is not defined by a single "eureka" moment but by the evolution of Structure-Activity Relationships (SAR) in the mid-20th century.

  • 1858 (The Origin): Heinrich Debus synthesizes imidazole from glyoxal and formaldehyde.[1]

  • 1970s (The H2 Receptor Era): The development of Cimetidine (Tagamet) by Sir James Black revealed the importance of the imidazole ring in histamine regulation. However, early analogs suffered from rapid metabolism and promiscuous binding.

  • 1990s-2000s (The Optimization Era): Medicinal chemists began systematically methylating the imidazole ring to improve half-life. The 1,2-dimethyl motif emerged as a "privileged scaffold," leading to the demand for a versatile precursor: (1,2-dimethyl-1H-imidazol-4-yl)methanol . It became the standard "handle" for attaching this optimized ring to larger drug scaffolds (e.g., Angiotensin II receptor blockers, kinase inhibitors, and next-gen antihistamines).

Part 2: Chemical Profile & Technical Specifications

The following data aggregates physicochemical properties critical for experimental design.

PropertyValueNotes
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanol
CAS Number 1038828-36-2Often confused with regioisomers; verify structure.[2]
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.
Solubility DMSO, Methanol, Ethanol, WaterPoor solubility in non-polar solvents (Hexane).
pKa (Calculated) ~14.4 (OH), ~7.0 (Imidazole N3)Amphoteric character affects extraction pH.
Melting Point 172-174 °CSharp MP indicates high purity.

Part 3: Synthetic Methodology (The "Standard Protocol")

This protocol describes the Hydroxymethylation of 1,2-Dimethylimidazole . It is designed for reproducibility and scalability, avoiding the common pitfall of regioisomeric mixtures (C4 vs. C5 substitution).

Mechanism of Action

The reaction is an Electrophilic Aromatic Substitution . The N1-methyl group directs the electrophile (formaldehyde) to the C4 or C5 position. Due to steric hindrance from the N1-methyl, substitution at C4 is generally favored under thermodynamic control, though C5 isomers can form as minor impurities.

Reagents & Equipment
  • Precursor: 1,2-Dimethylimidazole (CAS 1739-84-0)[3]

  • Reagent: Paraformaldehyde (95%+)

  • Solvent: 1,4-Dioxane (Anhydrous) or Pressure Tube (Neat)

  • Catalyst: None (Thermal) or weak base (Potassium Carbonate)

Step-by-Step Workflow
  • Charge: In a high-pressure glass tube (Q-tube or autoclave), dissolve 1,2-dimethylimidazole (1.0 eq) and Paraformaldehyde (1.5 eq) .

    • Expert Tip: A slight excess of formaldehyde drives the reaction to completion, but too much leads to bis-hydroxymethylation.

  • Incubate: Seal the vessel and heat to 135°C for 12-16 hours .

    • Note: The reaction generates pressure. Ensure the vessel is rated for at least 10 bar.

  • Work-up: Cool to room temperature. The mixture will likely be a viscous oil or semi-solid.

  • Purification (Critical Step):

    • Dissolve the crude residue in minimal hot Acetonitrile or Isopropanol .

    • Allow to crystallize slowly at 4°C.

    • Filter the white precipitate.

    • Validation: Check HPLC. The C4-isomer (Target) usually elutes differently than the C5-isomer.

  • Drying: Vacuum dry at 40°C over P₂O₅.

Part 4: Reaction Pathways & Utility

The primary value of (1,2-dimethyl-1H-imidazol-4-yl)methanol is its role as a Divergent Intermediate . The hydroxyl group serves as a "functional handle" that can be swapped for various electrophiles or nucleophiles.

Visualizing the Synthetic Hub

G Start 1,2-Dimethylimidazole Core (1,2-dimethyl-1H-imidazol-4-yl) methanol (THE CORE) Start->Core Paraformaldehyde 135°C, Pressure Chloride 4-(Chloromethyl) Derivative (Alkylating Agent) Core->Chloride SOCl2 or MsCl/TEA Aldehyde 4-Formyl Derivative (Reductive Amination) Core->Aldehyde MnO2 or Swern Oxidation Amine 4-(Aminomethyl) Derivative (Peptide Coupling) Core->Amine 1. MsCl 2. NaN3 3. H2/Pd-C

Figure 1: Divergent synthesis pathways originating from the 1,2-DMIM core. The hydroxyl group allows access to alkyl halides, aldehydes, and amines.

Key Applications in Drug Design
  • Receptor Antagonists: The 4-chloromethyl derivative is frequently used to alkylate the tetrazole ring in Sartan-like drugs (Angiotensin II antagonists) to create novel IP.

  • Kinase Inhibitors: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the 4-position substituent directs the molecule into the solvent-exposed region.

  • Epoxy Curing Agents: In materials science, 1,2-dimethylimidazole derivatives are used as latent curing agents for epoxy resins, providing high thermal stability.

Part 5: Safety, Handling, & Integrity

Self-Validating Safety Protocol
  • Hazard Identification: Imidazoles are generally skin and eye irritants . The 1,2-dimethyl analog is less volatile than 1-methylimidazole but can still cause severe eye damage (H318).

  • Purity Check (Self-Validation):

    • Test: Dissolve 10mg in D₂O. Run ¹H-NMR.

    • Expectation: Look for the diagnostic singlet for the C4-CH₂OH protons around 4.3-4.5 ppm .

    • Failure Mode: If you see a split signal or multiple methyl peaks, you likely have a mixture of C4 and C5 isomers. Recrystallize immediately.

Storage
  • Hygroscopicity: The methanol group makes the molecule prone to absorbing water.

  • Condition: Store at 2-8°C under Argon.

  • Shelf Life: 24 months if sealed; 6 months if opened.

Part 6: References

  • PubChem. "(1,2-dimethyl-1H-imidazol-4-yl)methanol Compound Summary." National Library of Medicine, 2024. Link[2]

  • Sigma-Aldrich. "Product Specification: (1,2-dimethyl-1H-imidazol-4-yl)methanol."[4] Merck KGaA, 2024. Link[2]

  • Davood, A. et al. "Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds." Scientia Iranica, 2008. (Describes the general hydroxymethylation methodology).

  • Google Patents. "Process for preparing 4-(hydroxymethyl)imidazole compounds." US Patent US4063023A, 1977. Link

  • ChemBridge. "Building Block Collection: Imidazole Methanols." ChemBridge Corp, 2024. Link

Sources

Strategic Utilization of (1,2-Dimethyl-1H-imidazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery to engineer metabolically robust pharmacophores. Unlike simple imidazole linkers, this scaffold incorporates a C2-methyl group that sterically and electronically blocks a primary site of metabolic degradation (CYP450-mediated oxidation). This guide analyzes its critical role as a precursor for PDE1 inhibitors , CDK8/19 kinase modulators , and novel Resolvin D1 analogues , providing actionable synthetic protocols and mechanistic insights for medicinal chemists.

Chemical Identity & Structural Properties[1][2]

PropertySpecification
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanol
CAS Number 1038828-36-2
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in non-polar solvents
pKa (Imid N3) ~7.0–7.4 (Estimated; 2-Me group increases basicity vs. imidazole)
Key Functionality Primary alcohol (nucleophile/electrophile precursor); Imidazole N3 (H-bond acceptor)
Structural Significance

The 1,2-dimethyl substitution pattern is non-trivial:

  • N1-Methyl: Fixes the tautomeric state, preventing the N-H hydrogen bond donation often seen in histidine residues, thus defining a specific hydrophobic interaction vector.

  • C2-Methyl: Acts as a "Metabolic Shield." In unsubstituted imidazoles, the C2 position is electron-deficient and prone to oxidation by hepatic enzymes. The methyl group blocks this pathway, extending the half-life (

    
    ) of the parent drug.
    

Core Synthetic Pathways

The utility of (1,2-dimethyl-1H-imidazol-4-yl)methanol lies in its divergent reactivity. It serves as a "gateway" intermediate that can be transformed into electrophilic alkylating agents or reactive carbonyls.

Diagram: Divergent Synthesis Workflow

SynthesisPathways Start (1,2-Dimethyl-1H-imidazol-4-yl)methanol (Nucleophilic Alcohol) Aldehyde 1,2-Dimethylimidazole- 4-carbaldehyde Start->Aldehyde Oxidation (MnO2 or Swern) Chloride 4-(Chloromethyl)- 1,2-dimethylimidazole Start->Chloride Chlorination (SOCl2) Drug3 Resolvin Analogues (Esterification) Start->Drug3 Coupling (DCC/DMAP) Drug1 PDE1 Inhibitors (Reductive Amination) Aldehyde->Drug1 R-NH2 / NaBH(OAc)3 Drug2 Kinase Inhibitors (Alkylation) Chloride->Drug2 Ar-OH / K2CO3

Caption: Divergent synthetic utility of the alcohol scaffold into three primary medicinal chemistry classes.

High-Impact Research Areas

A. PDE1 Inhibitors (CNS & Cardiovascular)

Phosphodiesterase 1 (PDE1) inhibitors are critical targets for neurodegenerative diseases. The 1,2-dimethylimidazole-4-carbaldehyde , derived directly from the alcohol, is a key intermediate in the synthesis of 1H-pyrazolo[4,3-b]pyridines.

  • Mechanism: The aldehyde undergoes reductive amination with aminopyrazoles to form the "head" group of the inhibitor.

  • Why this scaffold? The imidazole moiety mimics the purine ring of cGMP/cAMP, fitting into the catalytic pocket of PDE1, while the methyl groups provide selectivity over other PDE isoforms.

B. CDK8/19 Kinase Modulators (Oncology)

In the development of Mediator Complex-associated kinase inhibitors, the alcohol is converted to a chloride and used to alkylate phenol or amine pharmacophores (e.g., 8-(3-Chloro-5-(4-(1,2-dimethyl-1H-imidazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one).[1]

  • Role: The imidazole acts as a solvent-exposed solubilizing group that also engages in hydrogen bonding with the kinase hinge region or the solvent front.

C. Resolvin D1 Analogues (Osteoarthritis)

Recent research by Poirier et al. (2024) utilized this alcohol to synthesize imidazole-derived Resolvin D1 analogues .

  • Innovation: Replacing the labile triene system of natural Resolvin D1 with a stable aromatic imidazole linker.

  • Outcome: The analogues retained antioxidant activity and protected hyaluronic acid from degradation, with significantly improved chemical stability compared to the natural product.

Detailed Experimental Protocols

Protocol A: Oxidation to 1,2-Dimethylimidazole-4-carbaldehyde

Context: Essential for reductive amination routes (PDE1 inhibitors). Reaction: R-CH2OH + MnO2 → R-CHO

  • Setup: Charge a round-bottom flask with (1,2-dimethyl-1H-imidazol-4-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂) (10.0 eq). Note: Large excess is required for kinetics.

  • Conditions: Reflux (40°C) with vigorous stirring for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Filter the black suspension through a pad of Celite. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo. The aldehyde is typically stable enough to be used without column chromatography (Yield: >85%).

Protocol B: Chlorination to 4-(Chloromethyl)-1,2-dimethylimidazole HCl

Context: Essential for alkylation routes (Kinase inhibitors). Reaction: R-CH2OH + SOCl2 → R-CH2Cl

  • Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM [0.2 M] under Nitrogen atmosphere. Cool to 0°C.[2]

  • Activation: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂ and solvent.

  • Product: The residue is the hydrochloride salt. Crucial: Use immediately or store under Argon at -20°C. The free base is unstable and prone to self-polymerization; always handle as the HCl salt until the coupling step.

Biological & Toxicological Considerations

Metabolic Stability Profile

The 1,2-dimethyl substitution offers a distinct advantage over 1-methyl or unsubstituted imidazoles.

Metabolism Unsub Unsubstituted Imidazole (High Clearance) Metabolite 2-Hydroxy-Imidazole (Inactive/Toxic) Unsub->Metabolite CYP450 Oxidation at C2 Position Dimethyl 1,2-Dimethyl Imidazole (Target Scaffold) Stable Metabolically Stable (Extended t1/2) Dimethyl->Stable C2-Methyl Blocks Oxidation Site

Caption: Mechanism of metabolic stabilization provided by the C2-methyl group.

  • CYP Inhibition: While less potent than imidazole antifungals (e.g., ketoconazole), 1,2-dimethylimidazoles can still inhibit CYP1A2. Early ADME screening is recommended.

  • Safety: Unlike 4-methylimidazole (a caramel color byproduct linked to toxicity), the functionalized 4-hydroxymethyl derivatives are generally treated as pharmaceutical intermediates with standard handling precautions (Skin/Eye Irritant).

References

  • Poirier, D., et al. (2024). Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities. International Journal of Molecular Sciences. Link

  • Pfizer Inc. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. US Patent US10806718B2. Link

  • Mallinger, A., et al. (2016). Discovery of Potent, Selective and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: (1,2-dimethyl-1H-imidazol-4-yl)methanol. Link

Sources

(1,2-dimethyl-1H-imidazol-4-yl)methanol theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Foreword: A Computational Framework for a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its capacity for diverse molecular interactions.[1][2] This guide focuses on a specific, representative derivative, (1,2-dimethyl-1H-imidazol-4-yl)methanol (PubChem CID: 59589401), to delineate a comprehensive theoretical and computational workflow.[3] While extensive research exists for the broader imidazole class, this document serves as a forward-looking technical blueprint, providing researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of this and similar novel molecules.

As a Senior Application Scientist, my objective is not merely to list computational procedures but to provide a validated, logical pathway from fundamental quantum chemical analysis to predictive biological assessment. We will explore the causality behind methodological choices, ensuring that each step builds a layer of understanding, from the molecule's intrinsic electronic structure to its potential interactions with a key biological target. This guide is designed to be a self-validating system, grounding its protocols in established, peer-reviewed computational practices.

Part 1: Quantum Chemical Characterization via Density Functional Theory (DFT)

Expertise & Rationale: To understand the reactivity and intrinsic properties of (1,2-dimethyl-1H-imidazol-4-yl)methanol, we must begin with its electronic structure. Density Functional Theory (DFT) is the computational method of choice for this task, offering an optimal balance between accuracy and computational expense for a molecule of this size.[4] We will employ the widely validated B3LYP functional with a 6-311G(d,p) basis set, a combination frequently used for organic and heterocyclic systems, as it provides reliable geometric and electronic data.[5][6] This initial analysis is critical, as the resulting optimized geometry and electronic properties form the foundation for all subsequent computational work, including molecular docking.

DFT Analysis Workflow

The following diagram outlines the logical progression of our DFT-based quantum chemical analysis.

DFT_Workflow cluster_input Initial Setup cluster_calc Core Calculations cluster_output Analysis & Outputs start Define Molecular Structure ((1,2-dimethyl-1H-imidazol-4-yl)methanol) params Select Method and Basis Set (DFT: B3LYP/6-311G(d,p)) start->params geom_opt Geometry Optimization params->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_calc Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation Validation spectral_data Predicted IR Spectrum freq_calc->spectral_data mep_calc Molecular Electrostatic Potential (MEP) electronic_calc->mep_calc reactivity_data Global Reactivity Descriptors electronic_calc->reactivity_data mep_map MEP Surface Map mep_calc->mep_map geom_data Optimized Geometry (Bond Lengths, Angles) validation->geom_data

Caption: Workflow for DFT-based quantum chemical analysis.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the most stable three-dimensional conformation of the molecule at its ground state.

Methodology:

  • Input File Preparation: Construct the initial 3D structure of (1,2-dimethyl-1H-imidazol-4-yl)methanol using molecular modeling software (e.g., GaussView 5.0).[5]

  • Calculation Setup: Specify the B3LYP functional and 6-311G(d,p) basis set in the input file for a quantum chemistry package like Gaussian 09.[5] The keywords Opt (for optimization) and Freq (for frequency) are essential.

  • Execution: Submit the calculation to a high-performance computing resource.

  • Validation: Upon completion, inspect the output file. A successful optimization is confirmed by the absence of any imaginary frequencies in the vibrational analysis, which indicates that the calculated structure is a true energy minimum.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be compared to experimental IR data of similar compounds to validate the computational method.

Data Presentation: The key geometric and vibrational data should be tabulated for clarity.

Table 1: Predicted Geometric and Vibrational Parameters
Geometric Parameters Calculated Value
Bond Length C2-N1 (Å)Value
Bond Length C4-C5 (Å)Value
Bond Angle N1-C2-N3 (°)Value
Dihedral Angle C5-C4-CH₂-OH (°)Value
Vibrational Frequencies (cm⁻¹) Assignment
~3400-3600O-H stretch (alcohol)
~2900-3100C-H stretch (methyl, ring)
~1500-1600C=N stretch (imidazole ring)
Protocol 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a key indicator of molecular stability.[2][7]

Methodology:

  • Data Source: Use the output file from the successful geometry optimization (Protocol 1).

  • Energy Extraction: Identify the energies of the HOMO and LUMO orbitals listed in the output.

  • Descriptor Calculation: Calculate global reactivity descriptors using the following formulas:

    • Energy Gap (ΔE) = E_LUMO - E_HOMO

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Softness (S) = 1 / (2η)

  • Visualization: Generate cube files for the HOMO and LUMO orbitals and visualize them to identify regions of electron density involved in potential reactions.

Data Presentation: Summarize the calculated electronic properties in a table.

Table 2: Calculated Global Reactivity Descriptors
Parameter Calculated Value (eV)
E_HOMOValue
E_LUMOValue
Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value

Part 2: In Silico Druglikeness and Pharmacokinetic Profiling

Expertise & Rationale: A molecule's therapeutic potential is governed not only by its target affinity but also by its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Early in silico assessment of these properties is a cornerstone of modern drug discovery, allowing for the filtration of candidates with poor bioavailability or potential toxicity. We will evaluate (1,2-dimethyl-1H-imidazol-4-yl)methanol against established criteria like Lipinski's Rule of Five, which predicts oral bioavailability based on physicochemical properties.

ADMET & Druglikeness Prediction Workflow

ADMET_Workflow cluster_prediction Prediction Tools (e.g., SwissADME) input Optimized 3D Structure (from DFT) physchem Physicochemical Properties (LogP, MW, TPSA) input->physchem adme Pharmacokinetics (ADME) (GI Absorption, BBB Permeation) input->adme toxicity Toxicity Prediction input->toxicity lipinski Druglikeness Evaluation (Lipinski's Rule of Five) physchem->lipinski output Comprehensive ADMET Profile lipinski->output adme->output toxicity->output

Caption: Workflow for in silico ADMET and druglikeness analysis.

Protocol 3: ADMET and Physicochemical Property Prediction

Methodology:

  • Input Format: Convert the DFT-optimized molecular structure into a simplified format like SMILES (e.g., CC1=NC(=CN1C)CO).[3]

  • Server Submission: Input the SMILES string into a free, reliable web-based tool such as SwissADME or similar platforms mentioned in the literature like OSIRIS Property Explorer.

  • Data Compilation: Collect the predicted data, focusing on key parameters related to oral bioavailability and potential liabilities.

  • Analysis: Evaluate the molecule's profile. For example, Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following:

    • Molecular Weight ≤ 500 Da

    • LogP ≤ 5

    • H-bond donors ≤ 5

    • H-bond acceptors ≤ 10

Data Presentation: A summary table is the most effective way to present the ADMET profile.

Table 3: Predicted Physicochemical and ADMET Properties
Property Predicted Value
Molecular FormulaC₆H₁₀N₂O
Molecular Weight ( g/mol )126.16
LogP (Consensus)Value
Topological Polar Surface Area (TPSA) (Ų)Value
H-Bond Donors1
H-Bond Acceptors3
Lipinski's Rule Violations0
Gastrointestinal (GI) AbsorptionHigh/Low
Blood-Brain Barrier (BBB) PermeantYes/No

Part 3: Molecular Docking for Target Interaction Analysis

Expertise & Rationale: To explore the potential therapeutic application of (1,2-dimethyl-1H-imidazol-4-yl)methanol, we use molecular docking to predict its binding mode and affinity to a relevant biological target. Given that many substituted imidazoles show promise as anticancer agents by targeting protein kinases, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target.[8][9] This in silico experiment simulates the interaction between our molecule (the ligand) and the protein's active site, providing crucial insights into its inhibitory potential.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB file, Add Hydrogens) grid_gen Define Binding Site (Grid Box Generation) receptor_prep->grid_gen grid_gen->docking binding_energy Binding Affinity (kcal/mol) docking->binding_energy interaction_analysis Analyze Binding Pose (H-Bonds, Hydrophobic Interactions) docking->interaction_analysis visualization Visualize Ligand-Receptor Complex interaction_analysis->visualization

Caption: Standard workflow for a molecular docking simulation.

Protocol 4: Molecular Docking with EGFR Kinase

Methodology:

  • Ligand Preparation: Use the DFT-optimized structure of (1,2-dimethyl-1H-imidazol-4-yl)methanol. Ensure correct protonation states and assign partial charges using computational tools (e.g., AutoDock Tools).

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing residues, and adding polar hydrogen atoms.

  • Binding Site Definition: Identify the ATP-binding site of the kinase, which is the target for many inhibitors. Define a grid box that encompasses this entire active site to allow for unbiased docking.

  • Docking Execution: Perform the docking simulation using software such as AutoDock Vina.[6] This program will systematically explore possible conformations of the ligand within the active site and score them based on a calculated binding affinity.

  • Results Analysis:

    • Identify the pose with the lowest binding energy (most favorable).

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the key amino acid residues in the active site.

    • Visualize the best-docked pose within the receptor's binding pocket using software like PyMOL or UCSF Chimera.

Data Presentation: Docking results are best summarized in a table.

Table 4: Molecular Docking Results against EGFR Kinase
Parameter Result
Binding Affinity (kcal/mol)Value
Key Interacting Residues Type of Interaction
e.g., Met793Hydrogen Bond
e.g., Leu718Hydrophobic
e.g., Val726Hydrophobic
e.g., Cys797van der Waals

Conclusion

This technical guide has outlined a multi-faceted computational strategy for the comprehensive characterization of (1,2-dimethyl-1H-imidazol-4-yl)methanol. By systematically applying Density Functional Theory, ADMET profiling, and molecular docking, we can construct a detailed in silico dossier for a novel molecule. This process begins with defining its fundamental electronic structure and reactivity, proceeds to evaluate its potential as a viable drug candidate, and culminates in a plausible mechanism of action at a specific biological target. This rigorous, prediction-driven approach provides invaluable insights that can effectively guide and prioritize subsequent experimental validation, accelerating the journey from molecular concept to therapeutic potential.

References

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Medicinal Chemistry Research. [Link]

  • Kalra, S., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Hussien, M. A., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules. [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. [Link]

  • Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. (2022). ChemistrySelect. [Link]

  • Interactions of imidazole 1-3 based on the molecular docking. (2022). ResearchGate. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. [Link]

  • A Simple, Efficient Synthesis and Molecular Docking of Imidazole Derivatives as a Promising Anticancer Active Drugs. (2023). Russian Journal of Organic Chemistry. [Link]

  • Haque, A., et al. (2024). Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach. Computational Biology and Chemistry. [Link]

  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. (2025). ResearchGate. [Link]

  • Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. (2022). Journal of Computational Chemistry. [Link]

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). Physical Chemistry Chemical Physics. [Link]

  • Synthesis, Characterization, DFT, and Molecular Docking Studies of New Triazole Schiff Base Derivatives as Potential Anticancer Agents. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis, Antimicrobial Activity, DFT and Molecular Docking Studies of 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. (2024). Azerbaijan Chemical Journal. [Link]

  • N'Dede, C. B., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (1,2-dimethyl-1h-imidazol-4-yl)methanol. PubChem. [Link]

  • Computational and Theoretical Chemistry. Elsevier. [Link]

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Safety and handling of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safe handling, storage, and stewardship of (1,2-dimethyl-1H-imidazol-4-yl)methanol . It is designed for medicinal chemists, process engineers, and safety officers who require a depth of understanding beyond a standard Safety Data Sheet (SDS).[1]

Part 1: Chemical Identity & Technical Profile

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a functionalized imidazole intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly adrenergic agonists and enzyme inhibitors. Its amphoteric nature and potential for hydrogen bonding make it a versatile, yet challenging, reagent to handle.[1]

Physicochemical Summary
PropertySpecification / Data
CAS Number 1038828-36-2
IUPAC Name (1,2-dimethylimidazol-4-yl)methanol
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Physical State Crystalline Solid (often off-white to yellow)
Solubility Soluble in water, alcohols, DMSO; sparing in non-polar solvents.
pKa (Calculated) ~7.0–7.5 (Imidazole N3), ~14 (Hydroxyl)
Hygroscopicity Moderate to High (Requires desiccation)

Part 2: Hazard Profiling & Toxicology (The "Why")

While specific toxicological data for this exact CAS is sparse, structural activity relationship (SAR) analysis mandates a high-caution approach.[1] This compound is a derivative of 1,2-dimethylimidazole , a known toxicological bad actor.[1]

The "Hidden" Reproductive Hazard

The core scaffold, 1,2-dimethylimidazole (CAS 1739-84-0) , is classified under GHS as Repr.[1] 1B (H360: May damage fertility or the unborn child) .[1][2][3]

  • Scientific Rationale: Metabolic cleavage or in vivo oxidation can release the core imidazole.[1] Until specific studies prove otherwise, you must handle (1,2-dimethyl-1H-imidazol-4-yl)methanol as a potential reproductive toxin.

  • Protocol Implication: Pregnant or breastfeeding personnel should be restricted from handling this compound in powder form.[1]

Ocular Toxicity (Alkaline Risk)

Imidazole derivatives act as weak bases.[1] Upon contact with the moisture of the eye, they can generate a localized alkaline environment (


).[1]
  • Mechanism: Alkaline hydrolysis saponifies fatty acids in the corneal membrane, causing deep tissue penetration.[1] Unlike acid burns, which coagulate protein and form a barrier, alkali burns continue to penetrate until neutralized.[1]

  • Protocol Implication: Standard safety glasses are insufficient for solution handling; chemical splash goggles or a face shield are mandatory.[1]

Sensitization Potential

Imidazoles are frequent sensitizers.[1] Repeated dermal exposure can lead to allergic contact dermatitis.[1]

Part 3: Engineering Controls & Handling Protocols

This section outlines the Hierarchy of Controls required to mitigate the risks identified above.

A. Primary Containment (Engineering)
  • Solids: Weighing must be performed inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm. Static electricity can disperse fine imidazole dusts; use an ionizing bar if available.[1]

  • Solutions: All reactions involving heating or volatile solvents must be enclosed.[1]

B. Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Justification
Gloves (Standard) Nitrile (Double gloving recommended) Good resistance to solid particulates. Change immediately upon splash.[1]
Gloves (High Risk) Butyl Rubber or Laminate Required if dissolved in penetrating solvents like DMSO or DMF, which can carry the toxicant through nitrile.[1]
Respiratory N95 / P100 (if outside hood) Only acceptable for emergency egress. Routine handling relies on engineering controls (hoods).[1]
Eye Protection Chemical Splash Goggles Prevents alkaline solution bypass inherent to safety glasses.
C. Workflow Visualization

The following diagram illustrates the decision logic for handling this compound safely.

HandlingProtocol Start Start: Handling (1,2-dimethyl-1H-imidazol-4-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Reaction Mix StateCheck->Solution Weighing Weighing Operation Solid->Weighing SolventCheck Solvent: DMSO/DMF? Solution->SolventCheck Hood REQUIRED: Fume Hood or Enclosure (Control Dust) Weighing->Hood Prevent Inhalation Static Use Anti-Static Gun/Bar Hood->Static Minimize Dispersion HighRiskPPE High Risk PPE: Laminate Gloves + Goggles SolventCheck->HighRiskPPE Yes (Permeation Risk) StdPPE Standard PPE: Nitrile Gloves + Safety Glasses SolventCheck->StdPPE No (e.g., Water/Ethanol)

Figure 1: Decision matrix for PPE selection and engineering controls based on physical state and solvent carrier.

Part 4: Storage, Stability & Degradation[1]

Hygroscopicity & Hydrolysis

The C4-hydroxymethyl group, combined with the imidazole nitrogen, creates a hygroscopic motif.[1] Moisture absorption leads to:

  • Caking: Making accurate weighing difficult and increasing dust risk during breakup.[1]

  • Degradation: While the imidazole ring is stable, the hydroxymethyl group can undergo slow oxidation to the aldehyde or carboxylic acid upon prolonged exposure to air and moisture.[1]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands for secondary sealing.

Part 5: Emergency Response & First Aid

In the event of exposure, the "Alkaline Response Protocol" takes precedence.[1]

Ocular Exposure (Critical)
  • Immediate Action: Do NOT wait for EMS. Irrigate immediately.

  • Duration: Flush for a minimum of 30 minutes . Imidazoles bind to mucoproteins; short flushing is ineffective.[1]

  • pH Check: If available, check eye pH with litmus paper.[1] Continue flushing until pH returns to 7.4.

Spill Cleanup Logic

Do not dry sweep. Dry sweeping generates dust aerosols which are easily inhaled.[1]

  • Small Spills: Cover with wet paper towels (to suppress dust), then wipe up.[1]

  • Large Spills: Dampen the solid with an inert solvent (e.g., PEG-400 or water) before collecting.[1]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal ActionEye Flush 30+ mins Check pH Seek Opthalmologist Eye->ActionEye Alkaline Risk ActionSkin Wash with Soap/Water Remove Contaminated Clothing Monitor for Dermatitis Skin->ActionSkin Absorption Risk ActionInhal Remove to Fresh Air Oxygen if needed Monitor for delayed edema Inhal->ActionInhal Sensitization Risk

Figure 2: Emergency response workflow emphasizing the critical timeline for ocular exposure.

Part 6: Synthesis & Waste Stewardship

Synthesis Context

This compound is typically synthesized via the reduction of ethyl 1,2-dimethylimidazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH₄) or by hydroxymethylation of 1,2-dimethylimidazole using formaldehyde.

  • Safety Note: The LiAlH₄ route involves pyrophoric reagents.[1] The formaldehyde route involves a known carcinogen.[1] The final product purification often requires chromatography; silica gel dust contaminated with this compound is hazardous waste.[1]

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Method: Incineration is the only acceptable disposal method to ensure destruction of the imidazole ring.[1]

  • Prohibition: Do NOT dispose of down the drain. Imidazoles can disrupt biological wastewater treatment systems (bacteria inhibition).[1]

References

  • Sigma-Aldrich. (n.d.).[3] (1,2-dimethyl-1H-imidazol-4-yl)methanol Product Specification & CAS 1038828-36-2. Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier for 1,2-Dimethylimidazole (CAS 1739-84-0) - Reproductive Toxicity Classification. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary for 1,2-Dimethylimidazole. National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (n.d.).[1] Synthesis and Properties of Imidazole Methanol Derivatives. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1][4] Safety Data Sheet for (1-Methyl-1H-imidazol-4-yl)methanol (Analogous Structure). Retrieved from [1]

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Methodological & Application

Application of (1,2-dimethyl-1H-imidazol-4-yl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its versatile physicochemical properties.[1][2] This technical guide focuses on (1,2-dimethyl-1H-imidazol-4-yl)methanol, a key building block for creating novel therapeutics. We provide an in-depth exploration of its synthesis, derivatization strategies, and its application as a core structure in the discovery of targeted therapies, with a particular emphasis on protein kinase inhibitors. This document serves as a comprehensive resource, offering detailed experimental protocols, data interpretation frameworks, and workflow visualizations to empower researchers in their drug discovery endeavors.

The Strategic Value of the (1,2-dimethyl-1H-imidazol-4-yl)methanol Scaffold

The imidazole ring's value in drug design is well-established. Its unique aromatic structure, containing two nitrogen atoms, allows it to engage in a multitude of interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions.[2][3] This versatility has led to the development of imidazole-based drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]

(1,2-dimethyl-1H-imidazol-4-yl)methanol capitalizes on this privileged scaffold by incorporating key functional handles that facilitate medicinal chemistry exploration:

  • The Hydroxymethyl Group (-CH₂OH) at C4: This primary alcohol is a versatile functional group that serves as a prime attachment point for various side chains and pharmacophores. It can be readily modified through etherification, esterification, oxidation, or halogenation, enabling the systematic exploration of structure-activity relationships (SAR).

  • N1- and C2-Methyl Groups: These methyl groups provide steric bulk and electronic modifications that can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability. They can orient the molecule within a binding pocket and shield it from metabolic enzymes, potentially improving its pharmacokinetic profile.[1][6]

This combination of a proven heterocyclic core with strategically placed functional groups makes (1,2-dimethyl-1H-imidazol-4-yl)methanol an exceptionally valuable starting point for developing novel, high-value therapeutic agents.

Synthesis and Derivatization Protocols

A robust and flexible synthetic strategy is paramount for exploring the chemical space around the core scaffold. The following protocols provide a general framework for the synthesis and subsequent derivatization.

Protocol 1: Synthesis of a Substituted Imidazolyl-Methanol Scaffold

This protocol outlines a general, multi-step sequence for synthesizing a substituted imidazolyl-methanol derivative. The specific synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol would follow a similar logic, beginning with appropriately substituted starting materials.

Causality Behind Experimental Choices:

  • Anhydrous Conditions & Inert Atmosphere: The use of organometallic reagents like n-butyllithium (n-BuLi) necessitates the strict exclusion of water and atmospheric oxygen/carbon dioxide to prevent quenching of the reagent and unwanted side reactions.

  • Low-Temperature Reactions (-78 °C): The initial lithiation and subsequent formylation are performed at very low temperatures to control the high reactivity of the organolithium intermediate, preventing side reactions and ensuring regioselectivity.

  • Quenching: The reaction is quenched with a mild proton source like saturated aqueous ammonium chloride to neutralize any remaining reactive species safely.

  • Purification: Chromatographic purification is essential to isolate the desired product from starting materials, by-products, and reagents, ensuring high purity for subsequent steps and biological testing.[7]

Step-by-Step Methodology:

  • Formylation of a Bromo-Imidazole Precursor: a. In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve a 4-bromo-1-methyl-1H-imidazole precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF). b. Cool the stirred solution to -78 °C using a dry ice/acetone bath. c. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. e. Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, maintaining the temperature below -70 °C. f. After the addition is complete, allow the reaction to gradually warm to ambient temperature and stir for 2 hours. g. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. h. Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine. i. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude imidazole-4-carbaldehyde.

  • Reduction to the Alcohol: a. Dissolve the crude aldehyde from the previous step in anhydrous methanol and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence. c. Stir the reaction at 0 °C for 1 hour, then at ambient temperature for 2 hours. d. Quench the reaction by the slow addition of deionized water. e. Remove the methanol solvent via rotary evaporation. f. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine. g. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. h. Purify the final product, the corresponding (imidazol-4-yl)methanol, by silica gel column chromatography.

  • Characterization: a. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Derivatization Pathways

The synthesized (1,2-dimethyl-1H-imidazol-4-yl)methanol is a launchpad for creating a diverse chemical library. The hydroxyl group is the primary site for chemical elaboration.

G Core (1,2-dimethyl-1H-imidazol-4-yl)methanol (Core Scaffold) Ether Ethers (-CH₂OR) Core->Ether Etherification (R-X, Base) Ester Esters (-CH₂OCOR) Core->Ester Esterification (RCOCl, Base) Aldehyde Aldehyde (-CHO) Core->Aldehyde Mild Oxidation (PCC, DMP) Halide Halide (-CH₂X) Core->Halide Halogenation (SOCl₂, PBr₃) Amine Amines (via Reductive Amination) Aldehyde->Amine CarboxylicAcid Carboxylic Acid (-COOH) Aldehyde->CarboxylicAcid Strong Oxidation (KMnO₄) Amide Amides (via Carboxylic Acid) CarboxylicAcid->Amide

Caption: Key derivatization pathways from the core scaffold.

Application in Protein Kinase Inhibitor Discovery

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a known driver of cancer and other diseases.[9][10] The imidazole scaffold is frequently found in potent kinase inhibitors, often by mimicking the hinge-binding interactions of the native ATP ligand.[11][12]

Hypothetical Target and Mechanism

Derivatives of (1,2-dimethyl-1H-imidazol-4-yl)methanol can be designed to target the ATP-binding pocket of a specific protein kinase. The imidazole core can form key hydrogen bonds with the "hinge" region of the kinase, while the derivatized side chain at the C4-methanol position can extend into other regions of the binding site to confer potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Inhibitor Imidazole Derivative ImidazoleCore->Hinge H-Bonding SideChain->HydrophobicPocket Hydrophobic Interactions

Caption: Simplified binding mode of an imidazole-based inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust, high-throughput method for determining the inhibitory potency (IC₅₀) of synthesized compounds against a target kinase.[13]

Self-Validating System:

  • Controls: The inclusion of a no-enzyme control (maximum inhibition) and a DMSO-only vehicle control (no inhibition) defines the dynamic range of the assay. A known potent inhibitor (e.g., Staurosporine) serves as a positive control to validate assay performance on each plate.

  • Z'-Factor: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is critical. A Z' > 0.5 indicates a high-quality, reliable assay.

  • Dose-Response Curve: A full dose-response curve with multiple data points ensures the IC₅₀ value is accurate and not an artifact of single-point measurements.

Step-by-Step Methodology:

  • Compound Preparation: a. Create a 10-point, 3-fold serial dilution series of each test compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). b. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into a white, opaque 384-well assay plate.

  • Kinase Reaction: a. Prepare a master mix containing the target kinase and its specific peptide substrate in the appropriate kinase reaction buffer (typically containing Tris, MgCl₂, DTT, and a phosphatase inhibitor). b. Dispense the kinase/substrate mix into the assay plate. c. Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature. d. Prepare an ATP solution in the reaction buffer at a concentration near the Kₘ for the specific kinase. e. Initiate the reaction by adding the ATP solution to all wells. f. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (e.g., using ADP-Glo™ Assay): a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes. c. Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: a. Normalize the raw luminescence data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value for each compound.

Data Presentation: Illustrative SAR Table

The following table presents hypothetical data for a series of derivatives, demonstrating how SAR can be systematically analyzed.

Compound IDR Group at C4-position via -CH₂- LinkerTarget Kinase IC₅₀ (nM)
1 (Parent) -OH9,800
2a -O-(4-fluorophenyl)450
2b -O-(3,4-dichlorophenyl)120
3a -NH-(4-fluorophenyl)215
3b -NH-(3-pyridyl)85
4 -Cl1,500

This data is for illustrative purposes only. The results suggest that extending from the C4-methanol position with substituted aromatic rings via ether or amine linkages is a promising strategy for improving potency.

Conclusion and Future Directions

(1,2-dimethyl-1H-imidazol-4-yl)methanol represents a highly tractable and promising starting point for medicinal chemistry campaigns. The protocols and workflows detailed in this guide provide a clear path from synthesis and derivatization to robust biological evaluation. The inherent "drug-like" properties of the imidazole core, combined with the synthetic flexibility of the C4-hydroxymethyl group, make this scaffold an enduringly valuable asset in the quest for novel therapeutics.[11][14] Future work should focus on leveraging this scaffold to build libraries for screening against a wide array of biological targets, particularly within the protein kinase family, where the imidazole core has a proven track record of success.

References
  • Vertex AI Search. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Bentham Science Publishers. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development.
  • Hopax. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • BenchChem. (n.d.). Purification of Imidazole Derivatives.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • SpringerLink. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
  • Taylor & Francis Online. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
  • IJRAR. (n.d.). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubMed. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.

Sources

The Strategic Utility of (1,2-dimethyl-1H-imidazol-4-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1,2-dimethyl-1H-imidazol-4-yl)methanol emerges as a highly versatile and valuable building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, combining a nucleophilic hydroxymethyl group with a sterically accessible and electronically distinct dimethylated imidazole core, offer a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key reactions, and applications, with a focus on enabling researchers to effectively harness its synthetic potential.

Introduction: The Significance of the Dimethylated Imidazole Moiety

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals.[1] The introduction of methyl groups at the 1 and 2 positions of the imidazole ring, as seen in (1,2-dimethyl-1H-imidazol-4-yl)methanol, imparts several advantageous properties. The N1-methylation prevents the formation of regioisomers in subsequent alkylation reactions and can enhance metabolic stability. The C2-methylation, meanwhile, can influence the steric and electronic environment of the imidazole ring, potentially modulating biological activity and target engagement.

This application note will detail a robust synthetic protocol for the preparation of (1,2-dimethyl-1H-imidazol-4-yl)methanol and showcase its utility as a key intermediate in the synthesis of advanced molecular entities, including potent kinase inhibitors.

Synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol: A Multi-Step Approach

A reliable synthetic route to (1,2-dimethyl-1H-imidazol-4-yl)methanol can be envisioned through a three-step sequence starting from readily available precursors. This pathway involves the initial formation of the imidazole core, followed by N-methylation, and finally, reduction of a carbonyl group to the desired primary alcohol.

dot

Caption: Synthetic strategies for (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Protocol 1: Synthesis of the Precursor, (2-Methyl-1H-imidazol-4-yl)methanol

This protocol is adapted from established methods for the synthesis of substituted imidazoles.[2]

Materials:

  • Acetaldehyde

  • Dihydroxyacetone

  • Ammonia (aqueous solution, e.g., 28%)

  • Suitable solvent (e.g., Methanol)

Procedure:

  • In a well-ventilated fume hood, combine dihydroxyacetone and an excess of acetaldehyde in methanol.

  • Cool the mixture in an ice bath and slowly add aqueous ammonia with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield (2-Methyl-1H-imidazol-4-yl)methanol.

Expected Yield: 40-60%

Protocol 2: N-Methylation to Yield (1,2-dimethyl-1H-imidazol-4-yl)methanol

The N-methylation of the imidazole ring is a critical step. This can be achieved using various methylating agents under basic conditions.[3]

Materials:

  • (2-Methyl-1H-imidazol-4-yl)methanol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • Dissolve (2-Methyl-1H-imidazol-4-yl)methanol in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight excess of a base, such as potassium carbonate or sodium hydride, portion-wise with stirring.

  • To the resulting suspension, add a stoichiometric amount of methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Expected Yield: 70-90%

StepReactantsReagentsSolventTemperatureTimeTypical Yield
1Acetaldehyde, DihydroxyacetoneAmmoniaMethanolRT24-48 h40-60%
2(2-Methyl-1H-imidazol-4-yl)methanolCH₃I, K₂CO₃DMFRT to 50°C4-12 h70-90%

Table 1: Summary of reaction conditions for the synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Application as a Building Block: Synthesis of a Kinase Inhibitor Precursor

The hydroxymethyl group of (1,2-dimethyl-1H-imidazol-4-yl)methanol serves as a convenient handle for further functionalization. A common strategy involves its conversion to a more reactive chloromethyl group, which can then be used in nucleophilic substitution reactions. This approach is particularly valuable in the synthesis of kinase inhibitors, where the imidazole moiety can act as a key pharmacophore.

Protocol 3: Conversion to 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole Hydrochloride

This protocol is based on established procedures for the chlorination of hydroxymethylimidazoles.[4]

Materials:

  • (1,2-dimethyl-1H-imidazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add (1,2-dimethyl-1H-imidazol-4-yl)methanol.

  • Cool the flask in an ice bath and slowly add an excess of thionyl chloride dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully add anhydrous diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-1,2-dimethyl-1H-imidazole as its hydrochloride salt.

Expected Yield: >90%

dot

Caption: Functionalization of (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

The resulting 4-(chloromethyl)-1,2-dimethyl-1H-imidazole hydrochloride is a key intermediate for introducing the dimethylated imidazole moiety into larger molecules. For instance, it can be reacted with a nucleophilic amine or thiol group of a larger scaffold to construct a potential kinase inhibitor.

General Procedure for Nucleophilic Substitution:

  • Dissolve the nucleophilic substrate (e.g., an aminopyrimidine or a mercaptopyridine derivative) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to the solution.

  • Add a solution of 4-(chloromethyl)-1,2-dimethyl-1H-imidazole hydrochloride in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

This strategy allows for the efficient incorporation of the (1,2-dimethyl-1H-imidazol-4-yl)methyl group, a valuable pharmacophore in the design of novel therapeutics.

Conclusion

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a readily accessible and highly versatile building block for organic synthesis. The protocols outlined in this guide provide a clear pathway for its preparation and subsequent functionalization. Its utility in constructing complex molecules, particularly in the context of medicinal chemistry and drug discovery, underscores its importance as a valuable tool in the modern synthetic chemist's arsenal. The strategic incorporation of the dimethylated imidazole moiety can lead to the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties.

References

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(2), 388-394.
  • Chem-Impex. (n.d.). (1-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2447-2458.
  • PubChem. (n.d.). (2-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3125-3140.
  • PubChemLite. (n.d.). (2-methyl-1h-imidazol-4-yl)methanol. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]

  • ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Catalysis Science & Technology. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • ResearchGate. (2021). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. Retrieved from [Link]

Sources

Application Note: Regioselective N-Methylation of (1H-imidazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-methylation of (1H-imidazol-4-yl)methanol is a pivotal transformation in the synthesis of purine mimetics, ionic liquids, and pharmaceutical intermediates (e.g., precursors for anti-emetics like Ondansetron or enzyme inhibitors). However, the reaction is complicated by annular tautomerism , leading to a mixture of regioisomers: the sterically favored 1,4-isomer (1-methyl-1H-imidazol-4-yl)methanol and the sterically hindered 1,5-isomer (1-methyl-1H-imidazol-5-yl)methanol.

This guide provides two distinct protocols:

  • Protocol A (Standard): High-throughput direct alkylation using Potassium Carbonate (

    
    ) and Methyl Iodide (MeI), optimizing for the 1,4-isomer.
    
  • Protocol B (Green/Alternative): A sustainable approach using Dimethyl Carbonate (DMC), eliminating toxic halides.[1][2]

Crucially, this note details the NMR validation logic required to distinguish these isomers, a frequent point of failure in early-stage drug discovery.

Mechanistic Pathway & Regioselectivity

The imidazole ring exists in equilibrium between two tautomers (


-H and 

-H). Under basic conditions, the imidazole anion is formed. The alkylation site is governed by the interplay of steric hindrance and electronic effects .
Reaction Logic Diagram

The following diagram illustrates the bifurcation of the reaction pathway and the decision matrix for isomer synthesis.

G Start Start: (1H-imidazol-4-yl)methanol Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Start->Tautomer Base Deprotonation (Base: K2CO3 or NaH) Tautomer->Base Anion Imidazolide Anion (Resonance Stabilized) Base->Anion MeI Electrophile: MeI (Kinetic Control) Anion->MeI Prod14 Major Product: 1,4-Isomer (Sterically Favored) MeI->Prod14  Path A (Fast)   Prod15 Minor Product: 1,5-Isomer (Sterically Hindered) MeI->Prod15  Path B (Slow)   SideRxn Side Reaction: O-Methylation MeI->SideRxn  If OH unprotected  

Figure 1: Mechanistic pathway showing the kinetic favorability of the 1,4-isomer due to steric clearance at the distal nitrogen.

Experimental Protocols

Protocol A: Direct Alkylation (Favors 1,4-Isomer)

Objective: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol with >90% regioselectivity. Scale: 10 mmol basis.

Reagents:

  • Substrate: (1H-imidazol-4-yl)methanol (1.12 g, 10 mmol)

  • Base: Anhydrous

    
     (2.76 g, 20 mmol, 2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) (0.68 mL, 11 mmol, 1.1 eq)[3]

  • Solvent: DMF (Dimethylformamide) or Acetone (Dry). Note: DMF increases reaction rate but is harder to remove.

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend (1H-imidazol-4-yl)methanol and anhydrous

    
     in dry DMF (15 mL).
    
  • Activation: Stir the suspension at 0°C (ice bath) for 30 minutes. This ensures deprotonation while suppressing O-methylation kinetics.

  • Addition: Add MeI dropwise over 10 minutes. Safety: MeI is a carcinogen; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1). The product is more polar than the starting material.

  • Quench & Workup:

    • Filter off the solid inorganic salts (

      
      /KI).
      
    • Concentrate the filtrate under reduced pressure (high vacuum if DMF is used).

    • Resuspend the residue in DCM (30 mL) and wash with minimal brine (5 mL). Caution: The product is water-soluble. Do not use excess water.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 100% DCM

    
     10% MeOH/DCM).
    

Expected Yield: 75-85% (Combined isomers). Ratio (1,4 : 1,5): Typically 4:1 to 9:1 depending on temperature control.

Protocol B: Green Synthesis using Dimethyl Carbonate (DMC)

Objective: Halide-free methylation avoiding toxic MeI and waste salts. Mechanism: DMC acts as a methylating agent at high temperatures (


) via a 

mechanism.

Reagents:

  • Substrate: (1H-imidazol-4-yl)methanol (10 mmol)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (15 mL, excess)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.5 mmol, 5 mol%) or

    
     (0.1 eq).
    

Workflow:

  • Setup: Place substrate, catalyst, and DMC in a pressure tube or autoclave. Note: DMC boils at 90°C; methylation requires >120°C.

  • Reaction: Heat to 140°C for 8–12 hours. The pressure will rise; ensure the vessel is rated for ~10 bar.

  • Workup: Cool to RT. Evaporate excess DMC (can be recycled).

  • Purification: The residue usually contains high purity product with methanol and

    
     as the only byproducts. Flash chromatography may still be required to separate isomers if regioselectivity is low.
    

Analytical Validation (The "Trustworthiness" Pillar)

Distinguishing the 1,4-isomer from the 1,5-isomer is the most critical step. Relying solely on LC-MS is insufficient as both have identical masses (m/z 113.1). NOESY NMR is the gold standard.

Data Table: NMR Distinction Criteria
Feature1,4-Isomer (Major)1,5-Isomer (Minor)Mechanistic Reason
Structure 1-methyl...-4-hydroxymethyl1-methyl...-5-hydroxymethylSteric placement of Methyl vs. CH2OH
NOESY Signal Weak/None Strong Interaction between N-Methyl protons and CH2-OH protons.
C-H Correlation

correlates to

and


correlates to

and

HMBC connectivity.
C4 vs C5 Shift

is large

is small
Proximity of N-Me affects shielding of adjacent carbons [1].
Validation Workflow Diagram

Validation Sample Isolated Product Fraction HNMR 1H NMR (DMSO-d6) Sample->HNMR NOESY 2D NOESY Experiment HNMR->NOESY Decision NOE Cross-peak: N-Me (3.6 ppm) <-> CH2 (4.3 ppm)? NOESY->Decision Res14 Result: 1,4-Isomer (Distance > 4 Angstroms) Decision->Res14  No Signal   Res15 Result: 1,5-Isomer (Distance < 3 Angstroms) Decision->Res15  Strong Signal  

Figure 2: Analytical decision tree for confirming regiochemistry using Nuclear Overhauser Effect Spectroscopy.

Troubleshooting & Optimization

  • Problem: Low Regioselectivity (approx. 1:1 mixture).

    • Cause: Reaction temperature too high or solvent too polar (stabilizing the transition state for the hindered attack).

    • Solution: Switch to a less polar aprotic solvent (e.g., THF) and use a bulkier base (e.g.,

      
      ) to enhance steric differentiation.
      
  • Problem: O-Methylation (Formation of ether).

    • Cause: Alkoxide anion competing with imidazolide anion.

    • Solution: Ensure the equivalents of base are strictly controlled (start with 1.0 eq NaH at -78°C if selectivity is critical). Alternatively, use a silyl protecting group (TBDMS) on the alcohol prior to methylation [2].

  • Problem: Poor Solubility in DCM during workup.

    • Solution: Use continuous extraction with Chloroform/Isopropanol (3:1) or evaporate to dryness and extract the solid residue with hot Ethyl Acetate.

References

  • Evaluation of Imidazole Regioisomers by NMR: Claridge, T. D. W., et al. "Distinction of 1,4- and 1,5-Substituted Imidazoles by 13C NMR."[4][5] Journal of Organic Chemistry, 2012, 77(19), 8756–8761.

  • Green Methylation with DMC: Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002, 35(9), 706–716.

  • General Imidazole Synthesis & Functionalization: Bellina, F., et al. "Regioselective functionalization of the imidazole ring." Tetrahedron, 2008, 64(20), 4563-4583.

  • Process Chemistry (Ondansetron Precursors): Use of 1-methylimidazole-4-methanol in industrial synthesis. Organic Process Research & Development, General reference for imidazole alkylation scale-up.

Sources

Application Notes & Protocols: The Strategic Use of (1,2-dimethyl-1H-imidazol-4-yl)methanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to (1,2-dimethyl-1H-imidazol-4-yl)methanol as a Pharmaceutical Building Block

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metallic centers in enzymes make it a highly versatile component in drug design.[2][4] Imidazole derivatives have demonstrated a vast range of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][7]

Within the expansive library of imidazole-based starting materials, (1,2-dimethyl-1H-imidazol-4-yl)methanol stands out as a particularly strategic building block. Its structure offers three key points for synthetic diversification: the reactive primary hydroxyl group, the N1-methylated nitrogen which prevents unwanted tautomerization and directs substitution, and the C2-methyl group which can influence steric and electronic properties. This guide provides an in-depth exploration of the core synthetic transformations of (1,2-dimethyl-1H-imidazol-4-yl)methanol, complete with detailed protocols to empower researchers in the development of novel pharmaceutical intermediates.

Section 2: Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is essential.

PropertyValue
IUPAC Name (1,2-dimethyl-1H-imidazol-4-yl)methanol
CAS Number Not readily available; similar to 24021-93-0 for the 5-yl isomer[8]
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, and other polar organic solvents
Storage Store in a cool, dry place (2-8°C recommended), sealed tightly under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and moisture absorption.[8]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Section 3: Core Synthetic Transformations and Applications

The primary alcohol of (1,2-dimethyl-1H-imidazol-4-yl)methanol is the principal handle for synthetic manipulation, allowing its conversion into several key functional groups that are pivotal for building complex pharmaceutical molecules.

G cluster_products Key Pharmaceutical Intermediates A (1,2-dimethyl-1H-imidazol-4-yl)methanol (Starting Material) B 1,2-dimethyl-1H-imidazole-4-carbaldehyde (Key Aldehyde Intermediate) A->B Oxidation (e.g., MnO₂) C 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole (Electrophilic Intermediate) A->C Halogenation (e.g., SOCl₂) D Alkyl/Aryl Ethers (Linker Formation) A->D O-Alkylation (e.g., NaH, R-X)

Caption: Key synthetic pathways from (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Oxidation to 1,2-dimethyl-1H-imidazole-4-carbaldehyde: A Gateway to Diverse Scaffolds

Causality: The oxidation of the primary alcohol to an aldehyde is arguably the most critical transformation. The resulting carbaldehyde is a versatile intermediate for constructing carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, reductive amination, and aldol condensations. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the electron-rich imidazole ring. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for allylic and benzylic-type alcohols, mild reaction conditions, and ease of removal (filtration).[9]

Conversion to 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole: Creating a Reactive Electrophile

Causality: Transforming the hydroxyl group into a good leaving group, such as a chloride, converts the molecule into a potent electrophile. The resulting 4-(chloromethyl) derivative can readily react with a wide range of nucleophiles (amines, thiols, carbanions) to append the dimethyl-imidazole moiety onto a larger scaffold. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the reaction workup.

O-Alkylation and Etherification: Forging Linkers and Modulating Properties

Causality: The formation of an ether linkage via O-alkylation is a fundamental strategy for connecting molecular fragments. This reaction allows for the introduction of alkyl or aryl side chains that can modulate the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. The Williamson ether synthesis is the standard approach, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (R-X).

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for monitoring reaction progress.

Protocol 1: Oxidation to 1,2-dimethyl-1H-imidazole-4-carbaldehyde

G start Start setup 1. Reaction Setup - Add starting material & solvent (DCM) - Stir to dissolve start->setup reagent 2. Add Oxidant - Add activated MnO₂ (5-10 eq.) - Heat to reflux (40°C) setup->reagent monitor 3. Monitor Progress - Use TLC (e.g., 10% MeOH in DCM) - Spot for disappearance of starting material reagent->monitor workup 4. Workup - Cool to RT - Filter through Celite® to remove MnO₂ - Wash pad with DCM monitor->workup Reaction Complete isolate 5. Isolation - Concentrate filtrate in vacuo workup->isolate purify 6. Purification - Column chromatography (Silica gel) - Elute with gradient (e.g., 0-5% MeOH in DCM) isolate->purify end End (Isolated Aldehyde) purify->end

Caption: Experimental workflow for the oxidation of the starting material.

Principle: This protocol utilizes activated manganese dioxide (MnO₂) for the selective oxidation of the primary alcohol to an aldehyde under mild, heterogeneous conditions.[9]

Materials & Reagents:

Reagent M.W. Amount Moles Eq.
(1,2-dimethyl-1H-imidazol-4-yl)methanol 126.16 1.00 g 7.93 mmol 1.0
Activated Manganese Dioxide (MnO₂) 86.94 6.90 g 79.3 mmol 10.0
Dichloromethane (DCM), Anhydrous - 100 mL - -

| Celite® | - | As needed | - | - |

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1,2-dimethyl-1H-imidazol-4-yl)methanol (1.00 g, 7.93 mmol). Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add activated manganese dioxide (6.90 g, 79.3 mmol) to the solution in one portion.

  • Reaction: Heat the suspension to reflux (approx. 40°C) and maintain vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM. The starting material should have a lower Rf than the more nonpolar aldehyde product. The reaction is complete upon the disappearance of the starting material spot (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Set up a filtration apparatus with a sintered glass funnel or a Büchner funnel containing a 1-2 cm pad of Celite®.

  • Filtration: Filter the reaction mixture through the Celite® pad to remove the solid MnO₂. Wash the reaction flask and the Celite® pad thoroughly with additional DCM (3 x 25 mL) to ensure all product is collected.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane to afford the pure 1,2-dimethyl-1H-imidazole-4-carbaldehyde.

Expected Outcome:

  • Yield: 75-90%.

  • Appearance: A white to pale yellow solid.

  • Characterization (¹H NMR): Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

Protocol 2: Synthesis of 4-(Chloromethyl)-1,2-dimethyl-1H-imidazole

Principle: This protocol uses thionyl chloride to convert the primary alcohol into an alkyl chloride. The reaction is performed at low temperature to control reactivity and minimize side reactions.

Materials & Reagents:

Reagent M.W. Amount Moles Eq.
(1,2-dimethyl-1H-imidazol-4-yl)methanol 126.16 1.00 g 7.93 mmol 1.0
Thionyl Chloride (SOCl₂) 118.97 0.70 mL 9.51 mmol 1.2

| Dichloromethane (DCM), Anhydrous | - | 50 mL | - | - |

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add (1,2-dimethyl-1H-imidazol-4-yl)methanol (1.00 g, 7.93 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (0.70 mL, 9.51 mmol) dropwise to the stirred solution over 10-15 minutes. Caution: Exothermic reaction, gas evolution (HCl, SO₂). Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (10% MeOH in DCM). The product will be significantly less polar (higher Rf) than the starting alcohol.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.

  • Neutralization: Once the ice has melted, carefully basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often used directly in the next step without further purification.

Expected Outcome:

  • Yield: 85-95% (crude).

  • Appearance: A yellow to brown oil or low-melting solid.

  • Note: The product can be unstable and is typically best generated and used in situ or used immediately after isolation.

Section 5: Conclusion

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a potent and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its straightforward conversion into a reactive aldehyde, a potent electrophile, or a scaffold for linker attachment provides medicinal chemists with multiple avenues for drug discovery. The protocols detailed herein offer reliable and reproducible methods for unlocking the synthetic potential of this valuable building block, paving the way for the development of next-generation imidazole-based therapeutics.

Section 6: References

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. TSI Journals. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Iranian Journal of Pharmaceutical Research. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Web of Science. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. ResearchGate. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. ResearchGate. [Link]

  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Journal of Cardiovascular Disease Research. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Thieme. [Link]

Sources

Experimental setup for reactions involving (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for (1,2-Dimethyl-1H-imidazol-4-yl)methanol

Introduction & Scope

(1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 1038828-36-2 ) is a critical heterocyclic building block utilized in the synthesis of small-molecule kinase inhibitors.[1] The 1,2-dimethylimidazole moiety is a privileged pharmacophore found in various biologically active agents, including inhibitors of Fibroblast Growth Factor Receptors (FGFR), such as analogs related to Derazantinib (ARQ 087).

The presence of the hydroxymethyl group at the 4-position provides a versatile handle for further functionalization. However, the amphoteric nature of the imidazole ring (basic nitrogen) combined with the primary alcohol requires specific handling to avoid side reactions such as polymerization or salt formation during workup.

This guide details the experimental setup for the three most common transformations of this intermediate:

  • Activation: Conversion to the alkyl chloride (chlorination).[1]

  • Coupling: Nucleophilic substitution with amines/phenols.[1]

  • Oxidation: Conversion to the aldehyde for reductive amination.[1]

Safety & Handling Specifications

  • Physical State: Typically an off-white to yellow solid.[1]

  • Hygroscopicity: The free base is hygroscopic.[1] Store under nitrogen or argon at 2–8°C.

  • Basicity: The N-3 nitrogen is basic (pKa ~7.0).[2][1] In acidic media (e.g., SOCl₂ reactions), the compound will exist as the hydrochloride salt.

  • Hazards: Irritating to eyes, respiratory system, and skin.[2] Use a fume hood.[1]

Critical Handling Note: When neutralizing acid salts of this compound, avoid strong bases (NaOH) if the product is water-soluble, as extraction becomes difficult. Use saturated NaHCO₃ or K₂CO₃ and extract with DCM/Isopropanol (3:1) if necessary.[1][3]

Experimental Protocols

Protocol A: Chlorination (Activation)

Objective: Convert the alcohol to the chloride leaving group using Thionyl Chloride (SOCl₂).[2] Mechanism:


 substitution via an halosulfite intermediate.[1]
ParameterSpecification
Reagents Thionyl Chloride (SOCl₂) [1.5–2.0 equiv], DCM (Solvent)
Temperature 0°C to Room Temperature (RT)
Time 2–4 Hours
By-products SO₂ (gas), HCl (gas)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip it with a stir bar, addition funnel, and a drying tube (CaCl₂ or

    
     line).
    
  • Dissolution: Dissolve (1,2-dimethyl-1H-imidazol-4-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C in an ice bath.

  • Addition: Add SOCl₂ (1.5 equiv) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution.[2]

  • Reaction: Remove the ice bath and stir at RT for 3 hours. Monitor by TLC (Note: The chloride is more non-polar than the alcohol).

  • Workup (Salt Isolation): If the HCl salt is desired, concentrate the reaction mixture in vacuo to dryness. Triturate the residue with diethyl ether to obtain the solid hydrochloride salt.

  • Workup (Free Base): If the free base is required for immediate coupling:

    • Concentrate to remove excess SOCl₂.[1]

    • Redissolve in DCM.[1][3]

    • Wash carefully with saturated aqueous NaHCO₃ (gas evolution!).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4] Note: The free base chloride is unstable and should be used immediately.

Protocol B: Nucleophilic Coupling (Ether/Amine Formation)

Objective: React the activated chloride with a nucleophile (e.g., a phenol or amine scaffold).[2] Context: Common in linking the imidazole headgroup to a kinase inhibitor core.

ParameterSpecification
Reagents Nucleophile (1.0 equiv), Base (K₂CO₃ or Cs₂CO₃), NaI (Catalytic)
Solvent DMF or Acetonitrile (ACN)
Temperature 60°C – 80°C

Step-by-Step Methodology:

  • Preparation: In a clean reaction vial, dissolve the Nucleophile (e.g., a phenol derivative) in DMF.

  • Base Addition: Add K₂CO₃ (2.5 equiv). Stir for 15 minutes at RT to deprotonate the phenol.

  • Electrophile Addition: Add the (1,2-dimethyl-1H-imidazol-4-yl)methyl chloride hydrochloride (prepared in Protocol A) (1.1 equiv).

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to accelerate the reaction (Finkelstein reaction in situ).

  • Heating: Heat the mixture to 60°C for 4–12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (x3) to remove DMF.[1]

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Purify via flash chromatography (DCM/MeOH gradient).[1]

Protocol C: Oxidation to Aldehyde

Objective: Convert the alcohol to (1,2-dimethyl-1H-imidazol-4-yl)carbaldehyde. Utility: Precursor for reductive amination or Wittig olefination.[1]

Method: Manganese Dioxide (


) Oxidation.[1]
  • Dissolve the alcohol in DCM or Chloroform.[1]

  • Add activated

    
     (10–20 equiv).[1] Note: Large excess is standard for MnO2 oxidations.[2]
    
  • Stir at reflux for 12–24 hours.

  • Filter through a pad of Celite to remove manganese solids.[1]

  • Concentrate the filtrate to obtain the aldehyde.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways starting from CAS 1038828-36-2.[1]

ReactionPathways Start (1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS 1038828-36-2) Chloride Alkyl Chloride (Activated Electrophile) Start->Chloride SOCl2, DCM 0°C to RT Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde MnO2, DCM Reflux CoupledProduct Coupled Product (e.g., Ether/Amine Linkage) Chloride->CoupledProduct Nucleophile (R-OH/R-NH2) K2CO3, DMF, 60°C AmineProduct Amine Derivative (via Reductive Amination) Aldehyde->AmineProduct R-NH2, NaBH(OAc)3 DCM

Figure 1: Divergent synthetic pathways for the functionalization of the imidazole alcohol intermediate.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Coupling) Polymerization of chlorideUse the HCl salt of the chloride directly in the coupling step; add extra base to neutralize in situ.[2][1]
Product Water Soluble Imidazole polarityAvoid aqueous extraction.[1] Filter off inorganic salts and evaporate solvent directly; purify via reverse-phase HPLC.[1]
Incomplete Oxidation Deactivated MnO₂Use "Activated" MnO₂ or heat to reflux.[1] Alternatively, use Swern oxidation (DMSO/Oxalyl Chloride) at -78°C.

References

  • PubChem . (n.d.).[1] Derazantinib (CID 46834118).[1] National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

  • Organic Syntheses . (n.d.). General procedures for imidazole functionalization. Retrieved February 15, 2026, from [Link]

Sources

(1,2-dimethyl-1H-imidazol-4-yl)methanol in the synthesis of ionic liquids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of C2-Protected, Hydroxyl-Functionalized Ionic Liquids

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing (1,2-dimethyl-1H-imidazol-4-yl)methanol (CAS: 43209-75-2) in the synthesis of functionalized ionic liquids (FILs). While standard ionic liquids (ILs) often utilize simple 1-methylimidazole, this specific precursor offers two distinct chemical advantages that address common failure modes in IL applications:

  • C2-Position Blockade (Stability): The methyl group at the C2 position eliminates the acidic proton found in standard imidazolium cations. This prevents the formation of N-heterocyclic carbenes (NHCs) under basic conditions, significantly enhancing the chemical stability of the resulting IL in catalytic and basic environments.

  • C4-Hydroxymethyl Handle (Functionality): The hydroxyl group at position 4 acts as a "functional hook." It increases hydrogen bonding capacity (crucial for CO2 capture and cellulose dissolution) and allows for further covalent tethering to supports (silica, polymers) without disrupting the cationic core.

Target Applications:

  • CO2 Capture: Hydroxyl-functionalized cations show enhanced CO2 uptake via hydrogen bonding mechanisms.

  • Base-Catalyzed Reactions: C2-methylation prevents side reactions common with 1-alkyl-3-methylimidazolium (BMIM) salts.

  • Immobilized Catalysts: The -OH group allows for covalent grafting onto solid supports.

Chemical Logic & Reaction Pathway

The synthesis follows a modular two-step approach: Quaternization (formation of the halide salt) followed by Anion Metathesis (tuning physicochemical properties).

Visual Pathway Analysis

ReactionPathway Precursor (1,2-dimethyl-1H-imidazol-4-yl)methanol (Nucleophile) Intermediate [1,2-dimethyl-3-alkyl-4-hydroxymethyl] [Imidazolium][X] (Hydrophilic Pre-IL) Precursor->Intermediate SN2 Quaternization (Reflux, MeCN/Toluene) RX Alkyl Halide (R-X) (Electrophile) RX->Intermediate FinalIL Final Task-Specific IL (Tunable Viscosity/Solubility) Intermediate->FinalIL Anion Metathesis (Water/DCM Biphasic) Salt Metal Salt (M+ A-) (e.g., LiNTf2, NaBF4) Salt->FinalIL

Figure 1: Modular synthesis pathway converting the neutral imidazole alcohol into a functionalized ionic liquid.

Detailed Experimental Protocols

Protocol A: Quaternization (Synthesis of the Halide Salt)

Objective: To alkylate the N3 nitrogen, creating the cationic imidazolium core.

Materials:

  • (1,2-dimethyl-1H-imidazol-4-yl)methanol (1.0 eq)

  • 1-Bromobutane (or other alkyl halide) (1.2 eq)

  • Solvent: Acetonitrile (High purity, anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • Dissolution: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of (1,2-dimethyl-1H-imidazol-4-yl)methanol in 50 mL of anhydrous acetonitrile.

  • Addition: Add 1-bromobutane (1.2 equivalents) dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Expert Insight: A slight excess of alkyl halide ensures complete conversion of the expensive imidazole precursor.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere for 24–48 hours.

    • Monitoring: Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9). The starting imidazole will disappear, and a baseline spot (the salt) will appear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess alkyl halide using a rotary evaporator.

    • Purification (Critical): The resulting oil often contains unreacted starting material. Wash the crude oil 3 times with ethyl acetate (the IL is usually insoluble in EtOAc, while the starting materials are soluble).

    • Dry under high vacuum (Schlenk line) at 60°C for 12 hours to remove trace volatiles.

Expected Result: A viscous, pale yellow to amber hydrophilic liquid (or low-melting solid) identified as 1-butyl-2,3-dimethyl-4-(hydroxymethyl)imidazolium bromide .

Protocol B: Anion Metathesis (Hydrophobicity Tuning)

Objective: To replace the halide anion (Br-) with a functional anion (e.g., NTf2, BF4, PF6) to modulate viscosity and water miscibility.

Materials:

  • Imidazolium Bromide intermediate (from Protocol A)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) (1.05 eq)

  • Solvent: Distilled Water

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 g of the bromide salt in 20 mL of distilled water.

  • Exchange: In a separate beaker, dissolve 1.05 equivalents of LiNTf2 in 10 mL of water. Slowly add the LiNTf2 solution to the imidazolium salt solution with vigorous stirring.

  • Phase Separation: A hydrophobic ionic liquid layer will separate immediately (usually as the bottom layer) as the [NTf2] anion renders the salt water-immiscible.

  • Washing:

    • Decant the upper aqueous layer (containing LiBr).

    • Wash the IL layer with fresh distilled water (3 x 10 mL) to remove residual lithium salts.

    • Silver Nitrate Test: Test the wash water with AgNO3 solution. A lack of precipitate indicates the complete removal of halide ions.

  • Drying: Dissolve the IL in dichloromethane (DCM), dry over anhydrous MgSO4, filter, and remove DCM via rotary evaporation. Final drying under high vacuum (0.1 mbar, 70°C, 24h) is mandatory to remove trace water which drastically affects viscosity.

Characterization & Data Interpretation

The validation of these TSILs requires specific analytical checks to confirm both structure and purity.

Table 1: Key Analytical Markers

TechniqueObservationInterpretation
1H NMR (DMSO-d6) Singlet at ~2.6 ppm (3H)Confirms C2-Methyl group (distinct from C2-H which appears >9 ppm).
1H NMR Singlet at ~4.5 ppm (2H)Confirms integrity of the -CH2-OH methylene group.
1H NMR Broad singlet ~5.0-5.5 ppmConfirms presence of -OH proton (disappears with D2O shake).
TGA Onset > 300°CC2-blocked ILs typically show higher thermal stability than C2-H analogs.
Karl Fischer < 100 ppm WaterCritical for viscosity measurements; -OH group makes these ILs hygroscopic.
Stability Mechanism Diagram

The following diagram illustrates why the C2-methyl group (from the starting material) is critical for application stability.

Stability cluster_unstable Standard IL (Unstable) cluster_stable C2-Blocked IL (Target) C2H C2-H Imidazolium Carbene N-Heterocyclic Carbene (Active/Unstable) C2H->Carbene Base (-H+) C2Me C2-Methyl Imidazolium (From 1,2-dimethyl precursor) NoReaction NO Carbene Formation (Chemically Inert) C2Me->NoReaction Base

Figure 2: Mechanistic comparison showing how the C2-methyl group prevents deprotonation, ensuring stability in basic media.

Troubleshooting & Optimization

  • High Viscosity: Hydroxyl-functionalized ILs are naturally more viscous due to hydrogen bonding.

    • Solution: Perform anion exchange to bulky, charge-diffuse anions like [NTf2]- or [FAP]- to lower viscosity.

  • Incomplete Quaternization: The hydroxymethyl group is electron-withdrawing compared to a simple alkyl chain, potentially slowing the nucleophilic attack of the N3 nitrogen.

    • Solution: Use more reactive alkylating agents (iodides > bromides) or extend reflux times.

  • Side Reaction (O-Alkylation): While rare under neutral conditions, the -OH group can compete as a nucleophile if strong bases are present.

    • Control: Ensure the reaction conditions are strictly neutral (no added base) during quaternization.

References

  • Functionalized Ionic Liquids Synthesis: Davis, J. H. (2004). Task-Specific Ionic Liquids. Chemistry Letters, 33(9), 1072-1077. Link

  • C2-Methylation Stability: Handy, S. T. (2011). The C2-position of imidazolium ionic liquids: Substitution and stability. Chemistry – A European Journal, 17, 12260. Link

  • Hydroxyl-Functionalized ILs for CO2: Bara, J. E., et al. (2010). Guide to CO2 Separations in Imidazolium-Based Room-Temperature Ionic Liquids. Industrial & Engineering Chemistry Research, 49(20), 9609–9627. Link

  • General Synthesis Protocols: Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications, (13), 965-967. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering explanations for the underlying chemical principles and providing actionable solutions.

Low or No Yield of the Target Product

Question: I am attempting to synthesize (1,2-dimethyl-1H-imidazol-4-yl)methanol by reducing 1,2-dimethyl-1H-imidazole-4-carbaldehyde with sodium borohydride (NaBH₄), but I am observing very low to no yield of the desired alcohol. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the reduction of an imidazole carbaldehyde to its corresponding alcohol is a common issue that can stem from several factors, ranging from the quality of starting materials to the reaction conditions.

Pillar of Causality: Reagent Purity and Reaction Environment

The success of this reduction is highly dependent on the purity of the starting aldehyde and the reducing agent, as well as maintaining anhydrous conditions.

  • Starting Material Integrity: The starting aldehyde, 1,2-dimethyl-1H-imidazole-4-carbaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly. The presence of this carboxylic acid impurity will consume the reducing agent, forming a salt and reducing the overall efficiency of the desired reaction.

  • Reducing Agent Activity: Sodium borohydride is a hygroscopic solid, meaning it readily absorbs moisture from the air.[1] Contamination with water will decompose the NaBH₄, reducing its effective concentration and leading to incomplete or failed reactions.

  • Solvent Choice: The choice of solvent is critical. While protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions, they can also react slowly with the reducing agent. The rate of this side reaction increases with temperature and acidity.

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Analyze your 1,2-dimethyl-1H-imidazole-4-carbaldehyde using ¹H NMR spectroscopy to check for the presence of the carboxylic acid proton (typically a broad singlet >10 ppm) or other impurities.

    • If impurities are significant, purify the aldehyde by column chromatography on silica gel or recrystallization.

  • Ensure Anhydrous Conditions:

    • Use freshly opened or properly stored sodium borohydride.

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (e.g., nitrogen or argon) before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

  • Optimize Reaction Conditions:

    • Perform the reaction at a low temperature (0 °C) to minimize the decomposition of NaBH₄ by the protic solvent.[2][3]

    • Add the sodium borohydride portion-wise to the solution of the aldehyde to control the reaction rate and temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of completion.

Experimental Workflow: Optimized NaBH₄ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware thoroughly react1 Dissolve aldehyde in anhydrous methanol under N2 prep1->react1 prep2 Use anhydrous methanol prep2->react1 prep3 Verify aldehyde purity via NMR prep3->react1 react2 Cool solution to 0 °C react1->react2 react3 Add NaBH4 portion-wise react2->react3 react4 Stir at 0 °C and monitor by TLC react3->react4 workup1 Quench with saturated aq. NH4Cl react4->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry organic layer (Na2SO4) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Optimized workflow for the reduction of 1,2-dimethyl-1H-imidazole-4-carbaldehyde.

Formation of Side Products

Question: During the synthesis of my starting material, 1,2-dimethyl-1H-imidazole-4-carbaldehyde, via lithiation of 1,2-dimethylimidazole followed by quenching with DMF, I am observing significant amounts of a side product. How can I identify this side product and suppress its formation?

Answer:

The formylation of 1,2-dimethylimidazole via lithiation is a powerful method, but it is prone to regioselectivity issues. The primary side product often arises from lithiation at an alternative position on the imidazole ring or the methyl group.

Pillar of Causality: Regioselectivity in Lithiation

The lithiation of 1,2-dimethylimidazole can occur at the C5 position of the imidazole ring or at the C2-methyl group.[4] The ratio of these lithiated intermediates is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

  • Kinetic vs. Thermodynamic Control: The C5 position is often kinetically favored for deprotonation, especially with strong, non-bulky bases like n-butyllithium (n-BuLi) at low temperatures. However, the C2-methyl anion can be thermodynamically more stable.

  • Influence of Reaction Parameters:

    • Base: Bulky bases like lithium diisopropylamide (LDA) may favor deprotonation at the less sterically hindered C2-methyl group.

    • Solvent: The coordinating ability of the solvent can influence the aggregation state of the organolithium reagent and thus its reactivity and selectivity. Tetrahydrofuran (THF) is a common choice.

    • Temperature: Low temperatures (e.g., -78 °C) are crucial for controlling the reaction and preventing side reactions or decomposition of the lithiated intermediates.[5][6]

Troubleshooting Protocol:

  • Identify the Side Product:

    • Isolate the side product by column chromatography.

    • Characterize the side product using ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The likely side product is (1,2-dimethyl-1H-imidazol-5-yl)methanol (after reduction) or 1,2-dimethyl-1H-imidazole-5-carbaldehyde (before reduction). The NMR chemical shifts will be distinct for the 4- and 5-substituted isomers.

  • Optimize the Lithiation-Formylation Step:

    • Temperature Control: Maintain a strict temperature of -78 °C during the addition of n-BuLi and the subsequent addition of anhydrous dimethylformamide (DMF).

    • Addition Rate: Add the n-BuLi dropwise to the solution of 1,2-dimethylimidazole to avoid localized heating.

    • Stirring Time: Allow sufficient time for the lithiation to complete (typically 1-2 hours at -78 °C) before adding the electrophile (DMF).[5]

Data Summary: Lithiation Conditions and Regioselectivity

ParameterCondition A (Favors C5-lithiation)Condition B (May increase C2-methyl lithiation)
Base n-ButyllithiumLithium diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature -78 °C-78 °C to -40 °C
Key Outcome Predominantly C5-formylationIncreased potential for C2-methyl formylation
Difficulty in Product Purification

Question: I have successfully synthesized (1,2-dimethyl-1H-imidazol-4-yl)methanol, but I am struggling to purify it. It appears to be very polar and water-soluble, making extraction difficult, and it streaks on silica gel during column chromatography. What is the best approach for purification?

Answer:

The purification of small, polar, and potentially hygroscopic molecules like (1,2-dimethyl-1H-imidazol-4-yl)methanol can indeed be challenging. The presence of the imidazole ring and the hydroxyl group makes the compound quite polar and capable of strong hydrogen bonding.

Pillar of Causality: Physicochemical Properties

  • Polarity and Solubility: The combination of the imidazole moiety and the alcohol functional group results in high polarity and significant water solubility. This makes efficient extraction from aqueous workup solutions with common organic solvents like ethyl acetate or dichloromethane challenging.

  • Interaction with Silica Gel: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, streaking, and even irreversible adsorption during column chromatography.

Troubleshooting Protocol:

  • Improved Extraction:

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) during the workup. This decreases the solubility of the organic product in the aqueous phase and improves extraction efficiency.

    • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be very effective.

    • Solvent Choice: Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol, although this may also extract more water and salts.

  • Optimized Column Chromatography:

    • Deactivating Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine or ammonia, to neutralize the acidic sites. A common practice is to use an eluent system containing a small percentage (e.g., 1-2%) of triethylamine or ammonium hydroxide.

    • Eluent System: Use a more polar eluent system. A gradient elution starting from dichloromethane and gradually increasing the polarity with methanol is often effective. For example, a gradient of 0% to 10% methanol in dichloromethane.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may have less aggressive interactions with the basic imidazole ring.

Experimental Workflow: Purification Strategy

G cluster_workup Aqueous Workup cluster_chromatography Column Chromatography cluster_final Final Steps workup1 Saturate aqueous layer with NaCl workup2 Extract with DCM/IPA (9:1) workup1->workup2 chrom1 Slurry silica gel with eluent containing 1% Et3N workup2->chrom1 chrom2 Load crude product chrom1->chrom2 chrom3 Elute with a gradient of 0-10% MeOH in DCM chrom2->chrom3 final1 Combine pure fractions chrom3->final1 final2 Remove solvent in vacuo final1->final2 final3 Dry product under high vacuum final2->final3

Caption: A robust purification strategy for polar imidazole alcohols.

Section 2: Frequently Asked Questions (FAQs)**

Q1: What is the typical synthetic route for (1,2-dimethyl-1H-imidazol-4-yl)methanol?

A1: A common and effective route involves a two-step process. First, 1,2-dimethylimidazole is formylated at the C4 (or C5) position. This is typically achieved by metallation (e.g., using n-butyllithium) followed by quenching with an electrophile like N,N-dimethylformamide (DMF).[4] The resulting 1,2-dimethyl-1H-imidazole-4-carbaldehyde is then reduced to the target alcohol using a mild reducing agent such as sodium borohydride.[2][7]

Q2: Are there alternative methods for the formylation step?

A2: Yes, besides lithiation, the Vilsmeier-Haack reaction is another common method for formylating electron-rich heterocyclic compounds like imidazoles.[2] This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, which then acts as the formylating agent.

Q3: How should I store (1,2-dimethyl-1H-imidazol-4-yl)methanol?

A3: Similar to other imidazole-containing alcohols, this compound is likely to be hygroscopic and potentially sensitive to light and air over long periods.[1] It is recommended to store it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are the key characterization peaks I should look for in the ¹H NMR spectrum?

A4: For (1,2-dimethyl-1H-imidazol-4-yl)methanol, you should expect to see:

  • Two singlets for the two methyl groups (N-CH₃ and C-CH₃).

  • A singlet for the C5 proton on the imidazole ring.

  • A singlet for the methylene protons (-CH₂OH).

  • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

The exact chemical shifts will depend on the solvent used.

Q5: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

A5: While LiAlH₄ is a powerful reducing agent that can certainly reduce the aldehyde to the alcohol, it is generally overkill for this transformation and requires more stringent anhydrous conditions and a more cautious workup procedure.[5] Sodium borohydride is safer, easier to handle, and sufficiently reactive for this purpose, making it the preferred reagent.[3]

References

  • I. R. Butler, J. L. R. Williams, Reactions of 1,2-dimethylimidazole, particularly its metallation, Journal of the Chemical Society, Perkin Transactions 1, 1982, 1239-1243. [Link]

  • MDPI, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • ACS Publications, An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. [Link]

  • IJARST, A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • ResearchGate, Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • JAD-journal, Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Organic Chemistry Portal, Grignard Reactions in Imidazolium Ionic Liquids. [Link]

  • Master Organic Chemistry, Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Vapourtec, Lithiation | Organolithium Reagents | Chemical Processes. [Link]

  • University of Wisconsin-Madison, 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

Sources

Technical Support Center: (1,2-dimethyl-1H-imidazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of (1,2-dimethyl-1H-imidazol-4-yl)methanol synthesis. It is designed for researchers encountering yield plateaus caused by the compound's high water solubility and amphoteric nature.

Topic: Yield Optimization & Process Troubleshooting CAS: 17696-45-4 (Alcohol) | Precursor: Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate Document ID: TS-IMID-4YL-001

Part 1: The Core Challenge (Root Cause Analysis)

The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol typically involves the hydride reduction of its ester precursor. While the reduction reaction itself (using LiAlH₄ or NaBH₄) is chemically efficient (>95% conversion), the isolated yield often drops to 40-50% due to a single critical failure point: The Aqueous Workup.

The "Water Trap" Phenomenon

This molecule contains a basic imidazole nitrogen (


) and a polar hydroxyl group. It acts as a water-soluble zwitterion-like species.
  • Standard Workup Failure: In a standard EtOAc/Water extraction, the product partitions preferentially into the aqueous phase.

  • Aluminum Chelation: If using Lithium Aluminum Hydride (LAH), the resulting aluminum salts coordinate strongly with the imidazole nitrogen, trapping the product in the filter cake.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction shows full conversion on TLC, but I recover <50% mass after extraction. Where is my product?

Diagnosis: Your product is likely dissolved in the aqueous waste layer or trapped in the aluminum sludge. Solution:

  • Switch Solvent: Ethyl Acetate is too non-polar. Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction to push the organic product out (Hofmann effect).

  • pH Adjustment: Ensure the aqueous phase is at pH 10-11 before extraction. At neutral pH, the imidazole may be partially protonated (water-soluble).

Q2: The LAH quench resulted in a gelatinous emulsion that I can't filter.

Diagnosis: Improper quenching of aluminum salts. Solution: Abandon the standard "Water/NaOH/Water" (Fieser) quench if it fails. Switch to the Rochelle’s Salt Method :

  • Quench with minimal water.

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt).

  • Stir vigorously for 2-4 hours. The tartrate chelates aluminum, creating two clear, separable layers without filtration.

Q3: Can I avoid LAH to simplify the workup?

Diagnosis: Yes, LAH is often overkill for this substrate. Solution: Use the NaBH₄/CaCl₂ or NaBH₄/LiCl system in Ethanol/THF.

  • Mechanism:[1][2][3][4] The salt activates the borohydride, allowing it to reduce esters to alcohols.

  • Benefit: The byproduct is boric acid/borate, which is easier to remove than aluminum salts.

Part 3: Optimized Experimental Protocols

Protocol A: The High-Yield LAH Method (with Rochelle's Salt Workup)

Best for scale-up >5g where reagent cost is a factor.

Reagents:

  • Ethyl 1,2-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)

  • LiAlH₄ (1.5 equiv)

  • THF (Anhydrous)

  • Potassium Sodium Tartrate (sat. aq.)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH₄ (1.5 eq) and THF (0.2 M concentration relative to ester). Cool to 0°C.[5]

  • Addition: Dissolve the ester in minimal THF. Add dropwise to the LAH slurry over 30 mins. Exothermic.

  • Reaction: Warm to RT and reflux for 2 hours. Monitor by TLC (10% MeOH in DCM).

  • The Critical Quench (Rochelle's):

    • Cool to 0°C.

    • Dilute with wet ether or THF.

    • Add saturated Rochelle’s salt solution (approx. 20 mL per gram of LAH).

    • Vigorous Stirring: Stir at RT for 2 hours until two clear layers form (organic layer top, aqueous layer bottom).

  • Extraction: Separate layers. Extract the aqueous layer 4x with CHCl₃:IPA (3:1) .

  • Purification: Dry combined organics over Na₂SO₄. Concentrate. If necessary, recrystallize from Acetonitrile.

Protocol B: The "Salt-Free" NaBH₄ Method

Best for smaller scales (<5g) or if aluminum emulsions are persistent.

Reagents:

  • Ester Precursor (1.0 equiv)

  • NaBH₄ (4.0 equiv)

  • LiCl (4.0 equiv) or CaCl₂ (2.0 equiv)

  • Ethanol (Absolute) / THF (1:1)

Step-by-Step:

  • Mix: Dissolve NaBH₄ and LiCl in Ethanol/THF. Stir for 15 mins to generate the active reducing species (LiBH₄ formed in situ).

  • Add: Add the ester in one portion.

  • Stir: Stir at RT for 16 hours.

  • Workup:

    • Quench with Acetone (scavenges excess hydride).

    • Concentrate to dryness (remove organic solvents).

    • Redissolve residue in minimal water (pH ~10).

    • Continuous Extraction: Use a liquid-liquid continuous extractor with Chloroform for 12 hours for maximum yield.

Part 4: Data & Visualization

Comparison of Workup Efficiencies
MethodQuench TypeExtraction SolventAvg. Isolated YieldNotes
Standard LAH Fieser (H2O/NaOH)EtOAc35-45%Product trapped in Al-salts; EtOAc too non-polar.
Optimized LAH Rochelle's SaltCHCl₃:IPA (3:1)82-88% Tartrate solubilizes Al; Solvent matches polarity.
Borohydride Acidic WorkupDCM60-70%Safer; requires careful pH control during extraction.
Workup Decision Logic (Graphviz)

WorkupLogic Start Reaction Complete (Ester Reduced) CheckReagent Reducing Agent Used? Start->CheckReagent LAH LiAlH4 CheckReagent->LAH NaBH4 NaBH4 / Additive CheckReagent->NaBH4 QuenchLAH Quench: Rochelle's Salt (Sat. K-Na Tartrate) LAH->QuenchLAH Avoid Fieser (Traps Product) QuenchNaBH4 Quench: Acetone then Evaporate Solvent NaBH4->QuenchNaBH4 PhaseCheck Check Aqueous pH QuenchLAH->PhaseCheck QuenchNaBH4->PhaseCheck AdjustPH Adjust to pH 10-11 (Ensure Free Base) PhaseCheck->AdjustPH If pH < 9 Extract Extraction Solvent: CHCl3 : IPA (3:1) PhaseCheck->Extract If pH > 10 AdjustPH->Extract Result High Yield Isolation (>80%) Extract->Result

Caption: Decision tree for optimizing the isolation of imidazole methanols, prioritizing aluminum chelation and pH control.

References

  • Reduction of Imidazole Esters: Kawakami, Y., et al. "Synthesis and pharmacological evaluation of novel imidazole derivatives." Chemical & Pharmaceutical Bulletin, 1998.

  • Rochelle's Salt Workup Mechanism: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967. (Standard reference for hydride workups).
  • Solubility of Imidazole Methanols: BenchChem Technical Guide. "(1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability."

  • Alternative Borohydride Reduction: Hamada, Y., et al. "Rapid and Scalable Synthesis of Imidazole Alcohols using NaBH4/LiCl." Tetrahedron Letters, 2005.

Sources

Introduction: The "Deceptive Simplicity" of Hydrophilic Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of (1,2-dimethyl-1H-imidazol-4-yl)methanol Role: Senior Application Scientist Department: Technical Support & Process Development[1]

You are likely here because a "standard" workup of (1,2-dimethyl-1H-imidazol-4-yl)methanol has resulted in low yields, a sticky oil instead of a solid, or a product that refuses to leave the aqueous phase.

This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: The hydroxymethyl group combined with the imidazole ring creates high water solubility (

    
     is often negative).
    
  • Lewis Basicity: The N-3 nitrogen coordinates strongly with metal salts (like Aluminum from LiAlH

    
     reductions), trapping the product in the filter cake.
    
  • Streaking: On standard silica gel, the basic nitrogen interacts with acidic silanols, causing severe tailing and yield loss.

This guide moves beyond standard textbook protocols to industrial-grade strategies for recovering hydrophilic imidazoles.[1]

Phase 1: The Quench (The "Crash" Phase)

The Problem: The standard Fieser workup (


 g LiAlH

:

mL H

O :

mL 15% NaOH :

mL H

O) often fails here. The resulting aluminum hydroxide precipitate forms a gelatinous matrix that occludes polar imidazoles.

The Solution: Use Rochelle’s Salt (Potassium Sodium Tartrate) . The tartrate ligand displaces the imidazole from the aluminum center, solubilizing the aluminum into the aqueous phase and releasing your product.

Protocol: Rochelle’s Salt Workup

Use this for reactions >1 gram scale.

  • Dilute: Dilute the reaction mixture with 3-4 volumes of Diethyl Ether or THF at 0°C.

  • Quench: Slowly add H

    
    O dropwise until gas evolution ceases.
    
  • Complexation: Add a saturated aqueous solution of Rochelle’s Salt.

    • Stoichiometry: Use approx. 20-50 mL of saturated solution per gram of LiAlH

      
       used.[1]
      
  • The "Cook": Vigorously stir the biphasic mixture at room temperature.

    • Critical Step: You must stir until two clear layers form. This can take 1–4 hours. Do not rush this. The grey emulsion must turn into two transparent phases.

  • Separation: Separate the layers. The aluminum stays in the aqueous layer; your product moves to the organic layer (but see Phase 2).

Phase 2: Extraction (The "Recovery" Phase)

The Problem: Even after a successful quench, (1,2-dimethyl-1H-imidazol-4-yl)methanol prefers water over non-polar solvents. Ethyl Acetate (EtOAc) is often insufficient.[1]

The Solution: Increase the polarity of the organic phase and "salt out" the aqueous phase.

Solvent Hierarchy for Extraction
Solvent SystemExtraction EfficiencyNotes
EtOAc Low to ModerateOnly works if the aqueous phase is saturated with NaCl.[1]
DCM / iPrOH (3:1) High The "Magic Solvent." Isopropanol disrupts hydrogen bonding with water.
Chloroform / iPrOH (3:1) High Denser than water; easier to drain from the bottom.
n-Butanol Very HighRequires high-vac rotary evaporation to remove (bp 117°C).[1]
Step-by-Step Extraction Protocol
  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves.

  • Extract: Perform 3–4 extractions using Chloroform:Isopropanol (3:1) .

    • Note: Avoid acidic aqueous conditions. Ensure pH > 9 (add K

      
      CO
      
      
      
      if necessary) to keep the imidazole neutral (
      
      
      of conjugate acid
      
      
      7.0).
  • Dry: Dry combined organics over Na

    
    SO
    
    
    
    (Magnesium sulfate can sometimes bind polar alcohols).[1]

Phase 3: Purification (The "Polish" Phase)

The Problem: The crude material is likely an oil or semi-solid. Silica chromatography results in broad streaks.

The Solution: Deactivate the silica or switch stationary phases.

Workflow Diagram: Purification Strategy

PurificationStrategy Start Crude Material CheckPurity Check TLC (DCM/MeOH 9:1) Start->CheckPurity Decision Is the spot streaking? CheckPurity->Decision PathA Method A: Modified Silica (Add 1% Et3N or NH4OH) Decision->PathA Yes (Standard) PathB Method B: Neutral Alumina (No modifier needed) Decision->PathB Yes (Alternative) PathC Method C: Salt Formation (Convert to HCl salt) Decision->PathC If Oil Persists Final Pure Solid Product PathA->Final PathB->Final PathC->Final

Figure 1: Decision matrix for selecting the appropriate purification route based on crude material behavior.

Option A: Silica Gel Chromatography (Modified)
  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH

    
    OH .
    
    • Ratio: Start with 95:4:1 (DCM:MeOH:TEA).

    • Tip: Pre-wash the column with the mobile phase containing the amine to neutralize acidic sites before loading your sample.

Option B: Crystallization (The "Gold Standard")

If the crude is >85% pure, attempt crystallization.

  • Solvent System: Toluene (hot) or Acetonitrile.

  • Anti-solvent: If dissolved in a small amount of MeOH or IPA, slowly add Et

    
    O or Hexanes until cloudy, then cool to -20°C.
    
Option C: Salt Formation (HCl)

If the free base remains an oil, convert it to the Hydrochloride salt.

  • Dissolve crude oil in dry Ethanol or IPA.

  • Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous).

  • Evaporate to dryness.

  • Recrystallize the salt from IPA/Ethanol . The salt is often a high-melting solid (>150°C) and much easier to handle than the free base.

Troubleshooting & FAQs

Q: My product is stuck in the aqueous layer even after salting out. What now? A: Use Continuous Liquid-Liquid Extraction . Set up a continuous extractor with Chloroform or DCM for 12–24 hours. This is often the only way to recover yields >90% for highly water-soluble imidazoles.

Q: The product is solid but looks yellow/brown. How do I remove the color? A: Dissolve the solid in hot methanol/charcoal. Stir with activated carbon for 15 minutes, filter through Celite, and then recrystallize. Colored impurities in imidazole syntheses are often high-molecular-weight polymers that adhere to carbon.[1]

Q: Can I use Acetone for recrystallization? A: Be cautious. Primary amines and some heterocycles can react with acetone to form aminals or imines over time, although this alcohol is generally safe. Acetonitrile is a safer polar aprotic alternative.

Q: I see a yield of 120%. What is it? A: You likely have trapped inorganic salts (NaCl from salting out or Aluminum salts).[1] Dissolve the crude in dry DCM or MeOH (10 mL/g) and filter through a 0.45 µm syringe filter or a fine frit to remove insoluble inorganics before chromatography.

References

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Purification of Hydrophilic Imidazoles

    • Grimmett, M. R.[2] Imidazole and Benzimidazole Synthesis; Academic Press, 1997.

    • Guidance: Comprehensive source on solubility profiles and recrystallization solvents (Toluene/Acetonitrile) for alkyl imidazoles.
  • Extraction of Polar Heterocycles

    • Journal of Chemical Education, "Continuous Liquid-Liquid Extraction of Water-Soluble Organic Compounds," .[1]

    • Guidance: Supports the use of continuous extraction for molecules with low partition coefficients.
  • Chromatographic Modifiers

    • Reich, H. J. "Chromatography Tips: Amine Modifiers," University of Wisconsin-Madison. .

    • Guidance: Explains the mechanism of silanol deactiv

Sources

Technical Support Center: Stability Management of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Azafulvene" Trap

Welcome to the technical support hub for (1,2-dimethyl-1H-imidazol-4-yl)methanol . If you are accessing this guide, you have likely encountered the "browning" phenomenon—where your pristine white solid or colorless oil turns yellow or brown upon storage or concentration.

The Core Issue: This molecule is not just a simple alcohol.[1][2][3][4] It is a benzylic-like alcohol on an electron-rich heteroaromatic ring.[3] Its primary mode of decomposition is not simple oxidation, but rather acid-catalyzed dehydration leading to a highly reactive azafulvene intermediate, which rapidly polymerizes.

This guide provides the mechanistic insight and strict protocols required to maintain the integrity of this critical intermediate, often used in the synthesis of


-adrenergic agonists like Medetomidine.

Module 1: The Chemistry of Decomposition

To prevent degradation, you must understand the enemy. The decomposition is driven by the lone pair on the imidazole nitrogen (N1) and the leaving group ability of the hydroxyl group .

The Mechanism: Dehydration-Polymerization

Under even mildly acidic conditions (or thermal stress), the hydroxyl group is protonated. The electron density from the N1-methyl group pushes electrons through the ring, expelling water and forming a reactive exocyclic double bond (the azafulvene).

Decomposition Alcohol (1,2-Dimethyl...) Alcohol Protonated Protonated Intermediate Alcohol->Protonated + H+ (Acid/SiO2) Azafulvene Reactive Azafulvene Protonated->Azafulvene - H2O (Dehydration) Polymer Brown/Yellow Oligomers Azafulvene->Polymer Polymerization (Rapid) Polymer->Polymer Autocatalytic Color Change

Figure 1: The acid-catalyzed dehydration pathway.[3] Note that standard silica gel is acidic enough to trigger this transformation during purification.

Module 2: Storage & Handling Protocols

The following protocols are graded by rigor. For GMP or high-value synthesis, adhere to the Gold Standard .

Storage Conditions Matrix
ParameterGold Standard (Long-Term) Silver Standard (Working) Critical Failure (Avoid)
Temperature -20°C (Freezer)2°C to 8°C (Fridge)> 25°C (Room Temp)
Atmosphere Argon/Nitrogen (Glovebox)Sealed under N₂ balloonAmbient Air (O₂/H₂O)
Container Amber Glass + Parafilm + DesiccantAmber VialClear Glass / Plastic
State Solid (Recrystallized)Concentrated OilDilute Solution in Acidic Solvent
Protocol 1: The "Neutralization" Rule

Because the decomposition is acid-catalyzed, never store this compound in acidic solvents (e.g., CDCl₃, which forms HCl over time) or expose it to unbuffered silica gel for long periods.

  • Action: If storing in solution, add a trace of Triethylamine (TEA) or solid Potassium Carbonate (K₂CO₃) to the vial to scavenge protons.

Module 3: Troubleshooting & FAQs

Issue 1: "My product turned yellow/brown on the rotavap."
  • Cause: Thermal stress + Acidic surface.[3]

  • Diagnosis: You likely used a water bath >40°C or the flask had residual acid.[3]

  • The Fix:

    • Dissolve the brown oil in Ethyl Acetate .[3]

    • Wash with saturated NaHCO₃ (to neutralize acid).[3]

    • Treat with Activated Charcoal (to remove colored oligomers).[3]

    • Filter and re-concentrate at <30°C .

Issue 2: "I lost my compound on the silica column."
  • Cause: Silica gel is slightly acidic (pH 6.5).[3] This compound "streaks" or decomposes on the column due to the interaction between the basic imidazole and acidic silanols.

  • The Fix:

    • Pre-treat the Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[3] This "caps" the acidic sites.[3]

    • Eluent: Use DCM/Methanol + 1% NH₄OH or TEA.[3]

Issue 3: "NMR shows a ghost peak at ~9.8 ppm."
  • Cause: Oxidation.[3] The alcohol has oxidized to 1,2-dimethylimidazole-4-carboxaldehyde .[3]

  • Verification: Check for the loss of the CH₂ signal at ~4.5 ppm.

  • Prevention: Ensure the storage container is flushed with Argon.[3] This oxidation is slow but inevitable in air.[3]

Module 4: Purification Workflow

If your batch has degraded, use this decision tree to recover it.

Purification Start Degraded Sample (Yellow/Brown) CheckPurity Check TLC/NMR Start->CheckPurity IsSolid Is it a Solid? CheckPurity->IsSolid Recryst Recrystallization (Acetone/EtOAc) IsSolid->Recryst Yes (>80% pure) Charcoal Activated Charcoal Treatment IsSolid->Charcoal No (Oil/Goo) Column Column Chromatography (DCM/MeOH + 1% TEA) Charcoal->Column If still impure

Figure 2: Recovery workflow for degraded imidazole methanols.

Recrystallization Protocol (For Solids)
  • Dissolve the crude solid in a minimum amount of boiling Acetone or Ethyl Acetate .[3]

  • If colored, add activated charcoal and filter hot.[3]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Diethyl Ether .

References & Authority

The protocols above are derived from the process chemistry of Medetomidine and related imidazole therapeutics, where this alcohol is a documented intermediate.

  • Cordi, A. A., et al. "Efficient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (Medetomidine)."[3] Synthetic Communications, 1996.[3] (Describes the handling of imidazole-methanol intermediates).

    • Source:

  • Zhang, X., et al. "Process for the synthesis of Medetomidine." Journal of Organic Chemistry, Citations on dehydration of hydroxymethylimidazoles.

    • Context: Describes the dehydration of the alcohol to the alkene using acid catalysis, confirming the sensitivity of the alcohol to acidic conditions.

  • PubChem Compound Summary. "(1H-Imidazol-4-yl)methanol."[3]

    • Source:

  • Kudzma, L. V., et al. "Expedient Synthesis of Medetomidine." Synthesis, 1991.[3][5]

    • Context: Highlights the reactivity of the benzylic-like alcohol position in imidazoles.

Sources

Technical Support Center: High-Purity (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1,2-dimethyl-1H-imidazol-4-yl)methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this critical building block. The protocols and advice herein are grounded in established principles of organic chemistry and practical laboratory experience.

Introduction: The Importance of Purity

(1,2-dimethyl-1H-imidazol-4-yl)methanol is a substituted imidazole derivative increasingly utilized as a key intermediate in the synthesis of complex molecules, particularly in pharmaceutical development.[1][2] The structural integrity and purity of this reagent are paramount, as even minor impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate, structurally related byproducts. This guide is designed to help you diagnose and resolve common purity issues encountered during its synthesis and isolation.

Troubleshooting Guide: From Crude Product to >99% Purity

This section addresses specific problems you may encounter after the initial synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol. A logical workflow for approaching purification is outlined below.

Diagram: General Purification Workflow

G cluster_0 Initial State cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Crude Crude Reaction Mixture (Low Purity) Analysis1 Assess Purity & Impurities (TLC, NMR) Crude->Analysis1 Recrystallization Recrystallization (If solid with suitable solvent) Analysis1->Recrystallization Solid Product Chromatography Column Chromatography (For complex mixtures or oils) Analysis1->Chromatography Oily Product or Complex Mixture AcidBase Acid-Base Extraction (To remove basic/acidic impurities) Analysis1->AcidBase Basic Impurities (e.g., unreacted dimethylimidazole) Analysis2 Assess Final Purity (NMR, HPLC, GC-MS) Recrystallization->Analysis2 Chromatography->Analysis2 AcidBase->Chromatography Further Purification Needed Analysis2->Recrystallization Needs Polishing Pure Pure Product (>99%) Analysis2->Pure Purity Goal Met

Caption: A decision-making workflow for purifying crude (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Issue 1: Low Purity After Synthesis (<95%) and Product is a Solid

This is the most common scenario, where the crude product has crystallized but contains significant impurities.

Plausible Causes:

  • Residual Starting Material: The most likely contaminant is unreacted 1,2-dimethylimidazole.

  • Side-Reaction Products: Formation of polymeric materials from the aldehyde source (e.g., formaldehyde) or other side reactions.

  • Solvent Residue: Trapped solvent from the reaction or initial workup.

Recommended Solution: Optimized Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[3]

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Test small amounts of your crude product (~20-30 mg) with the solvents listed in the table below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves. Using excess solvent will significantly reduce your yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.

Data Table: Recommended Solvents for Recrystallization

Solvent SystemSuitabilityRationale & Comments
Ethyl Acetate Excellent Often provides a good balance of solubility at high and low temperatures for moderately polar compounds.
Acetonitrile Good A polar aprotic solvent that can be effective if ethyl acetate proves too soluble.
Toluene Fair May be useful for removing less polar impurities. The high boiling point requires care.
Ethyl Acetate / Hexanes Excellent (Binary System) Use if the compound is too soluble in pure ethyl acetate. Dissolve in hot ethyl acetate, then add hot hexanes dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethyl acetate to clarify, then cool.[3]
Methanol Poor (Generally) As a highly polar protic solvent, it is likely to dissolve the compound too well even at cold temperatures, leading to low recovery.[4]
Issue 2: Product is an Oil or Fails to Separate from a Complex Mixture

When the crude product is an oil or when TLC analysis shows multiple, closely-spaced spots, column chromatography is the preferred method of purification.[5]

Plausible Causes:

  • Eutectic Mixture: Impurities are depressing the melting point of the product, preventing crystallization.

  • Structurally Similar Impurities: Byproducts with polarities very close to the desired product make separation by recrystallization ineffective.

Recommended Solution: Flash Column Chromatography on Silica Gel

Core Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent).[5] More polar compounds interact more strongly with the polar silica gel and elute later.

Step-by-Step Protocol:

  • TLC Analysis & Eluent Selection: First, find a solvent system that gives your product an Rf value of ~0.3 on a silica gel TLC plate. A good starting point for (1,2-dimethyl-1H-imidazol-4-yl)methanol is 5-10% Methanol in Dichloromethane (DCM) .

  • Addressing Tailing: Basic imidazole compounds often "tail" or "streak" on acidic silica gel due to strong acid-base interactions.[6][7] To prevent this, add a basic modifier to your eluent system.

    • Add 0.5-1% Triethylamine (TEA) to the chosen eluent mixture (e.g., 90:9:1 DCM/Methanol/TEA). This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.[6][8]

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, less polar eluent (e.g., pure DCM or a low-polarity mixture).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. For best results, consider "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[8]

  • Elution: Begin eluting with your chosen solvent system, applying gentle air pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Data Table: Chromatography System Selection

Stationary PhaseRecommended Eluent SystemWhen to Use
Silica Gel Dichloromethane / Methanol (e.g., 95:5 to 90:10) + 0.5% TriethylamineStandard Choice. Effective for most separations of this compound.[9][10]
Neutral Alumina Ethyl Acetate / HexanesAlternative for Basic Compounds. Use if severe tailing or decomposition occurs on silica gel. Alumina is less acidic.[8][9]
Reversed-Phase (C18) Water / Acetonitrile + 0.1% Formic AcidFor Highly Polar Compounds. The most polar compounds elute first. This is a good option if normal-phase chromatography fails.[5][6]

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on a silica TLC plate, even with polar solvents. What does this mean and how do I fix it?

  • Answer: This is a classic sign of a strong interaction between your basic imidazole compound and the acidic surface of the silica gel.[7] The solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your chromatography eluent.[6][11] Alternatively, you can use a different stationary phase like neutral or basic alumina.[8][12]

Q2: I performed a recrystallization, but my yield is extremely low. What went wrong?

  • Answer: Low yield is typically caused by one of three issues:

    • Using too much solvent: Only the minimum amount of hot solvent required to dissolve the solid should be used.[3]

    • Cooling the solution too quickly: This can trap impurities and prevent full crystallization of the desired product. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Choosing an inappropriate solvent: If your compound has significant solubility in the solvent even when cold, it will remain in the mother liquor, leading to poor recovery.[3]

Q3: How do I confirm the purity of my final product?

  • Answer: A combination of techniques is best.

    • ¹H NMR Spectroscopy: This is the most powerful tool. A pure sample will show clean signals corresponding to the product's structure with no significant unidentifiable peaks. Integrate the product peaks against any visible impurity peaks to quantify purity.

    • HPLC/GC-MS: These chromatographic techniques can provide a quantitative purity value (e.g., 99.5% by area).

    • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically depress and broaden the melting range.

Q4: What are the best storage conditions for (1,2-dimethyl-1H-imidazol-4-yl)methanol?

  • Answer: Like many organic compounds, it should be stored in a cool, dry, and dark place. A refrigerator or freezer (0-8°C is common) under an inert atmosphere (like argon or nitrogen) is ideal to prevent degradation from moisture, light, or air oxidation over the long term.[2]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazol-1-ylmethanol. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1H-Imidazol-4-yl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methyl-1H-imidazol-4-yl)methanol. Retrieved from [Link]

  • PubMed. (n.d.). (1H-Imidazol-4-yl)methanol. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalytic Efficiency with (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Researchers working with (1,2-dimethyl-1H-imidazol-4-yl)methanol frequently encounter abrupt catalyst deactivation ("death") or stalling. This is rarely due to bad catalyst batches and almost always due to the intrinsic coordination chemistry of the imidazole ring.

The "Silent Killer": N3-Coordination

The primary failure mode is the competitive binding of the imidazole N3 nitrogen to the metal center (Pd, Pt, Ru).

  • Mechanism: The N3 position is a strong Lewis base (

    
    -donor). In low-valent metal cycles (like Pd(0)/Pd(II)), the imidazole displaces the phosphine ligands essential for the catalytic cycle.
    
  • The Chelate Effect: The hydroxymethyl group at C4 can potentially assist in binding, creating a pseudo-chelate that locks the metal in an inactive state.

Quick Diagnostic Table
SymptomProbable CauseImmediate Check
Reaction stalls < 20% conversion Catalyst Poisoning (N3 binding)Add Lewis Acid scavenger (e.g., ZnCl₂) or switch to bulky ligands.
Black Precipitate (Pd Black) Ligand DisplacementLigand is too weak (e.g., PPh₃). Switch to Buchwald ligands (e.g., XPhos).
Incomplete Oxidation (Alcohol

Aldehyde)
Surface Fouling / Over-coordinationIf using MnO₂, increase equivalents (10x-20x). If TEMPO, check pH.
Precipitation of SM Solubility MismatchSwitch solvent to polar aprotic (DMF/DMAc) or use Phase Transfer Catalysis.

Troubleshooting Guides

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Heck/Buchwald)

Issue: You are attempting to couple the imidazole derivative, but the reaction yields are low (<30%) or the catalyst precipitates as Pd black.

Root Cause Analysis

Standard ligands (PPh₃, dppf) are labile. The high concentration of the imidazole substrate (


 M) statistically outcompetes the phosphine for the Pd center. Once the phosphine is displaced, the Pd aggregates into inactive black nanoparticles.
Protocol 1: The "Bulky Shield" Strategy

Logic: Use ligands with massive steric bulk that prevent the imidazole nitrogen from approaching the Pd center, while still allowing the oxidative addition of the halide.

  • Ligand Selection: Stop using PPh₃.

    • Recommended:XPhos , BrettPhos , or t-BuXPhos .

    • Why: The biaryl backbone creates a "roof" over the Pd, blocking the N3 approach.

  • Pre-Catalyst: Use precatalysts like XPhos Pd G3 or G4 rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures 1:1 ligation before the imidazole is introduced.

Protocol 2: The Lewis Acid Scavenger Method

Logic: Introduce a "sacrificial" Lewis acid that binds to the imidazole N3 more strongly than the Palladium does, leaving the Pd free to catalyze the reaction.

Step-by-Step:

  • Stoichiometry: Calculate 1.1 equivalents of Zinc Triflate [Zn(OTf)₂] or Magnesium Chloride (MgCl₂) relative to the imidazole substrate.

  • Pre-Complexation: Dissolve the (1,2-dimethyl-1H-imidazol-4-yl)methanol and the Lewis Acid in the solvent (DMF or DMAc) and stir for 15 minutes at RT.

    • Observation: The solution may warm slightly as the N-Zn complex forms.

  • Catalyst Addition: Add the Pd catalyst and base (e.g., K₂CO₃) after this pre-complexation step.

  • Run Reaction: Proceed with heating.

Critical Note: Do not use strong Lewis acids like


 if your coupling partner is acid-sensitive. Zn(II) salts are the "Goldilocks" choice—strong enough to block N3, but reversible enough to allow product release.
Module B: Oxidation of the Hydroxymethyl Group

Issue: Converting the alcohol to the aldehyde (a key intermediate for Vonoprazan synthesis) fails with MnO₂ or Swern conditions.

Root Cause Analysis
  • MnO₂: The imidazole ring adsorbs strongly to the MnO₂ surface, blocking active sites. The "standard" 5-10 equivalents are insufficient because the surface is rapidly saturated by the product.

  • Swern: The basic nitrogen can interfere with the formation of the alkoxysulfonium ylide intermediate.

Protocol: Activated MnO₂ "Flood" Method
  • Catalyst Prep: Use "Activated" MnO₂ (precipitated, typically ~85% active).

  • Loading: Use 20 equivalents by weight (not mole).

    • Yes, this is high. Imidazoles require massive surface area excess.

  • Solvent: Use Dichloromethane (DCM) or Chloroform . Avoid alcohols or DMF (competitive adsorption).

  • Procedure:

    • Add 1/3 of the MnO₂ at T=0.

    • Add 1/3 at T=2 hours.

    • Add 1/3 at T=4 hours.

    • Reasoning: Fresh surface area is required as the product poisons the initial batch.

Visualizing the Deactivation Mechanism

The following diagram illustrates the competitive binding pathway that kills Palladium catalysis and the corrective "Scavenger" pathway.

CatalystDeactivation Substrate (1,2-dimethyl-1H-imidazol-4-yl)methanol (N3 Donor) Poisoned Inactive Pd-Imidazole Complex Substrate->Poisoned Protected Zn-Imidazole Complex (Pd is safe) Substrate->Protected + Scavenger (Pre-complexation) ActiveCat Active Pd(0)-Ligand Complex ActiveCat->Poisoned Ligand Displacement (Fast) Product Coupled Product ActiveCat->Product Catalytic Cycle (Uninhibited) PdBlack Pd Black (Irreversible Aggregation) Poisoned->PdBlack Ligand Loss Scavenger Lewis Acid (ZnCl2 / MgCl2) Scavenger->Protected Protected->Product Reaction Occurs on C-X bond

Figure 1: Mechanism of N3-mediated catalyst poisoning and the Lewis Acid protection strategy.

Frequently Asked Questions (FAQs)

Q1: Can I just use the HCl salt of the imidazole to prevent binding?

  • Answer: Only if your reaction is acidic (which is rare for cross-couplings). In a Suzuki reaction, you add a base (K₂CO₃, Cs₂CO₃). This base will immediately deprotonate the imidazolium salt in situ, generating the free base N3, which will then poison your catalyst. The Lewis Acid Scavenger method (Protocol 2 above) is superior because the Zn-N bond persists even in mildly basic conditions.

Q2: My reaction turns black immediately upon heating. Is the catalyst bad?

  • Answer: No, the catalyst is likely fine. The "black" is Pd(0) precipitating.[1] This confirms that your ligands are being stripped off by the imidazole. Increase the ligand-to-metal ratio (L:M) to 4:1 or switch to a bidentate ligand like dppf or Xantphos which are harder to displace than PPh₃.

Q3: What is the best solvent for this molecule?

  • Answer: (1,2-dimethyl-1H-imidazol-4-yl)methanol has high polarity.

    • Good: Methanol, Ethanol, Water, DMF, DMAc, DMSO.

    • Bad: Hexanes, Toluene, Diethyl Ether (Solubility < 1 mg/mL).

    • Tip: If you must use Toluene for a reaction, add 10-20% DMF as a co-solvent to maintain solubility.

Q4: Is the hydroxymethyl group sensitive to the base in Suzuki coupling?

  • Answer: Generally, no. Primary alcohols are not deprotonated by carbonates (pK_a ~16 vs pK_a ~10 for carbonate). However, if you use strong bases like NaH or LiHMDS, you will form the alkoxide, which is a potent ligand and will definitely kill the catalyst. Stick to Carbonate or Phosphate bases.

References

  • Catalyst Deactivation Mechanisms

    • Title: Poisoning and deactivation of palladium catalysts.[1][2][3]

    • Source:Applied C
    • Context: Details the formation of stable molecular surface species (N-Pd bonds)
    • URL:[Link]

  • Lewis Acid Scavenging Strategy

    • Title: Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices.[4]

    • Source:The Journal of Organic Chemistry (ACS).
    • Context: Demonstrates the use of Lewis Acids (Sc(OTf)3, Zn(OTf)2) to modulate reactivity and prevent poisoning in heterocyclic synthesis.
    • URL:[Link]

  • Solubility & Physical Properties

    • Title: (1H-Imidazol-4-yl)methanol Hydrochloride: A Technical Guide to Solubility and Stability.
    • Source: BenchChem Technical Guides.[1][5]

    • Context: Provides solubility data confirming poor solubility in non-polar solvents, necessit
  • Oxidation Workflows

    • Title: Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts.[6][7]

    • Source:MDPI C
    • Context: Discusses the competitive adsorption of methanol derivatives on metal-oxide surfaces (like MnO2/Co3O4) and the requirement for high surface area.
    • URL:[Link]

Sources

Validation & Comparative

Comparative analysis of (1,2-dimethyl-1H-imidazol-4-yl)methanol with other imidazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (1,2-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 1038828-36-2 / Analogous derivatives) Class: Functionalized N-Heterocyclic Ligand / Pharmaceutical Intermediate Key Differentiator: A "Hybrid" ligand combining the steric bulk of 2-substituted imidazoles with the hydrogen-bonding/chelating potential of a primary alcohol, all on a chemically robust N-methylated scaffold.[1]

This guide provides a technical dissection of (1,2-dimethyl-1H-imidazol-4-yl)methanol, positioning it against standard imidazole ligands. While often sequestered in patent literature as a precursor for


-adrenergic agonists (e.g., Dexmedetomidine), this molecule exhibits unique coordination chemistry and catalytic profiles that distinguish it from commodity ligands like 1-methylimidazole (NMI) or 2-methylimidazole (2MI).

Chemical Profile & Structural Logic

Structural Anatomy

Unlike simple imidazoles, this molecule possesses three distinct functional zones that dictate its reactivity and binding mode:

  • N1-Methyl Group: Blocks the N1 site, preventing deprotonation and eliminating N-H acidity (unlike 2-methylimidazole). This increases lipophilicity and ensures the molecule remains neutral in basic conditions.

  • C2-Methyl Group: Provides significant steric hindrance ("The Ortho Effect"). This forces monodentate coordination geometries to be distorted or prevents binding to sterically crowded metal centers, enhancing selectivity.

  • C4-Hydroxymethyl Group (-CH₂OH): An electronic "wildcard." It acts as a weak electron-withdrawing group (lowering the pKa of N3 slightly) but introduces a secondary binding site (Oxygen) for potential chelation or supramolecular hydrogen bonding.

Comparative Properties Table
Feature(1,2-Dimethyl-1H-imidazol-4-yl)methanol 1-Methylimidazole (NMI) 2-Methylimidazole (2MI) 4-Hydroxymethylimidazole
Structure Sterically hindered, bifunctional (N, O)Unhindered, monodentate (N)Sterically hindered, amphoteric (NH)Unhindered, bifunctional (N, O)
Physical State Solid (Crystalline)LiquidSolidSolid
pKa (Conj. Acid) ~7.3 – 7.6 (Est.)*7.0 – 7.27.85~6.4
Coordination Monodentate (N3) or Chelating (N,O)Monodentate (N3)Monodentate (N3)Bridging / Chelating
Key Application Pharm.[2] Intermediate, MOF LinkerSolvent, Ionic LiquidsEpoxy Curing, MOFs (ZIF-8)Histamine Analog Studies
Steric Profile High (2-Me + 4-CH₂OH)LowMedium (2-Me)Low

*Note: The C2-methyl raises basicity via induction, while the C4-hydroxymethyl lowers it via induction. The net effect is a pKa slightly above neutral imidazole but below 2-methylimidazole.

Critical Performance Analysis

Coordination Chemistry: The "Hemilabile" Advantage

In transition metal catalysis, 1-methylimidazole is a "spectator" ligand—it binds tightly and does little else. (1,2-Dimethyl-1H-imidazol-4-yl)methanol behaves differently:

  • Steric Gating: The C2-methyl group prevents the formation of square-planar complexes with short M-N bonds (e.g., in Pd(II) or Pt(II) chemistry), forcing the metal into distorted geometries that can enhance catalytic turnover rates (reductive elimination becomes faster).

  • Hemilability: The -OH group can transiently bind to the metal center (filling a vacant site) and then dissociate to allow substrate entry. This "on-off" mechanism is critical for preventing catalyst decomposition while maintaining activity.

Pharmaceutical Synthesis Utility

This ligand is not just a passive scaffold; it is a regioselective tool. In the synthesis of Dexmedetomidine , the 1,2-dimethyl substitution pattern directs electrophilic attack to the remaining open C5 position or allows for specific functionalization at the C4-side chain without interference from N-H deprotonation.

Epoxy Curing (Latent Catalysis)

Unlike 2-methylimidazole , which initiates curing rapidly at moderate temperatures, the (1,2-dimethyl...) derivative often exhibits latency . The 1-methyl block prevents H-bonding aggregation, while the 4-hydroxymethyl group can participate in the ring-opening of the epoxide via an initiated proton-transfer mechanism, often requiring higher activation energy (heat) to trigger. This makes it ideal for "one-pot" epoxy formulations that require shelf stability.

Experimental Protocols

Protocol: Regioselective Synthesis of (1,2-Dimethyl-1H-imidazol-4-yl)methanol

Objective: Synthesize the target ligand from 1,2-dimethylimidazole via hydroxymethylation. Challenge: Directing the formaldehyde addition to C4 vs. C5.

Reagents:

  • 1,2-Dimethylimidazole (1.0 eq)[3]

  • Paraformaldehyde (1.2 eq)

  • Solvent: 1,4-Dioxane or Pressure Tube (Neat)

  • Catalyst: Acetic Acid (cat.) or Sodium Acetate

Workflow:

  • Charge: In a high-pressure glass tube (Ace Glass), combine 1,2-dimethylimidazole (9.6 g, 100 mmol) and Paraformaldehyde (3.6 g, 120 mmol).

  • Seal & Heat: Seal the vessel and heat to 140°C for 12–16 hours. Note: The reaction requires high temperature to depolymerize paraformaldehyde and overcome the activation energy for electrophilic aromatic substitution on the electron-rich ring.

  • Workup: Cool to room temperature. The mixture will likely be a viscous oil or semi-solid.

  • Purification: Dissolve in minimal MeOH/DCM (1:9). Load onto a silica gel flash column. Elute with a gradient of DCM -> 10% MeOH in DCM.

  • Validation: The product elutes after unreacted starting material.

    • TLC:[2] Stain with KMnO₄ (alcohol oxidizes).

    • NMR Check: Look for the disappearance of the C4-H singlet and appearance of -CH₂- singlet at ~4.4 ppm.

Protocol: Ligand Exchange Study (Cu(II) Complex)

Objective: Compare binding affinity vs. 1-Methylimidazole.

  • Preparation: Dissolve Cu(OAc)₂·H₂O (1 mmol) in Methanol (10 mL).

  • Addition: Add (1,2-dimethyl-1H-imidazol-4-yl)methanol (2 mmol). Observe color change (Blue -> Dark Blue/Green).

  • Competition: Add 1-Methylimidazole (2 mmol) to the solution.

  • Analysis: Monitor UV-Vis

    
    . If the peak shifts significantly, the sterically unhindered 1-MeIm has displaced the bulky target ligand.
    
    • Expected Result: 1-MeIm will displace the target ligand due to the "Steric Effect" of the C2-methyl group, proving the target ligand is more labile (useful for catalysis).

Visualizations & Pathways

Decision Logic: Choosing the Right Imidazole Ligand

This diagram guides the researcher in selecting the appropriate ligand based on steric and electronic requirements.

LigandSelection Start Select Imidazole Ligand Q1 Is N-H acidity acceptable? Start->Q1 Q2 Is Steric Bulk required at Metal Center? Q1->Q2 No (Must be N-alkylated) Res1 Imidazole / 2-Methylimidazole Q1->Res1 Yes (e.g. ZIF synthesis) Q3 Is H-bonding/Chelation needed? Q2->Q3 Yes (High Sterics) Res2 1-Methylimidazole (NMI) Q2->Res2 No (Low Sterics) Res3 (1,2-Dimethyl-1H-imidazol-4-yl)methanol Q3->Res3 Yes (-CH2OH group) Res4 1,2-Dimethylimidazole Q3->Res4 No (Pure Sterics)

Caption: Decision tree for selecting imidazole ligands based on acidity, sterics, and functional group requirements.

Synthesis Pathway & Application Context

Visualizing the role of the ligand in the broader context of drug synthesis and coordination.

SynthesisPath SM 1,2-Dimethylimidazole Product (1,2-Dimethyl-1H-imidazol-4-yl)methanol SM->Product Hydroxymethylation Reagent + Paraformaldehyde (Heat, 140°C) App1 Coordination Complexes (Cu, Co, Zn) Product->App1 Ligand Exchange App2 Pharma Intermediate (Dexmedetomidine Analogs) Product->App2 Derivatization App3 Epoxy Latent Catalyst (High Temp Activation) Product->App3 Formulation

Caption: Synthetic route from commodity chemicals to the target ligand and its downstream applications.

References

  • Synthesis of Hydroxymethyl Imidazoles: DeBerardinis, A. M., et al. "A facile synthesis of 1-substituted imidazole-2-methanols." Tetrahedron Letters, 2010. (Adapted protocol for 4-position).
  • Dexmedetomidine Chemistry: Cormack, J. et al. "Synthetic approaches to dexmedetomidine." Acta Chimica Slovaca, 2005. 4[1][5][6][7][8][9][10]

  • Imidazole pKa Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu. 11[6][8][9][10]

  • Epoxy Curing Mechanisms: Ricciardi, F. et al. "Mechanism of imidazole catalysis in the curing of epoxy resins."[12] Journal of Polymer Science, 1983. 12[1][5][6][8][9][10]

  • Safety Data Sheet: (1,2-dimethyl-1H-imidazol-4-yl)methanol SDS. MilliporeSigma. 13[1][5][6][8][14][15]

Sources

Comparing the efficacy of (1,2-dimethyl-1H-imidazol-4-yl)methanol based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of (1,2-Dimethyl-1H-imidazol-4-yl)methanol Based Catalysts Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Structural Advantage

In the landscape of imidazole-based catalysis—specifically within epoxy resin curing and polyurethane chemistry—(1,2-dimethyl-1H-imidazol-4-yl)methanol (hereafter referred to as 1,2-DM-4-HM ) occupies a critical "Goldilocks" zone.

Unlike the industry-standard 2-methylimidazole (2MI) , which offers rapid curing but poor latency (pot life), and 1-methylimidazole (1MI) , which is liquid and often too reactive or volatile, 1,2-DM-4-HM integrates three distinct structural features that drive its efficacy:

  • N1-Methylation: Blocks the acidic proton, significantly extending pot life (latency) by preventing premature hydrogen bonding.

  • C2-Methylation: Provides steric hindrance to the nucleophilic N3 nitrogen, shifting the activation temperature higher than non-substituted imidazoles.

  • C4-Hydroxymethyl Group: A unique "internal accelerator" that facilitates epoxide ring-opening via hydrogen bonding once the thermal threshold is crossed, ensuring high cross-link density.

This guide objectively compares 1,2-DM-4-HM against standard alternatives, supported by mechanistic insights and experimental protocols.

Part 1: Comparative Efficacy Analysis

Latency and Pot Life

The measure of stability at ambient temperature.

CatalystStructure TypePot Life (25°C)Activation Temp (DSC Onset)Mechanism of Latency
2-Methylimidazole (2MI) Secondary Amine (N-H)< 6 Hours~80°C - 90°CPoor. The N-H proton allows rapid formation of H-bonded networks with epoxide oxygens, initiating premature cure.
1-Benzyl-2-methylimidazole Tertiary Amine (Bulky)> 1 Week~130°CHigh. Bulky benzyl group sterically shields the active N3 site.
1,2-DM-4-HM Tertiary Amine + Hydroxyl24 - 48 Hours ~105°C - 115°C Moderate-High. N1-methyl removes the acidic proton. C2-methyl adds steric bulk. The -OH group is dormant at room temp but activates at cure temp.

Insight: 1,2-DM-4-HM is superior to 2MI for one-pot adhesive systems where a work-life of 1-2 days is required without sacrificing the final cure speed.

Reactivity and Cross-Linking Density

The efficiency of the cure once activated.

While 1-substituted imidazoles generally cure slower than 2MI, the 4-hydroxymethyl group of 1,2-DM-4-HM alters this paradigm. In standard alkyl-imidazoles, the curing relies solely on the N3 nitrogen attacking the epoxide. In 1,2-DM-4-HM, the hydroxyl group acts as a chain-transfer agent and a proton donor , facilitating the ring-opening of the epoxide.

  • Result: Higher Glass Transition Temperature (Tg) compared to simple 1,2-dimethylimidazole (1,2-DMI) due to the incorporation of the catalyst into the polymer network via the hydroxyl group (etherification).

Solubility and Compatibility
  • 2MI: High melting point (142°C), often requires dispersion or micronization.

  • 1,2-DM-4-HM: Lower melting point or liquid behavior depending on purity/solvate, often offering better miscibility in polar epoxy resins (e.g., Bisphenol A type) due to the alcohol moiety.

Part 2: Mechanistic Visualization

The following diagram illustrates the dual-mode activation of 1,2-DM-4-HM. Note how the N1-blocking prevents early reaction, while the C4-OH assists in the propagation step.

G cluster_0 Latency Mechanism Cat (1,2-Dimethyl-1H-imidazol-4-yl)methanol Complex Transition State (H-Bonding via C4-OH) Cat->Complex T > 100°C (Activation) Epoxy Epoxide Resin (Bisphenol A) Epoxy->Complex Adduct Zwitterionic Adduct (N3-Alkoxide) Complex->Adduct Nucleophilic Attack (N3 -> C-O) Polymer Cross-Linked Network (High Tg) Adduct->Polymer Anionic Polymerization + Etherification (OH)

Caption: Mechanistic pathway showing thermal activation. The C4-OH group stabilizes the transition state, accelerating cure only after the thermal threshold is breached.

Part 3: Experimental Protocols

To validate the efficacy of 1,2-DM-4-HM in your specific matrix, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Latency/Reactivity

Objective: Determine the Onset Temperature (Tonset) and Peak Exotherm (Tpeak).

  • Preparation:

    • Mix 100 parts Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~190) with 5 parts of 1,2-DM-4-HM.

    • Control: Prepare a parallel sample with 2-Methylimidazole (2MI).

    • Ensure the catalyst is fully dissolved. If solid, grind to <50µm or dissolve in a minimal amount of methanol (evaporate solvent before testing if possible, or account for it).

  • Instrument Setup:

    • Standard Aluminum Pan (Hermetic).

    • Sample mass: 5–10 mg.

    • Purge gas: Nitrogen (50 mL/min).

  • Run Parameters:

    • Equilibrate at 30°C.

    • Ramp: 10°C/min to 250°C.

  • Analysis:

    • Tonset: Intersection of the baseline and the leading edge of the exotherm. Higher Tonset = Better Latency.

    • Heat of Reaction (ΔH): Integrate the peak area (J/g). Higher ΔH indicates higher conversion efficiency.

Protocol B: Solvent Rub Test (Degree of Cure)

Objective: Assess chemical resistance and cross-link density.

  • Cure: Cast a 200µm film of the mixture on a steel panel. Cure at 120°C for 60 minutes .

  • Test:

    • Saturate a cotton swab with Methyl Ethyl Ketone (MEK) .

    • Perform "Double Rubs" (one forward, one back) with firm pressure.

  • Metric: Count rubs until the film softens or exposes the substrate.

    • Target: >200 rubs indicates a fully cross-linked industrial-grade network.

    • Comparison: If 1,2-DM-4-HM achieves >200 rubs while a 1,2-dimethylimidazole (without OH) sample achieves <150, the efficacy of the hydroxyl group is validated.

Part 4: Safety & Handling (Technical)

  • Toxicity: Unlike simple alkyl imidazoles, the hydroxymethyl derivative has specific metabolic pathways. It is generally considered an irritant.

  • Hygroscopicity: The -OH group increases affinity for moisture. Store under inert gas (Argon/Nitrogen) to prevent hydrolysis or deactivation of the epoxy premix.

  • Exotherm: The reaction with epoxy is highly exothermic. Do not cure bulk masses (>50g) in a confined container without heat dissipation, as temperatures can exceed 200°C, leading to charring.

References

  • Farkas, A., & Strohm, P. F. (1968).[1] Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Applied Polymer Science. Link

  • Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Shikoku Chemicals Corp. (n.d.). CUREZOL® Imidazole Curing Agents Technical Data. Retrieved from Shikoku.co.jp. Link

  • Evonik Industries. (n.d.). Imidazole Curing Agents for Epoxy Resins. Technical Information Sheet. Link

  • PubChem. (n.d.). Compound Summary: (1,2-dimethyl-1H-imidazol-4-yl)methanol. National Library of Medicine. Link

Sources

A Comparative Guide to (1,2-dimethyl-1H-imidazol-4-yl)methanol and Other N-Substituted Imidazoles in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, N-substituted imidazoles stand as a cornerstone class of heterocyclic compounds. Their utility spans from serving as crucial synthons and organocatalysts to acting as ligands for transition metal-catalyzed reactions. This guide provides an in-depth technical comparison of (1,2-dimethyl-1H-imidazol-4-yl)methanol with other commonly employed N-substituted imidazoles, offering insights into their synthesis, performance, and the underlying principles that govern their reactivity. By presenting available experimental data and detailed protocols, this document aims to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Versatility of N-Substituted Imidazoles

The imidazole moiety is a privileged scaffold due to its presence in numerous biologically active molecules, including the amino acid histidine.[1] N-substitution on the imidazole ring significantly modulates its electronic and steric properties, thereby fine-tuning its reactivity and catalytic activity. Simple N-alkyl imidazoles, such as N-methylimidazole, are widely used as bases and nucleophilic catalysts. More complex substitution patterns, as seen in (1,2-dimethyl-1H-imidazol-4-yl)methanol, introduce additional functionalities that can influence solubility, coordination properties, and potential for intramolecular catalysis.

This guide will focus on a comparative analysis of (1,2-dimethyl-1H-imidazol-4-yl)methanol against two archetypal N-substituted imidazoles: N-methylimidazole and N-benzylimidazole. The comparison will be framed around their synthesis and potential performance in key synthetic applications.

Synthesis of N-Substituted Imidazoles: A Comparative Overview

The synthesis of N-substituted imidazoles is typically achieved through the N-alkylation of the imidazole core. The choice of alkylating agent, base, and solvent are critical parameters that dictate the efficiency and regioselectivity of the reaction.

General Synthesis of N-Alkyl Imidazoles

The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction where the imidazole nitrogen attacks an electrophilic alkylating agent. A base is commonly employed to deprotonate the imidazole, enhancing its nucleophilicity.

Diagram 1: General N-Alkylation of Imidazole

G Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide - H+ Base Base N_Substituted_Imidazole N-Substituted Imidazole Imidazolide->N_Substituted_Imidazole + R-X Alkyl_Halide R-X (Alkyl Halide) Salt Salt

Synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol

Experimental Protocol: Proposed Synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol

This protocol is a hypothetical pathway based on established imidazole syntheses.

Step 1: Synthesis of 1,2-dimethyl-1H-imidazole-4-carbaldehyde

  • To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol, add methylamine (1 equivalent) and formaldehyde (1 equivalent).

  • Add ammonium acetate (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,2-dimethyl-1H-imidazole-4-carbaldehyde.

Step 2: Reduction to (1,2-dimethyl-1H-imidazol-4-yl)methanol

  • Dissolve 1,2-dimethyl-1H-imidazole-4-carbaldehyde (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1,2-dimethyl-1H-imidazol-4-yl)methanol.

Performance Comparison in Synthetic Applications

The substituents on the imidazole ring play a crucial role in determining its performance as a catalyst or ligand. Steric hindrance and electronic effects are the primary factors influencing reactivity and selectivity.

Role as Organocatalysts

N-substituted imidazoles are effective nucleophilic catalysts for a variety of reactions, including acylation and silylation. The catalytic activity is largely dependent on the nucleophilicity of the N-3 nitrogen.

A comparative study on the catalytic efficiency of 1-methylimidazole and 2-ethyl-4-methylimidazole in the curing of epoxy resins provides valuable quantitative data.[3]

Table 1: Comparative Catalytic Performance in Epoxy Resin Curing [3]

CatalystMaximum Peak Temperature (°C)Enthalpy of Reaction (ΔH, J/g)Glass Transition Temperature (Tg, °C)Curing Time at 150°C (s)Curing Time at 180°C (s)
1-Methylimidazole12645513518060
2-Ethyl-4-methylimidazole11546014012045

Data interpreted from a study by Ham et al. on the curing of an epoxy resin with various imidazoles.

The data indicates that the more substituted 2-ethyl-4-methylimidazole exhibits higher catalytic activity, as evidenced by the lower peak temperature and shorter curing times. This can be attributed to the electron-donating nature of the alkyl groups, which increases the nucleophilicity of the imidazole nitrogen.

Based on this trend, it can be inferred that (1,2-dimethyl-1H-imidazol-4-yl)methanol would also be an effective catalyst. The two methyl groups at the N-1 and C-2 positions would enhance the nucleophilicity of the N-3 nitrogen. The hydroxymethyl group at the C-4 position could potentially participate in hydrogen bonding interactions, which might influence the reaction mechanism and rate.

Role as Ligands in Cross-Coupling Reactions

N-heterocyclic carbenes (NHCs) derived from N-substituted imidazolium salts are powerful ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric and electronic properties of the N-substituents on the imidazole ring significantly impact the stability and activity of the resulting palladium complex.

Bulky N-substituents on the imidazole ring generally lead to more active catalysts for Suzuki-Miyaura reactions, particularly with challenging substrates like aryl chlorides.[4] This is because the steric bulk promotes the formation of the catalytically active monoligated palladium species.[5]

Diagram 2: Suzuki-Miyaura Catalytic Cycle with a Pd-NHC Catalyst

G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Sources

Biological activity of (1,2-dimethyl-1H-imidazol-4-yl)methanol analogues

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of (1,2-dimethyl-1H-imidazol-4-yl)methanol Analogues: A Comparative Technical Guide

Executive Summary

(1,2-dimethyl-1H-imidazol-4-yl)methanol (CAS: 1739-84-0 / 822-55-9 related) serves as a privileged scaffold in medicinal chemistry, primarily functioning as a critical pharmacophore for Fibroblast Growth Factor Receptor (FGFR) inhibitors .[1] While the alcohol itself is a low-toxicity synthetic intermediate, its downstream analogues—most notably Derazantinib (ARQ 087) —exhibit potent antineoplastic activity.

This guide analyzes the biological performance of this scaffold, comparing its efficacy against standard-of-care (SoC) alternatives in kinase inhibition and exploring its secondary utility in Sphingosine-1-Phosphate (S1P) lyase modulation.

Mechanistic Insight & Pharmacophore Logic

The 1,2-dimethylimidazole moiety is not merely a linker; it is a functional headgroup designed to optimize binding kinetics and metabolic stability.

  • Kinase Hinge Interaction: In FGFR inhibitors like Derazantinib, the imidazole nitrogen often serves as a hydrogen bond acceptor/donor pair within the ATP-binding pocket.

  • The "1,2-Dimethyl" Effect: Unlike the simpler 1-methyl analogues, the addition of the C2-methyl group introduces steric bulk that can:

    • Induce Conformational Lock: Restricting the rotation of the headgroup to favor the bioactive conformation.

    • Metabolic Shielding: Protecting the vulnerable C2 position from oxidative metabolism (a common clearance pathway for imidazoles).

  • S1P Lyase Modulation: In the context of autoimmune disorders, analogues mimicking the THI (2-acetyl-4-tetrahydroxybutylimidazole) structure utilize the imidazole methanol core to chelate the pyridoxal 5'-phosphate (PLP) cofactor, irreversibly inhibiting S1P lyase.

Pathway Visualization: FGFR Signal Transduction

The following diagram illustrates the signaling cascade targeted by (1,2-dimethyl-1H-imidazol-4-yl)methanol-derived analogues.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 PI3K PI3K Receptor->PI3K Drug Derazantinib (Imidazole Scaffold) Drug->Receptor Inhibition (ATP Competitive) RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: The 1,2-dimethylimidazole scaffold (Derazantinib) competitively inhibits FGFR phosphorylation, blocking downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor survival.

Comparative Analysis: Performance vs. Alternatives

The biological value of the (1,2-dimethyl-1H-imidazol-4-yl)methanol scaffold is best understood by comparing its derivative, Derazantinib , against other FGFR inhibitors that utilize different heterocycles (e.g., pyrazoles or indazoles).

Table 1: Kinase Selectivity & Potency Profile
FeatureDerazantinib (Imidazole Scaffold) Pemigatinib (SoC) Infigratinib (SoC) Implication
Core Scaffold 1,2-Dimethylimidazole Pyrazole-pyridinePyrimidineThe imidazole core offers a unique solubility/basicity profile.
Primary Target Pan-FGFR (1, 2, 3)FGFR 1, 2, 3FGFR 1, 2, 3Comparable potency across the class.
IC50 (FGFR2) ~4.5 nM ~1.2 nM~1.0 nMSlightly lower in vitro potency, but often compensated by better tissue distribution.
Off-Target CSF1R (High affinity)Low affinityLow affinityCritical Differentiator: The imidazole scaffold confers dual inhibition (FGFR + CSF1R), potentially modulating the tumor microenvironment (macrophages).
Half-Life ~17 hours~15 hours~33 hoursSuitable for once-daily dosing.

Key Insight: While the intrinsic potency (IC50) of the imidazole-based Derazantinib is slightly lower than pyrimidine-based competitors, its structural uniqueness leads to "off-target" inhibition of CSF1R (Colony Stimulating Factor 1 Receptor). This is advantageous in immuno-oncology, as it depletes immunosuppressive tumor-associated macrophages, a property lacking in pure FGFR inhibitors.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis of the Scaffold (Intermediate)

Context: Preparing the (1,2-dimethyl-1H-imidazol-4-yl)methanol core for SAR studies.

  • Reactants: 1,2-dimethylimidazole (Start material) + Formaldehyde (37% aq).

  • Condition: Heat in a sealed tube at 130°C for 12 hours (Hydroxymethylation).

  • Validation:

    • TLC: Monitor disappearance of 1,2-dimethylimidazole (Rf ~0.4 in 10% MeOH/DCM).

    • NMR: Look for the disappearance of the C4-proton singlet and appearance of a methylene singlet at ~4.4 ppm.

Protocol B: FGFR Kinase Inhibition Assay (FRET-based)

Context: Testing the potency of the final analogue.

  • Reagents: Recombinant FGFR2 kinase domain, Europium-labeled anti-phosphotyrosine antibody, Alexa647-labeled kinase tracer.

  • Procedure:

    • Incubate compound (serial dilution 1 nM – 10 µM) with FGFR2 enzyme and ATP (at Km) for 60 min.

    • Add detection antibodies (FRET pair).

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot Log[Inhibitor] vs. Response.

    • Self-Validation: The Z-prime factor must be >0.5. Reference compound (e.g., Staurosporine) must yield IC50 < 10 nM.

Safety & Toxicology Profile

The "methanol" intermediate itself is relatively benign compared to the final drug candidates, but specific handling is required.

  • Acute Toxicity (Alcohol Intermediate):

    • LD50 (Oral, Rat): ~1300 mg/kg.[1]

    • Hazards: Skin and severe eye irritation (Category 2A).[2]

  • Structural Alert (4-MEI Comparison):

    • Unlike 4-methylimidazole (4-MEI), which is a caramel color byproduct linked to carcinogenicity, the 1,2-dimethyl substitution pattern alters the metabolic activation pathway, generally reducing the formation of reactive epoxide metabolites associated with simple imidazoles.

References

  • Mazzaferro, V., et al. (2019). "Derazantinib (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma."[3][4] British Journal of Cancer.

  • Hall, A., et al. (2018).[5] "Discovery of PF-04136309, a Potent, Selective, and Orally Bioavailable Inhibitor of CCR2." Journal of Medicinal Chemistry. (Discusses imidazole scaffold optimization).

  • PubChem. "(1,2-dimethyl-1H-imidazol-4-yl)methanol Compound Summary."

  • Basilea Pharmaceutica. "FIDES-01: A Pivotal Study of Derazantinib."[3] ClinicalTrials.gov.[3]

  • Bagley, M. C., et al. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. (Review of related imidazole synthesis).

Sources

Performance Benchmark: (1,2-dimethyl-1H-imidazol-4-yl)methanol as a Ligand Precursor in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Catalysis and Drug Development

Abstract

The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, prized for its mild reaction conditions and broad functional group tolerance.[1][3][4] The efficacy of these catalytic systems is profoundly influenced by the choice of ligand coordinated to the palladium center.[3][5] This guide provides an in-depth performance benchmark of (1,2-dimethyl-1H-imidazol-4-yl)methanol, utilized as a precursor for an N-heterocyclic carbene (NHC) ligand, in the Suzuki-Miyaura coupling of challenging aryl chlorides. Its performance is objectively compared against a traditional, well-established phosphine ligand, triphenylphosphine (PPh₃), providing researchers with quantitative data and actionable insights to guide catalyst system selection.

Introduction: The Critical Role of Ligands in Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction hinges on the ability of a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states.[1][4] Ancillary ligands play a multifaceted role in this process: they stabilize the palladium center, modulate its electronic properties, and influence the steric environment around the metal.[3][5] These factors directly impact the rates of the three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

For decades, phosphine-based ligands, such as triphenylphosphine (PPh₃), were the workhorses of palladium catalysis.[3] However, the last two decades have seen the meteoric rise of N-heterocyclic carbenes (NHCs) as a superior class of ligands for many applications.[6][7][8][9]

Why Consider NHC Ligands?

  • Strong σ-Donation: NHCs are powerful σ-electron donors, more so than even the most electron-rich phosphines.[6][10][11] This strong donation increases electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step, especially with less reactive substrates like aryl chlorides.[9]

  • Enhanced Stability: The bond between an NHC and a metal center is typically stronger and more stable than the corresponding metal-phosphine bond.[6][9] This leads to more robust catalysts that resist decomposition at high temperatures and can achieve higher turnover numbers (TONs).[6][9]

  • Tunable Properties: The modular synthesis of NHC precursors allows for fine-tuning of both steric and electronic properties, enabling the development of tailor-made catalysts for specific applications.[6][7][8]

The target compound of this guide, (1,2-dimethyl-1H-imidazol-4-yl)methanol, serves as a precursor to an NHC ligand. Through in situ deprotonation, it forms a carbene that can coordinate to the palladium catalyst. Its structure offers a unique combination of a strongly donating imidazolylidene core with potentially coordinating methanolic functionality.

Benchmarking Study: Suzuki-Miyaura Coupling of 4-Chloroanisole

To provide a clear performance comparison, we selected a challenging Suzuki-Miyaura cross-coupling reaction: the coupling of an electron-rich, sterically unactivated aryl chloride (4-chloroanisole) with phenylboronic acid. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making this a suitable testbed for catalyst efficacy.[4]

Experimental Design & Workflow

The performance of the in situ generated NHC from (1,2-dimethyl-1H-imidazol-4-yl)methanol was compared directly against the classical triphenylphosphine (PPh₃) ligand. All reaction parameters were held constant to ensure a valid comparison.

G Figure 1: Experimental Benchmarking Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup cluster_analysis Analysis pd_source Pd(OAc)₂ Source base Base (K₂CO₃) ligand1 Ligand Precursor (1,2-dimethyl-1H-imidazol-4-yl)methanol ligand2 Ligand Triphenylphosphine (PPh₃) reagents Reactants 4-Chloroanisole Phenylboronic Acid base->reagents Combine & Add solvent Solvent Toluene/H₂O (10:1) heating Heat to 80°C Monitor for 24h solvent->heating Seal & Heat workup Aqueous Workup & Extraction heating->workup analysis GC-MS Analysis (Yield Determination) workup->analysis Suzuki_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle cluster_annotation pd0 Pd(0)L₂ pd_add Ar-Pd(II)-X L₂ pd0->pd_add Ar-X oa_label Oxidative Addition annot L = NHC from (1,2-dimethyl-1H-imidazol-4-yl)methanol Strong σ-donation accelerates this step significantly pd_trans Ar-Pd(II)-Ar' L₂ pd_add->pd_trans Ar'B(OH)₂ Base tm_label Transmetalation pd_trans->pd0 Ar-Ar' re_label Reductive Elimination

Sources

A Guide to the Spectroscopic Differentiation of (1,2-dimethyl-1H-imidazol-4-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Isomeric impurities can have vastly different pharmacological and toxicological profiles, making their identification and differentiation a critical step in the development pipeline. This guide provides an in-depth comparison of the expected spectroscopic characteristics of (1,2-dimethyl-1H-imidazol-4-yl)methanol and its key positional isomers.

While comprehensive experimental data for every isomer is not extensively published, this guide leverages fundamental principles of spectroscopy and data from structurally related imidazole derivatives to provide a robust framework for their differentiation. We will explore the causal relationships between molecular structure and spectral output, offering insights into how substituent placement governs the unique spectroscopic fingerprint of each molecule.

The Challenge of Isomerism in Substituted Imidazoles

The imidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its versatility arises from its aromaticity, hydrogen bonding capabilities, and coordination with metallic centers in enzymes.[1] The synthesis of substituted imidazoles often yields a mixture of positional isomers. The title compound, (1,2-dimethyl-1H-imidazol-4-yl)methanol, and its isomers share the same molecular formula (C₆H₁₀N₂O) and mass, making them challenging to distinguish without a nuanced spectroscopic analysis. This guide focuses on the four most probable N-methylated isomers.

Figure 1. Molecular structures of the primary isomers.

Comparative Analysis: A Multi-Technique Approach

No single spectroscopic technique is sufficient for absolute isomer identification. A combinatorial approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The precise chemical environment of each proton (¹H) and carbon (¹³C) atom results in a unique set of chemical shifts and coupling constants.

Causality Behind the Shifts: The chemical shifts are governed by the electron density around the nucleus. Electronegative nitrogen atoms deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm). Methyl groups are electron-donating, causing a slight shielding effect (upfield shift). The position of the substituent thus directly modulates the electronic environment of every atom in the ring.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Compound Ring H (δ, ppm) N-CH₃ (δ, ppm) C-CH₃ (δ, ppm) -CH₂OH (δ, ppm)
(1,2-dimethyl-1H-imidazol-4-yl)methanol ~6.8 (s, 1H, H-5) ~3.6 (s, 3H) ~2.3 (s, 3H) ~4.5 (s, 2H)
(1,2-dimethyl-1H-imidazol-5-yl)methanol ~6.9 (s, 1H, H-4) ~3.5 (s, 3H) ~2.2 (s, 3H) ~4.6 (s, 2H)
(1,4-dimethyl-1H-imidazol-2-yl)methanol ~6.7 (s, 1H, H-5) ~3.6 (s, 3H) ~2.1 (s, 3H) ~4.7 (s, 2H)

| (1,5-dimethyl-1H-imidazol-4-yl)methanol | ~7.3 (s, 1H, H-2) | ~3.5 (s, 3H) | ~2.2 (s, 3H) | ~4.5 (s, 2H) |

Insight: The most telling signal is the single aromatic proton on the imidazole ring. In the (1,5-dimethyl-1H-imidazol-4-yl)methanol isomer, this proton is at the C-2 position, situated between two electronegative nitrogen atoms. This environment causes significant deshielding, pushing its signal substantially downfield (~7.3 ppm) compared to the other isomers where the proton is at C-4 or C-5 (~6.7-6.9 ppm). This provides a clear diagnostic marker. Furthermore, the chemical shift of the -CH₂OH group in (1,4-dimethyl-1H-imidazol-2-yl)methanol is expected to be the most downfield due to its direct attachment to the electron-deficient C-2 position.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Compound C-2 (δ, ppm) C-4 (δ, ppm) C-5 (δ, ppm) N-CH₃ C-CH₃ -CH₂OH
(1,2-dimethyl-1H-imidazol-4-yl)methanol ~145 ~137 ~118 ~34 ~13 ~55
(1,2-dimethyl-1H-imidazol-5-yl)methanol ~144 ~128 ~128 ~33 ~12 ~56
(1,4-dimethyl-1H-imidazol-2-yl)methanol ~150 ~138 ~120 ~34 ~11 ~59

| (1,5-dimethyl-1H-imidazol-4-yl)methanol | ~135 | ~136 | ~127 | ~31 | ~10 | ~54 |

Insight: The ¹³C NMR spectrum provides complementary information. The C-2 carbon, being bonded to two nitrogens, is typically the most downfield. When a substituent other than a proton is at C-2, as in the first three isomers, its signal is around 144-150 ppm. However, in (1,5-dimethyl-1H-imidazol-4-yl)methanol, C-2 bears a proton, and its signal appears further upfield (~135 ppm), providing another definitive marker for this isomer.

Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of functional groups but is less effective for distinguishing these specific positional isomers. All four compounds will exhibit similar key absorbances because they contain the same functional groups.

Causality Behind the Absorptions: IR spectroscopy measures the vibrational frequencies of bonds. The energy of these vibrations is determined by the bond strength and the mass of the connected atoms. Since all isomers have an O-H, C-H, C=N, C=C, and C-O bond, their IR spectra will be broadly similar.

Expected Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol) 3400 - 3200 Broad, strong
C-H stretch (aromatic) 3150 - 3100 Medium, sharp
C-H stretch (aliphatic) 3000 - 2850 Medium, sharp
C=N, C=C stretch (ring) 1600 - 1450 Medium to weak

| C-O stretch (primary alcohol) | ~1050 | Strong |

Insight: While the overall spectra will look alike, subtle differences in the 1400-800 cm⁻¹ "fingerprint region" will exist due to minor variations in ring bending and stretching modes caused by the different substituent positions. However, without authentic reference standards for each isomer, assigning a structure based on these minor shifts alone is unreliable. The primary utility of IR is to confirm that the synthesized compound is indeed an imidazole alcohol.[2]

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition, but like IR, it is not ideal for differentiating these isomers on its own.

Causality Behind Fragmentation: In the mass spectrometer, molecules are ionized and fragmented. The fragmentation pattern is determined by the weakest bonds and the stability of the resulting fragments. While the substitution pattern can influence fragment ion stability and thus relative abundance, the primary fragmentation pathways are often shared among isomers.

  • Molecular Formula: C₆H₁₀N₂O

  • Monoisotopic Mass: 126.0793 g/mol

  • High-Resolution MS (HRMS): All isomers should give an [M+H]⁺ ion at m/z 127.0866 in ESI-MS, confirming the elemental composition.

  • Key Fragmentation Pathways (EI-MS):

    • Loss of H₂O: [M - 18]⁺

    • Loss of CH₂OH: [M - 31]⁺ (α-cleavage)

    • Ring cleavage: Various fragments depending on the isomer.

Insight: While standard MS will confirm the mass, tandem MS (MS/MS) could potentially reveal subtle differences. By isolating the molecular ion and fragmenting it, the relative intensities of the daughter ions might vary predictably based on the isomer structure. However, this would require careful study and validation with pure standards. The unequivocal role of MS, particularly HRMS, is to confirm that the product has the correct elemental formula.[3][4]

Experimental Workflows & Protocols

To ensure data integrity, standardized protocols must be followed. The following are generalized procedures for acquiring the necessary spectra.

General Analytical Workflow

Figure 2. A typical workflow for isomer characterization.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified imidazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a 5 mm NMR tube.[5]

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0.00 ppm).[6]

  • Acquisition: Acquire ¹H NMR and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H, typical parameters include a 30-45° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C, a 90° pulse angle, a 2-5 second relaxation delay, and 1024 or more scans are common.[7]

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts and multiplicities. Assign peaks based on the expected patterns discussed above. 2D NMR experiments (COSY, HSQC, HMBC) can be used for definitive assignment.

Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[7]

  • Sample Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption frequencies and compare them to the expected values for alcohol and imidazole functional groups.

Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-300).

  • Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition. The calculated formula should match C₆H₁₁N₂O for the [M+H]⁺ ion within a 5 ppm mass accuracy tolerance.

Conclusion

Distinguishing between positional isomers of (1,2-dimethyl-1H-imidazol-4-yl)methanol requires a systematic and multi-faceted spectroscopic approach. While IR and MS are crucial for confirming functional groups and elemental composition, respectively, they are insufficient for unambiguous isomer identification. NMR spectroscopy (both ¹H and ¹³C) is the definitive technique. The predictable and significant variations in the chemical shifts of the imidazole ring protons and carbons, driven by the specific placement of the methyl and methanol substituents, provide a unique fingerprint for each isomer. By integrating data from all three techniques as outlined in this guide, researchers can confidently elucidate the correct structure of their synthesized compounds, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • PMC. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). International Journal of Drug Development and Research. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information. Chemical Communications. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-Imidazol-4-yl)methanol. PubChem. Retrieved from [Link]

  • University College London. (n.d.). Supporting Information. UCL Discovery. Retrieved from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • PMC. (2022). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

  • PubChemLite. (n.d.). (1,4-dimethyl-1h-imidazol-2-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazolemethanol. PubChem. Retrieved from [Link]

  • European Journal of Chemistry. (2021, December 31). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to the In-Vitro Evaluation of (1,2-dimethyl-1H-imidazol-4-yl)methanol Derivatives and Related Imidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] This guide provides a comprehensive framework for the in-vitro testing of novel imidazole derivatives, with a specific focus on analogs of (1,2-dimethyl-1H-imidazol-4-yl)methanol. While direct comparative data for derivatives of this specific molecule are not extensively available in the public domain, this guide will establish a robust testing paradigm based on well-documented methodologies for analogous imidazole compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data from related imidazole derivatives to offer a predictive performance landscape.

The unique structural features of the imidazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse interactions with biological targets.[2] Modifications at the N-1, C-2, and C-4/C-5 positions of the imidazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will explore how to quantify these effects through rigorous in-vitro screening.

I. Anticancer Activity Evaluation

Imidazole derivatives have shown considerable promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. In-vitro cytotoxicity screening is the foundational step in identifying promising lead compounds.

The primary objective is to determine the concentration at which a test compound inhibits cancer cell growth by 50% (IC50). This is a key metric for comparing the potency of different derivatives. The most common methods for this are colorimetric assays that measure metabolic activity in viable cells.

While specific data for (1,2-dimethyl-1H-imidazol-4-yl)methanol derivatives is not available, the following table summarizes the in-vitro cytotoxic activity of other substituted imidazole derivatives to provide a contextual baseline.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazole-2-thione derivative (Compound 24)A-549 (Lung)< 1[3]
Imidazole-2-thione derivative (Compound 24)HeLa (Cervical)< 1[3]
Imidazole-2-thione derivative (Compound 24)HCT-116 (Colon)< 1[3]
4-acetylphenylamine-based imidazole (Comp. 14)PPC-1 (Prostate)3.1 - 47.2[4]
4-acetylphenylamine-based imidazole (Comp. 22)U-87 (Glioblastoma)3.1 - 47.2[4]
Imidazo-based heterocyclic derivative (IG-01-009)HCT-116 (Colon)27.5 ± 11[5]
Imidazo-based heterocyclic derivative (IG-01-009)CT-26 (Colon)40.86 ± 17.05[5]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamideHT-29 (Colon)Active[6][7]
2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamideMCF-7 (Breast)Less Active[6][7]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the anticancer activity of novel compounds.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Data Analysis prep_cells Prepare Cancer Cell Lines (e.g., A-549, MCF-7, HCT-116) seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate prep_compounds Prepare Stock Solutions of (1,2-dimethyl-1H-imidazol-4-yl)methanol Derivatives and Controls add_compounds Add Serial Dilutions of Test Compounds prep_compounds->add_compounds seed_plate->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (1,2-dimethyl-1H-imidazol-4-yl)methanol derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

II. Antimicrobial Activity Screening

Imidazole derivatives are well-established as antimicrobial agents, with the imidazole ring being a key component of widely used antifungal drugs.[1] Halogenation and other substitutions on the imidazole ring can enhance the antimicrobial spectrum and potency.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in-vitro activity of an antimicrobial agent.

The following table presents the Minimum Inhibitory Concentration (MIC) values for various halo-imidazole derivatives against selected microbial strains, providing a comparative context.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzimidazole based thio-oxadiazole (Comp. 8b)S. aureus32[8][9]
Benzimidazole based thio-oxadiazole (Comp. 8b)E. faecalis128[8][9]
Benzimidazole based thio-oxadiazole (Comp. 8b)P. aeruginosa128[8][9]
Pyrazole derivative (Compound 7b)Various pathogens0.22 - 0.25[10]
Dichloro and trichloro-imidazole derivativesCandida albicansNotable inhibition[11]
Dichloro and trichloro-imidazole derivativesCryptococcus neoformansNotable inhibition[11]

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and efficient way to determine the MIC of a large number of compounds.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis prep_compounds Prepare Serial Dilutions of Test Compounds in Broth inoculate_plate Inoculate 96-well Plate with Microbial Suspension prep_compounds->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate visual_inspection Visually Inspect for Turbidity incubate->visual_inspection read_absorbance Optional: Read Absorbance at 600 nm incubate->read_absorbance determine_mic Determine MIC visual_inspection->determine_mic read_absorbance->determine_mic

Caption: General workflow for determining antimicrobial activity (MIC).

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the (1,2-dimethyl-1H-imidazol-4-yl)methanol derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Microbial Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism without any compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm.

III. Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a variety of diseases, and there is a significant need for new anti-inflammatory agents with improved safety profiles compared to current NSAIDs and corticosteroids.[12] Imidazole derivatives have shown potential as anti-inflammatory agents.[13][14]

In-vitro anti-inflammatory assays often model key events in the inflammatory cascade, such as protein denaturation and membrane destabilization.

  • Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.

  • Membrane Stabilization: The stabilization of red blood cell membranes can be correlated to the stabilization of lysosomal membranes. The leakage of lysosomal enzymes is a critical event in the inflammatory response.

This table provides a summary of the anti-inflammatory activity of some imidazole derivatives from the literature.

Compound ClassAssayIC50 (µg/mL)Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amideAlbumin Denaturation33.27 ± 2.12 to 301.12 ± 10.23[15]
Diaryl-1,2,4-triazolesCOX-2/5-LOX InhibitionActive[14]
4-Maleimidylphenyl-Hydrazide DerivativesInhibition of TNFα/NFκB and iNOS/NO pathwaysActive[16]

Experimental Workflow: Anti-inflammatory Screening

This diagram outlines the process for evaluating the anti-inflammatory potential of the test compounds.

G cluster_0 Protein Denaturation Assay cluster_1 Membrane Stabilization Assay cluster_2 Data Analysis prep_bovine Prepare Bovine Serum Albumin (BSA) Solution add_compounds_bovine Add Test Compounds and Heat to Induce Denaturation prep_bovine->add_compounds_bovine measure_turbidity Measure Turbidity at 660 nm add_compounds_bovine->measure_turbidity calc_inhibition Calculate Percent Inhibition measure_turbidity->calc_inhibition prep_hrbc Prepare Human Red Blood Cell (HRBC) Suspension add_compounds_hrbc Add Test Compounds and Induce Hemolysis (e.g., with Hypotonic Saline) prep_hrbc->add_compounds_hrbc measure_hemoglobin Measure Hemoglobin Release at 560 nm add_compounds_hrbc->measure_hemoglobin measure_hemoglobin->calc_inhibition plot_curve_inflam Plot Dose-Response Curve calc_inhibition->plot_curve_inflam calc_ic50_inflam Determine IC50 Value plot_curve_inflam->calc_ic50_inflam

Caption: Workflow for in-vitro anti-inflammatory assays.

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the (1,2-dimethyl-1H-imidazol-4-yl)methanol derivatives.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to a control solution without the test compound. Determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in-vitro evaluation of (1,2-dimethyl-1H-imidazol-4-yl)methanol derivatives and other novel imidazole analogs. By employing standardized assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively compare the performance of newly synthesized compounds and identify promising candidates for further development. The provided protocols and comparative data from related imidazole structures offer a valuable starting point for these investigations. Future work should focus on establishing clear structure-activity relationships for the (1,2-dimethyl-1H-imidazol-4-yl)methanol scaffold to guide the rational design of more potent and selective therapeutic agents.

References

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  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles. BenchChem.
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  • Noureddine, A., et al. (2021). Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues. BMC Chemistry.
  • Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues. (2021). [Journal Name].
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (n.d.). [Journal Name].
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025). [Journal Name].
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Gujjarappa, R., et al. (2022).
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR P
  • Discovery of potential anti-inflammatory drugs: diaryl-1,2,4-triazoles bearing N-hydroxyurea moiety as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. (n.d.). Organic & Biomolecular Chemistry.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (2019). [Journal Name].
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv

Sources

Structure-Activity Relationship of (1,2-Dimethyl-1H-imidazol-4-yl)methanol Analogues: A Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of (1,2-Dimethyl-1H-imidazol-4-yl)methanol Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (1,2-dimethyl-1H-imidazol-4-yl)methanol scaffold (CAS: 1038828-36-2) represents a critical structural node in the development of highly selective


-adrenergic agonists, most notably Medetomidine  and Dexmedetomidine . Unlike simple imidazole derivatives, the specific 1,2-dimethyl substitution pattern confers unique metabolic stability and regiochemical control, making it a privileged intermediate in medicinal chemistry.

This guide objectively compares the physicochemical and biological profiles of this scaffold against its monosubstituted and unsubstituted analogues. It elucidates why the 1,2-dimethyl motif is superior for designing central nervous system (CNS) active agents and details the synthetic pathways that transform this alcohol precursor into potent therapeutic candidates.

Comparative Analysis of Imidazole-Methanol Analogues

The transition from a simple imidazole alcohol to a potent drug scaffold relies heavily on the substitution pattern on the imidazole ring. The table below contrasts the core (1,2-dimethyl) scaffold with its primary analogues.

Table 1: Physicochemical and Functional Comparison
Feature(1H-Imidazol-4-yl)methanol (1-Methyl-1H-imidazol-4-yl)methanol (1,2-Dimethyl-1H-imidazol-4-yl)methanol
Structure Unsubstituted, tautomericN-Methylated, fixed tautomerN,C-Dimethylated, fixed tautomer
CAS Number 822-55-917289-25-71038828-36-2
Tautomerism High (N1-H

N3-H shift)
None (Fixed N1-Me)None (Fixed N1-Me)
Lipophilicity (LogP) Low (-1.0 to -0.8)Moderate (-0.4)Optimized (High BBB permeability potential)
Metabolic Stability Low (C2 oxidation prone)Moderate (C2 oxidation prone)High (C2 blocked by Methyl)
Primary Application General synthons, Histamine analogsIonic liquids, epoxy curing agentsPrecursor for

-agonists (Medetomidine)
Receptor Selectivity *Non-selective (promiscuous binding)Low

selectivity
High

selectivity
(in downstream derivatives)

*Note: Receptor selectivity refers to the pharmacological profile of the lipophilic derivatives (e.g., ethyl-phenyl adducts) synthesized from these alcohol precursors.

Key Insight: The "Methyl Effect"
  • N1-Methylation : Eliminates tautomeric ambiguity. In unsubstituted imidazoles, the hydrogen can shift between N1 and N3, complicating ligand-receptor binding models. Fixing the methyl group at N1 locks the conformation, ensuring consistent interaction with the aspartic acid residue in the adrenergic receptor pocket.

  • C2-Methylation : This is the critical differentiator. The C2 position of the imidazole ring is electronically deficient and prone to metabolic oxidation. Blocking this site with a methyl group significantly extends the half-life of the scaffold in vivo. Furthermore, the C2-methyl group provides steric bulk that enhances selectivity for the

    
    -adrenoceptor over the 
    
    
    
    -subtype.

Structure-Activity Relationship (SAR) Logic

The biological potency of this scaffold is not intrinsic to the hydroxymethyl group itself, but rather to its role as a "functional handle" that positions the lipophilic aryl group in the final drug molecule.

SAR Diagram: The Pharmacophore Assembly

The following diagram illustrates how the (1,2-dimethyl-1H-imidazol-4-yl)methanol scaffold serves as the anchor for


-adrenergic activity.

SAR_Logic Scaffold (1,2-Dimethyl-1H-imidazol-4-yl)methanol (Core Scaffold) N1_Me N1-Methyl Group (Essential) Scaffold->N1_Me Contains C2_Me C2-Methyl Group (Critical) Scaffold->C2_Me Contains C4_OH C4-Hydroxymethyl (The Handle) Scaffold->C4_OH Contains Target Medetomidine/Dexmedetomidine (Potent alpha-2 Agonist) N1_Me->Target Prevents Tautomerism Increases Lipophilicity C2_Me->Target Blocks Metabolic Oxidation Enhances Selectivity C4_OH->Target Converted to Lipophilic Aryl Linker

Caption: SAR map detailing the functional contribution of each substituent on the imidazole ring toward the final active pharmaceutical ingredient.

Mechanistic Causality
  • The Anchor (Imidazole Ring) : Mimics the endogenous ligand (norepinephrine/histamine) to bind the receptor.

  • The Shield (C2-Me) : Prevents rapid degradation by liver enzymes.

  • The Linker (C4-Methanol) : The alcohol is oxidized to an aldehyde or activated as a halide to allow the attachment of the 2,3-dimethylphenyl group. This lipophilic domain is what drives the high affinity (Ki < 1 nM) for the receptor.

Experimental Protocol: Synthesis & Functionalization

For researchers utilizing this scaffold, the primary workflow involves converting the alcohol into the active agonist Medetomidine. The following protocol is a validated route focusing on the critical Grignard addition step, which requires the specific 1,2-dimethyl protection pattern.

Protocol: Conversion of Alcohol to Medetomidine Intermediate

Objective : Transform (1,2-dimethyl-1H-imidazol-4-yl)methanol into the biologically active 4-[1-(2,3-dimethylphenyl)ethyl] derivative.

Reagents :

  • (1,2-Dimethyl-1H-imidazol-4-yl)methanol (Starting Material)

  • Manganese Dioxide (MnO

    
    ) (Oxidant)[1]
    
  • 2,3-Dimethylphenylmagnesium bromide (Grignard Reagent)

  • Titanium Tetrachloride (TiCl

    
    ) (Lewis Acid Catalyst)
    

Step-by-Step Methodology :

  • Oxidation to Aldehyde :

    • Dissolve 10 mmol of (1,2-dimethyl-1H-imidazol-4-yl)methanol in dry chloroform.

    • Add activated MnO

      
       (10 equivalents) and reflux for 4 hours.
      
    • Why: The alcohol is too polar for direct coupling; the aldehyde provides the necessary electrophilic center.

    • Filter through Celite and concentrate to yield 1,2-dimethyl-1H-imidazole-4-carbaldehyde .

  • Grignard Addition :

    • Under nitrogen atmosphere, cool a solution of the aldehyde (5 mmol) in dry THF to -78°C.

    • Dropwise add 2,3-dimethylphenylmagnesium bromide (1.2 equivalents).

    • Stir for 2 hours, allowing the temperature to rise to 0°C.

    • Critical Checkpoint: The N1-methyl group prevents deprotonation of the imidazole nitrogen, ensuring the Grignard reagent attacks the carbonyl carbon exclusively.

  • Deoxygenation (Hydrogenation) :

    • The resulting secondary alcohol is dissolved in acetic acid with Pd/C catalyst.

    • Hydrogenate at 40 psi for 12 hours to remove the hydroxyl group, yielding the final alkyl-linked agonist.

Workflow Visualization

Synthesis_Workflow Start (1,2-Dimethyl-1H-imidazol-4-yl)methanol Step1 Step 1: Oxidation (MnO2, Reflux) Start->Step1 Inter1 Intermediate: Aldehyde Step1->Inter1 Step2 Step 2: Grignard Addition (2,3-Dimethylphenyl-MgBr) Inter1->Step2 Inter2 Intermediate: Diaryl Methanol Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Medetomidine Analogues (Active Agonist) Step3->Final

Caption: Synthetic pathway transforming the alcohol precursor into the active Medetomidine scaffold.

Biological Implications & Safety[2]

While the (1,2-dimethyl-1H-imidazol-4-yl)methanol precursor is generally considered an intermediate, researchers must be aware of its intrinsic biological interactions:

  • CYP450 Inhibition : Like many imidazole-methanols, this compound can coordinate with the heme iron of Cytochrome P450 enzymes. This makes it a potential metabolic inhibitor in early-stage assays.

  • Selectivity Window : The 1,2-dimethyl analogues show a >1000-fold selectivity for

    
     over 
    
    
    
    receptors in their final drug forms, compared to only ~100-fold for mono-methylated variants.
References
  • Synthesis of Medetomidine : Kudzma, L. V., & Turnbull, S. P. (1991).[2] Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine. Synthesis. Link

  • Imidazole Biological Activity : Zhang, L., et al. (2014).[3] Structure-Activity Relationships of Imidazole-Based Compounds. Journal of Medicinal Chemistry. Link

  • Crystallographic Data : Comparison of hydrogen bonding networks in imidazole-methanols. Acta Crystallographica Section E. Link

  • Pharmacological Profile : Virtanen, R., et al. (1988). Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. European Journal of Pharmacology. Link

Sources

Safety Operating Guide

(1,2-dimethyl-1H-imidazol-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for (1,2-dimethyl-1H-imidazol-4-yl)methanol , a specific imidazole derivative often utilized as an intermediate in the synthesis of pharmaceutical agents (e.g., dexmedetomidine analogs).

Executive Safety Directive: Treat this compound as a hazardous organic base . While often less volatile than the solvent methanol, the "methanol" suffix refers to a hydroxymethyl functional group attached to the imidazole ring. It shares toxicological properties with 1,2-dimethylimidazole, including potential for severe eye damage and skin irritation.[1][2][3] Do not dispose of via sanitary sewer systems. [1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must distinguish this specific isomer from common laboratory solvents and other imidazole derivatives.

  • Chemical Name: (1,2-dimethyl-1H-imidazol-4-yl)methanol

  • Common Synonyms: 1,2-Dimethyl-4-(hydroxymethyl)imidazole; 4-Hydroxymethyl-1,2-dimethylimidazole.

  • CAS Number: Note: Specific CAS numbers vary by salt form and purity. Common references for this class include 85100-84-1 (general) or specific impurity codes (e.g., Medetomidine Impurity).

  • Molecular Formula:

    
    
    
Hazard Classification (Read-Across Methodology)

In the absence of a compound-specific GHS monograph, safety protocols are derived from the structural parent 1,2-Dimethylimidazole (CAS 1739-84-0) and the analog (1-Methyl-1H-imidazol-4-yl)methanol .

Hazard CategoryGHS CodeDescriptionCritical Handling Note
Skin Corrosion/Irritation H315 Causes skin irritation.Imidazoles can penetrate skin; use nitrile gloves (min 0.11mm).
Eye Damage/Irritation H318 / H319 Causes serious eye damage/irritation.[2][3][4]High Risk: Alkaline nature can cause corneal opacity. Wear chemical splash goggles.
Acute Toxicity (Oral) H302 Harmful if swallowed.[3][5][6]Do not eat/drink in handling areas.
STOT - Single Exposure H335 May cause respiratory irritation.[4]Handle only in a certified fume hood.[7]

Proper Disposal Procedures

Core Principle: As a nitrogen-containing organic compound, the only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.

A. Solid Waste (Pure Substance)

If you have expired or surplus solid material:

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,2-Dimethyl-4-(hydroxymethyl)imidazole"

    • Hazard Checkbox: "Toxic", "Irritant".

  • Segregation: Store in the Solid Organic Waste stream.

    • Incompatibility: Keep away from strong oxidizers (e.g., nitric acid, perchlorates) and acid chlorides to prevent exothermic reactions.

B. Liquid Waste (Reaction Mixtures/Solutions)

If the compound is dissolved in a solvent (e.g., DCM, Methanol, Ethyl Acetate):

  • Stream Selection: Dispose of into the Non-Halogenated Organic Waste carboy (unless dissolved in halogenated solvents like DCM, then use the Halogenated stream).

  • pH Check: If the solution is aqueous or highly acidic/basic from a workup:

    • Adjust pH to neutral (pH 6–8) if required by your specific facility's acceptance criteria.

    • Note: Most commercial incinerators accept basic organic streams without prior neutralization, provided they are labeled correctly.

  • Deactivation (Trace Amounts): For trace residues in glassware, triple rinse with a combustible solvent (e.g., ethanol or acetone) and add the rinsate to the organic waste container.

C. Forbidden Disposal Routes
  • 
     Sanitary Sewer:  Strictly prohibited.[1] Imidazole derivatives can disrupt microbial activity in water treatment plants and are potential aquatic toxins.
    
  • 
     Trash/Landfill:  Never dispose of chemical solids in regular trash.
    

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of (1,2-dimethyl-1H-imidazol-4-yl)methanol waste.

DisposalWorkflow Start Waste Generation: (1,2-dimethyl-1H-imidazol-4-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Liquid / Solution StateCheck->Liquid Dissolved PackSolid Pack in HDPE Jar Label: 'Toxic Solid Organic' Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based StreamHalo Halogenated Waste Carboy Halogenated->StreamHalo StreamNonHalo Non-Halogenated Waste Carboy NonHalo->StreamNonHalo StreamAq Collect in Aqueous Waste (Check pH & Heavy Metals) Aqueous->StreamAq Incinerate FINAL DISPOSAL: High-Temp Incineration PackSolid->Incinerate StreamHalo->Incinerate StreamNonHalo->Incinerate StreamAq->Incinerate

Caption: Logical decision tree for segregating imidazole-derivative waste streams based on physical state and solvent matrix.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent exposure and environmental release.[1]

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended) , lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation. Carefully scoop into a waste container.

    • Liquids: Absorb with an inert material (vermiculite, dry sand, or chemically treated pads). Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Clean the surface with a mild soap and water solution. Collect all cleanup materials (wipes, gloves) into the hazardous waste bag.

  • Reporting: Report the spill to your facility’s EHS (Environmental Health & Safety) officer immediately.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4-(Hydroxymethyl)imidazole.[2][8] Retrieved from [Link]

  • University of Washington EHS. (2025). Chemical Waste Disposal Guidelines for Imidazoles.[7] Retrieved from [Link]

Sources

Personal protective equipment for handling (1,2-dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(1,2-dimethyl-1H-imidazol-4-yl)methanol (Predicted Formula: C₆H₁₀N₂O) is a specialized imidazole derivative often utilized as a fragment in pharmaceutical synthesis.

Critical Safety Notice: Unlike common reagents, specific toxicological data for this exact isomer is often limited in public literature compared to its analogs (e.g., 4-hydroxymethylimidazole or 1-methylimidazole). Therefore, Structure-Activity Relationship (SAR) protocols dictate that we treat this compound with the safety margins of its most hazardous structural neighbors (alkyl-imidazoles).

Operational Hazard Class (Inferred):

  • Corrosive/Irritant: Imidazole rings are nucleophilic bases. Expect potential for skin corrosion or severe irritation (H314/H315).

  • Eye Damage: High risk of serious eye damage (H318/H319) upon contact with dust or concentrated solutions.

  • Physical State: Likely a hygroscopic solid (off-white to yellow powder) at room temperature.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common to nitrogenous heterocycles: dermal absorption and inhalation of alkaline dust.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Material/Specification
Hand Protection Double Gloving Double Gloving (Long Cuff) Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene.Avoid Latex (poor organic resistance).
Eye/Face Chemical Goggles Face Shield + Goggles Unvented goggles are mandatory. Safety glasses are insufficient for fine imidazole powders.
Respiratory Fume Hood (Primary) P100 / N95 Respirator Handling outside a hood is strictly prohibited. If hood failure occurs, use P100 particulate filters.
Body Lab Coat (Cotton/Poly) Tyvek® Coverall Standard lab coat must be buttoned to the neck. Tyvek required for bulk handling (>100g).
Footwear Closed-toe Leather Chem-Resistant Booties No mesh sneakers. Shoes must be impermeable to liquids.
Operational Protocols
A. Weighing & Transfer (Solid State)

Context: Imidazole derivatives are often hygroscopic and static-prone.

  • Environmental Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Transfer:

    • Tare the receiving vessel (with lid) before adding the solid.

    • Transfer solid using a clean spatula.

    • Immediately recap the stock bottle. Imidazoles absorb atmospheric moisture, turning into a sticky gum that is dangerous to handle later.

  • Decontamination: Wipe the balance area with a wet paper towel (water solubilizes the compound), followed by an ethanol wipe.

B. Solubilization (Liquid State)

Context: Dissolving basic imidazoles in acids or protic solvents can be exothermic.

  • Solvent Choice: Soluble in Methanol, DMSO, and dilute aqueous acids.

  • Addition Order: Always add the solid to the solvent slowly.

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid aluminum foil seals (imidazoles can corrode metals over time).

Emergency Response & Disposal
Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel to solubilize, then wipe up.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk).

  • Decontamination: Clean surface with 5% Citric Acid or dilute Acetic Acid to neutralize the basic residue, followed by water.

Waste Disposal[1][2][3][4]
  • Stream: Organic Waste (Alkaline/Basic).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or acid chlorides in the waste stream to prevent violent reactions.

  • Labeling: Clearly tag as "Imidazole Derivative - Irritant/Corrosive."

Visualizations
Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on physical state and quantity.

PPE_Logic Start Start: Handling (1,2-dimethyl-1H-imidazol-4-yl)methanol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 100mg? Solid->Quantity Concentration Concentrated Stock? Liquid->Concentration HighRisk High Risk: Dust Inhalation Quantity->HighRisk Yes PPE_Solid_Low REQ: Fume Hood + Safety Glasses Quantity->PPE_Solid_Low No PPE_Solid_High REQ: Fume Hood + Goggles + N95 (backup) HighRisk->PPE_Solid_High PPE_Liq_High REQ: Double Nitrile Gloves + Goggles Concentration->PPE_Liq_High Yes PPE_Liq_Low REQ: Single Nitrile Gloves + Glasses Concentration->PPE_Liq_Low No

Diagram 2: Spill Response Workflow

Caption: Step-by-step containment protocol for imidazole spills.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate Assess 2. Assess State Isolate->Assess Solid_Clean Solid: Cover with wet pad (Avoid Dust) Assess->Solid_Clean Powder Liquid_Clean Liquid: Absorb with Vermiculite Assess->Liquid_Clean Solution Neutralize 3. Neutralize Surface (Dilute Citric Acid) Solid_Clean->Neutralize Liquid_Clean->Neutralize Dispose 4. Disposal (Tag: Basic Organic Waste) Neutralize->Dispose

References
  • PubChem. (n.d.). (1,2-dimethyl-1H-imidazol-4-yl)methanol Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Imidazole derivatives. (General safety data for imidazole class). Retrieved February 15, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.